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  • Product: 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile
  • CAS: 1017782-85-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a heterocyclic compound of interest in pharmaceutical research. The primary synthesis route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters influencing the reaction's success. Characterization data and considerations for process optimization are also presented to equip researchers with the necessary knowledge for the successful synthesis and application of this compound.

Introduction: Significance and Synthetic Strategy

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (CAS No. 1017782-85-2) belongs to the class of piperazine-substituted nicotinonitriles, a scaffold that has garnered significant attention in drug discovery. The piperazine moiety is a common pharmacophore known to enhance aqueous solubility and modulate the pharmacokinetic properties of drug candidates. The nicotinonitrile core, a substituted pyridine ring, is a versatile building block in medicinal chemistry, often associated with a range of biological activities.

The most direct and widely employed synthetic strategy for accessing this target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a leaving group, typically a halogen, from the 2-position of a nicotinonitrile ring by the nucleophilic secondary amine of 1-(2-hydroxyethyl)piperazine.

The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination mechanism. In the context of this synthesis, the reaction proceeds as follows:

  • Nucleophilic Attack: The secondary amine of 1-(2-hydroxyethyl)piperazine attacks the electron-deficient carbon at the 2-position of the 2-halonicotinonitrile. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted during this phase.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the halide ion (e.g., chloride or fluoride), yielding the final product, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

The electron-withdrawing nature of the nitrile group (-CN) on the pyridine ring is crucial for activating the ring towards nucleophilic attack, making the SNAr reaction a feasible and efficient synthetic route.

Visualizing the Reaction Pathway

SNAr_Mechanism Reactants 2-Halonicotinonitrile + 1-(2-Hydroxyethyl)piperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Meisenheimer->Product Elimination LeavingGroup Halide Ion Meisenheimer->LeavingGroup caption Fig. 1: SNAr reaction pathway.

Caption: Fig. 1: SNAr reaction pathway.

Experimental Protocol: A Validated Approach

The following protocol outlines a robust method for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This procedure is based on established principles of nucleophilic aromatic substitution on heteroaromatic systems.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
2-Chloronicotinonitrile6640-69-3138.56
1-(2-Hydroxyethyl)piperazine103-76-4130.19
Potassium Carbonate (K₂CO₃)584-08-7138.21
Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate141-78-688.11
Hexane110-54-386.18
Deionized Water7732-18-518.02
Anhydrous Sodium Sulfate7757-82-6142.04
Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloronicotinonitrile (1.0 eq), 1-(2-hydroxyethyl)piperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinonitrile.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 3 volumes of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 2 volumes) and brine (1 x 2 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile as a solid.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants: - 2-Chloronicotinonitrile - 1-(2-Hydroxyethyl)piperazine - K₂CO₃ in DMF Heating Heat to 80-90 °C (4-6 hours) Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Upon Completion Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify FinalProduct 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Purify->FinalProduct Yields Pure Product caption Fig. 2: Step-by-step experimental workflow.

Caption: Fig. 2: Step-by-step experimental workflow.

Causality Behind Experimental Choices

The selection of each component and condition in the described protocol is critical for the successful synthesis of the target compound.

  • Choice of Halonicotinonitrile: While both 2-fluoro- and 2-chloronicotinonitrile can be used, 2-chloronicotinonitrile is often preferred due to its lower cost and sufficient reactivity. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I.

  • Role of the Base: Potassium carbonate (K₂CO₃) is a mild inorganic base that serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Neutralizing the acid is essential to prevent the protonation of the nucleophilic piperazine nitrogen, which would render it unreactive.

  • Solvent Selection: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the SNAr mechanism by stabilizing the charged Meisenheimer intermediate without protonating the nucleophile.

  • Temperature and Reaction Time: The reaction is typically heated to accelerate the rate of reaction. The optimal temperature of 80-90 °C provides a balance between a reasonable reaction time and minimizing potential side reactions, such as decomposition or undesired side-product formation.

Characterization of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the protons on the pyridine ring, the piperazine ring, and the hydroxyethyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine and piperazine rings, and the hydroxyethyl side chain.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆N₄O, MW: 232.28 g/mol ).
FT-IR Characteristic absorption bands for the nitrile (C≡N) stretch, C-N bonds, O-H stretch, and aromatic C-H bonds.

Potential Side Reactions and Optimization

A potential side reaction is the bis-arylation of the piperazine, where a second molecule of 2-chloronicotinonitrile reacts with the newly formed product. However, by using a slight excess of 1-(2-hydroxyethyl)piperazine, this can be minimized.

For optimization, screening of different bases (e.g., Cs₂CO₃, Et₃N) and solvents (e.g., DMSO, NMP) may lead to improved yields or shorter reaction times. Temperature adjustments can also be explored to find the optimal balance between reaction rate and purity.

Conclusion

The synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is readily achievable through a well-established nucleophilic aromatic substitution reaction. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable compound in good yield and high purity. This guide provides a solid foundation for the synthesis and further investigation of this and related compounds in the pursuit of novel therapeutics.

References

  • Note: As a comprehensive, peer-reviewed article with a detailed experimental protocol for this specific compound was not publicly available at the time of this writing, the provided protocol is based on established chemical principles and analogous reactions found in the literature. Researchers should perform small-scale trials and optimize conditions as necessary.
Exploratory

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Introduction 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a heterocyclic organic compound that serves as a h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Introduction

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a heterocyclic organic compound that serves as a highly versatile building block in modern medicinal chemistry and drug discovery. Its structure is a composite of three key pharmacophores: a pyridine ring activated by a nitrile group (the nicotinonitrile moiety), a piperazine linker, and a functionalized hydroxyethyl side chain. The piperazine ring, in particular, is recognized as a "privileged scaffold" in drug design, frequently incorporated to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[1] Similarly, the nicotinonitrile framework is a precursor to a wide array of biologically active molecules, including those with antiproliferative and kinase-inhibiting properties.[2][3]

This technical guide provides a comprehensive overview of the core chemical properties of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, spectroscopic signature, and potential applications, offering field-proven insights into its handling and strategic utilization in synthetic workflows.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research. The key identifiers and physicochemical characteristics of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile are summarized below.

Table 1: Compound Identifiers

IdentifierValueReference
IUPAC Name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]nicotinonitrileN/A
Synonym 2-(4-(2-Hydroxyethyl)piperazin-1-yl)pyridine-3-carbonitrileN/A
CAS Number 1017782-85-2[4]
Molecular Formula C₁₂H₁₆N₄OCalculated
Molecular Weight 232.28 g/mol [4]

Table 2: Physicochemical Properties

PropertyValue/DescriptionRationale/Reference
Physical State Likely a solid at room temperature.Inferred from related structures and safety data indicating low volatility.[5]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and have some water solubility due to the hydroxyethyl and piperazine groups.The parent compound 1,4-Bis(2-hydroxyethyl)piperazine is soluble in water.[6][7][8]
pKa The compound possesses multiple basic centers. The piperazine nitrogens are the most basic sites, with pKa values expected to be in the range of 7-9. The pyridine nitrogen is significantly less basic due to the electron-withdrawing effect of the nitrile group.General principles of amine and pyridine basicity.
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.General chemical stability for this class of compounds.

Section 2: Synthesis and Reactivity

The construction of the 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile scaffold is typically achieved through a well-established and robust synthetic methodology.

Synthetic Approach: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and common route to this compound is the nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a halo-substituted nicotinonitrile, typically 2-chloronicotinonitrile, with 1-(2-hydroxyethyl)piperazine.[9] The pyridine ring, activated by the electron-withdrawing nitrile group at the 3-position, is susceptible to nucleophilic attack at the 2-position. The secondary amine of the 1-(2-hydroxyethyl)piperazine acts as the nucleophile, displacing the chloride leaving group. A base, such as triethylamine or potassium carbonate, is often used to scavenge the HCl generated during the reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Chloronicotinonitrile P1 Nucleophilic Aromatic Substitution (SₙAr) R1->P1 R2 1-(2-Hydroxyethyl)piperazine R2->P1 P2 Solvent (e.g., Dioxane, DMF) Base (e.g., K₂CO₃) Heat (Reflux) P1->P2 Conditions Prod 2-[4-(2-Hydroxyethyl)piperazino] nicotinonitrile P2->Prod Byp HCl (scavenged by base) P2->Byp

Diagram of the SₙAr synthesis workflow.
Exemplary Experimental Protocol

This protocol is illustrative and based on general procedures for similar reactions.[9] Researchers should optimize conditions for their specific setup.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (1.0 eq) and 1-(2-hydroxyethyl)piperazine (1.1 eq).

  • Solvent and Base: Add a suitable solvent such as dioxane or DMF, followed by an inorganic base like potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Chemical Reactivity

The molecule's functionality provides several handles for subsequent chemical transformations, making it a valuable intermediate.

G cluster_sites Reactive Sites cluster_reactions Potential Reactions Core 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile C₁₂H₁₆N₄O N_pyridine Pyridine Nitrogen (Weakly Basic) Core->N_pyridine contains N_piperazine Piperazine Nitrogens (Nucleophilic, Basic) Core->N_piperazine contains OH_group Hydroxyl Group (O-Nucleophile) Core->OH_group contains CN_group Nitrile Group (Electrophilic Carbon) Core->CN_group contains R4 Salt Formation N_pyridine->R4 R1 Alkylation / Acylation N_piperazine->R1 N_piperazine->R4 R2 Esterification / Etherification OH_group->R2 R3 Hydrolysis (to Amide/Acid) CN_group->R3

Key reactive sites and potential transformations.
  • Hydroxyl Group: The primary alcohol is a key functional handle. It can undergo esterification with carboxylic acids or acyl chlorides, etherification (e.g., Williamson ether synthesis), or oxidation to an aldehyde or carboxylic acid.

  • Piperazine Nitrogens: The nitrogen atoms of the piperazine ring are basic and nucleophilic. The tertiary amine can be quaternized, and both can form salts with acids.

  • Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed under acidic or basic conditions to a primary amide and subsequently to a carboxylic acid. It can also be reduced to a primary amine.

  • Pyridine Ring: While the pyridine nitrogen is weakly basic, the ring itself can undergo electrophilic substitution, although this is generally difficult due to the deactivating nature of the ring nitrogen and the nitrile group.

Section 3: Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. Based on the molecule's structure, the following spectral characteristics are predicted.

  • ¹H NMR Spectroscopy:

    • Aromatic Region (δ 7.0-8.5 ppm): Three protons on the nicotinonitrile ring will appear as distinct multiplets (doublets or doublet of doublets), characteristic of a 2,3-disubstituted pyridine system.

    • Piperazine Protons (δ 2.5-3.8 ppm): The eight protons on the piperazine ring will likely appear as two or more complex multiplets. The protons adjacent to the pyridine ring will be shifted further downfield than those adjacent to the hydroxyethyl group.

    • Hydroxyethyl Protons (δ 2.5-3.7 ppm): The two methylene groups (-N-CH₂-CH₂-OH) will likely appear as triplets, coupled to each other. The proton on the hydroxyl group will appear as a broad singlet, which is exchangeable with D₂O.[10]

  • ¹³C NMR Spectroscopy:

    • Aromatic & Nitrile Carbons (δ 110-165 ppm): Expect to see five signals for the pyridine ring carbons and one for the nitrile carbon (C≡N), which typically appears around δ 115-120 ppm.[2][11]

    • Aliphatic Carbons (δ 45-65 ppm): Four signals are expected for the aliphatic carbons of the piperazine and hydroxyethyl groups. The carbon attached to the oxygen (-CH₂-OH) will be the most downfield in this region.[12]

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.[10]

    • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

    • C≡N Stretch: A sharp, medium-intensity peak is expected around 2220-2230 cm⁻¹ for the nitrile group.[2][3]

    • C-N and C-O Stretches: These will appear in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): In Electron Impact (EI) mass spectrometry, the molecular ion peak should be observed at m/z = 232.[13][14]

    • Fragmentation: Common fragmentation patterns would include the loss of the hydroxyethyl group, cleavage of the piperazine ring, and loss of HCN from the nicotinonitrile moiety.

Section 4: Applications in Research and Drug Development

The true value of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile lies in its utility as a scaffold for building more complex, biologically active molecules. The combination of the piperazine and nicotinonitrile motifs is a recurring theme in modern drug discovery.[15][16]

  • Privileged Scaffold: Piperazine is one of the most significant nitrogen-containing heterocycles in drug development.[15] Its inclusion often improves aqueous solubility and provides a basic center that can be protonated at physiological pH, which can be critical for interaction with biological targets or for optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

  • Bioactive Core: Nicotinonitrile derivatives are known to exhibit a wide range of biological activities. They are key components in various inhibitors targeting kinases and other enzymes. The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle to be converted into other functional groups.

  • Intermediate for Lead Optimization: This compound is an ideal starting point for lead optimization campaigns. The terminal hydroxyl group serves as a convenient point for modification. By reacting the alcohol, researchers can attach various fragments to explore the structure-activity relationship (SAR) of a lead compound, potentially improving potency, selectivity, or metabolic stability. For instance, similar piperazine-containing structures have been elaborated into potent inhibitors of enzymes like autotaxin, which is implicated in diseases such as idiopathic pulmonary fibrosis.[17]

Section 5: Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazard Identification: According to available safety data, this chemical is considered hazardous. It is classified as causing skin irritation (Category 2) and serious eye damage (Category 1).[5]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5][18]

    • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[19]

    • Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5]

Conclusion

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a strategically designed chemical intermediate with significant value for the scientific research community, particularly in the field of medicinal chemistry. Its chemical architecture combines the favorable pharmacokinetic attributes of the piperazine scaffold with the versatile reactivity of the nicotinonitrile and hydroxyethyl moieties. A thorough understanding of its synthesis, reactivity, and spectroscopic properties enables researchers to leverage this compound effectively in the design and synthesis of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its potential hazards.

References

  • PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid. Available at: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3723. Available at: [Link]

  • Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580-3590. Available at: [Link]

  • NICNAS. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • A-Level Chemistry. (n.d.). 13C NMR Spectroscopy. (Educational resource on general principles). Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Available at: [Link]

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  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Lookchem. (n.d.). Cas 122-96-3,1,4-BIS(2-HYDROXYETHYL)PIPERAZINE. Available at: [Link]

  • PubChem. (n.d.). 1,4-Piperazinediethanol. National Center for Biotechnology Information. Available at: [Link]

  • Don, D. O., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 25(8), 4559. Available at: [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Lookchem. (n.d.). Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price. Available at: [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine. Available at: [Link]

  • Iacobazzi, R. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6777. Available at: [Link]

  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 50-65. Available at: [Link]

  • Texaco Development Corp. (1975). Preparation of N-(2-hydroxyethyl)piperazine. US Patent 4,338,443-A. Available at: [Link]

  • Pursiainen, J., et al. (2025). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate. Available at: [Link]

  • Franchini, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • U.S. Philips Corp. (1977). Preparation of pyridines and nicotinonitrile from piperidines. US Patent 4,051,140-A.
  • Fayed, E. A., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 25(18), 4239. Available at: [Link]

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  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. Available at: [Link]

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Sources

Foundational

An In-depth Technical Guide to the Biological Activity Screening of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract The discovery of novel therapeutic agents is a critical endeavor in modern medicinal chemistry. The compound 2-[4-(2-Hydroxyethyl)piperazino]nicoti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutic agents is a critical endeavor in modern medicinal chemistry. The compound 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile integrates two key pharmacophores: the piperazine and nicotinonitrile moieties. The piperazine ring is a prevalent scaffold in numerous FDA-approved drugs, known for conferring favorable pharmacokinetic properties.[1][2] The nicotinonitrile (3-cyanopyridine) structure is also a component of several marketed drugs and is recognized for a wide range of biological activities.[3][4] This guide presents a comprehensive, technically-grounded framework for the initial biological activity screening of this novel compound. It provides a logical cascade of in vitro assays, from broad-spectrum cytotoxicity to more specific antimicrobial, antioxidant, and enzyme inhibition studies. Each section details the scientific rationale, step-by-step protocols, and data interpretation to empower researchers in the early-stage evaluation of this promising molecule.

Introduction: The Scientific Rationale for Screening

The chemical architecture of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile suggests a high potential for diverse biological activities. The piperazine nucleus is a versatile scaffold known for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and central nervous system activities.[5][6] Minor modifications to the piperazine ring can lead to significant changes in medicinal properties.[5] The nicotinonitrile moiety is a crucial component in several drugs and its derivatives have shown potential as anticancer and anti-inflammatory agents.[3][7] The presence of the hydroxyl group introduces a potential site for metabolic modification and hydrogen bonding, which can influence the compound's interaction with biological targets.

This guide outlines a systematic approach to unraveling the therapeutic potential of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. The proposed screening cascade is designed to be both efficient and informative, providing a foundational understanding of the compound's bioactivity profile.

Foundational Screening: Cytotoxicity Assessment

A fundamental first step in evaluating any novel compound is to determine its effect on cell viability. This provides a therapeutic window and identifies potential for anticancer activity. The MTT and XTT assays are robust colorimetric methods for assessing metabolic activity, which is an indicator of cell viability.[8][9]

Principle of MTT and XTT Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8][10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by eliminating the solubilization step.[8][11]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in a suitable solvent (e.g., DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Quantitative Data Summary
Cell LineIncubation Time (h)IC50 (µM)
HeLa24To be determined
HeLa48To be determined
MCF-724To be determined
MCF-748To be determined
A54924To be determined
A54948To be determined
A lower IC50 value indicates greater cytotoxic potential.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[12] Both piperazine and nicotinonitrile derivatives have demonstrated antimicrobial properties.[5][13]

Rationale for Method Selection

Initial screening for antimicrobial activity can be efficiently performed using diffusion and dilution methods.[12] Agar diffusion assays provide a qualitative assessment, while broth microdilution is a quantitative method to determine the Minimum Inhibitory Concentration (MIC).[14][15]

Experimental Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Screening Assays cluster_results Results Compound Test Compound (Stock Solution) Agar_Diffusion Agar Diffusion Assay (Qualitative) Compound->Agar_Diffusion Broth_Microdilution Broth Microdilution (Quantitative) Compound->Broth_Microdilution Inoculum Bacterial/Fungal Inoculum Inoculum->Agar_Diffusion Inoculum->Broth_Microdilution ZOI Zone of Inhibition (mm) Agar_Diffusion->ZOI Measure MIC MIC Value (µg/mL) Broth_Microdilution->MIC Determine

Caption: Workflow for antimicrobial activity screening.

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth to each well.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 5 µL of a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plate at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[15]

Expected Data Presentation
MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositiveTo be determined
Bacillus subtilisPositiveTo be determined
Escherichia coliNegativeTo be determined
Pseudomonas aeruginosaNegativeTo be determined
Candida albicansFungiTo be determined

Antioxidant Potential Evaluation

Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The DPPH and ABTS assays are widely used to assess the radical-scavenging ability of compounds.[16]

Assay Principles
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced, causing the color to fade. The degree of discoloration is proportional to the antioxidant activity.[17]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is generated by the oxidation of ABTS. Antioxidants reduce the pre-formed radical, leading to a loss of color, which is measured spectrophotometrically.[17][18]

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined graphically.

Data Summary Table
AssayIC50 (µg/mL)
DPPH ScavengingTo be determined
ABTS ScavengingTo be determined
Reference Standard (e.g., Ascorbic Acid)Known value
A lower IC50 value indicates stronger antioxidant activity.

Preliminary Mechanistic Insight: Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many drugs.[19][20] Given the structural motifs of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, screening against relevant enzyme families can provide valuable mechanistic clues.

Rationale for Target Selection

Based on the known activities of piperazine and nicotinonitrile derivatives, kinases and cholinesterases are plausible targets.

  • Kinase Inhibition: Many nicotinonitrile derivatives exhibit anticancer activity by inhibiting protein kinases.[4]

  • Cholinesterase Inhibition: Some piperazine derivatives have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

Logical Flow for Enzyme Inhibition Screening

Enzyme_Inhibition_Screening Start Test Compound Primary_Screen Primary Screen (Single High Concentration) Start->Primary_Screen Inactive Inactive Primary_Screen->Inactive <50% Inhibition Active Active Primary_Screen->Active >50% Inhibition Dose_Response Dose-Response Assay IC50 IC50 Determination Dose_Response->IC50 Mechanism_Study Mechanism of Action Study (e.g., Kinetics) IC50->Mechanism_Study Active->Dose_Response

Caption: Stepwise approach for enzyme inhibition screening.

Protocol: General Enzyme Inhibition Assay
  • Assay Buffer Preparation: Prepare an appropriate buffer for the specific enzyme being tested.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, buffer, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the substrate.

  • Incubation: Incubate at the optimal temperature for the enzyme.

  • Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Potential Data Output
Enzyme TargetIC50 (µM)
Protein Kinase (e.g., EGFR, VEGFR)To be determined
Acetylcholinesterase (AChE)To be determined
Butyrylcholinesterase (BChE)To be determined

Conclusion and Future Directions

This guide provides a foundational, multi-faceted approach to the initial biological activity screening of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. The data generated from these assays will create a comprehensive preliminary profile of the compound's bioactivity, highlighting its potential as a cytotoxic, antimicrobial, antioxidant, or enzyme-inhibiting agent. Positive results in any of these areas will justify progression to more advanced studies, including in vivo models, mechanism of action elucidation, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The systematic application of these well-established in vitro assays is a crucial first step in the journey of transforming a novel chemical entity into a potential therapeutic candidate.

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Exploratory

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical phys...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a predicted solubility profile across a range of common organic solvents, and provide detailed, field-proven experimental protocols for both high-throughput kinetic and gold-standard thermodynamic solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodologies for assessing the solubility of this and structurally related compounds.

Introduction to 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a substituted nicotinonitrile derivative featuring a piperazine and a hydroxyethyl moiety. This unique combination of functional groups imparts a complex physicochemical profile that dictates its behavior in various solvent systems.

Chemical Structure and Physicochemical Properties:

  • IUPAC Name: 2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carbonitrile

  • Molecular Formula: C12H16N4O

  • Molecular Weight: 232.28 g/mol

  • Key Structural Features:

    • Pyridine-nitrile group: A polar, aromatic system capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

    • Piperazine ring: A basic, six-membered heterocycle with two nitrogen atoms, which can act as hydrogen bond acceptors and may be protonated in acidic conditions.

    • Hydroxyethyl group: A flexible side chain containing a primary alcohol, which is a strong hydrogen bond donor and acceptor, significantly enhancing polarity and potential for interaction with protic solvents.

The interplay of these features—the flat, polar aromatic ring, the basic piperazine core, and the hydrogen-bonding hydroxyethyl tail—suggests a molecule with amphiphilic tendencies, favoring solubility in polar organic solvents. Understanding solubility is paramount, as it directly impacts reaction kinetics during synthesis, efficiency of crystallisation and purification, and the ability to formulate solutions for in vitro and in vivo testing.[1][2]

Theoretical Principles of Solubility

A compound's solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Concepts for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile:

  • Polarity: The molecule possesses significant polarity due to the nitrile (-CN), tertiary amines, and hydroxyl (-OH) groups. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents like alkanes.

  • Hydrogen Bonding: The terminal hydroxyl group is a potent hydrogen bond donor, while the nitrile nitrogen, piperazine nitrogens, and hydroxyl oxygen are all hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are predicted to be effective at solvating this molecule.

  • Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between these two measurements, as they provide different insights for drug discovery and development.[1][3]

    • Kinetic Solubility is typically measured in high-throughput screening (HTS) by adding a concentrated DMSO stock solution to a solvent and observing the point of precipitation.[4][5][6] It reflects the solubility of the fastest precipitating form and is useful for a quick assessment of compounds in early discovery.[1]

    • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period and is the "gold standard" for pre-formulation and late-stage development.[5][7]

Predicted Solubility Profile

While exhaustive experimental data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on its structural features and the principles of "like dissolves like." The following table summarizes the expected solubility in common laboratory solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents have strong dipole moments that can interact with the polar nicotinonitrile moiety. DMSO is an excellent solvent for many drug-like molecules.
Polar Protic Methanol, EthanolHigh to Moderate The ability of alcohols to both donate and accept hydrogen bonds makes them highly compatible with the molecule's hydroxyethyl and piperazine groups.
Chlorinated Dichloromethane (DCM)Moderate to Low DCM has moderate polarity and can solvate the molecule to some extent, but its lack of hydrogen bonding capability limits its effectiveness compared to protic or aprotic polar solvents.
Ethers Tetrahydrofuran (THF)Low THF is a weaker polar aprotic solvent. While it can act as a hydrogen bond acceptor, its overall solvating power for this molecule is expected to be limited.
Aromatic TolueneVery Low The nonpolar nature of toluene makes it a poor solvent for a highly polar molecule containing multiple hydrogen bonding sites.
Alkanes Hexane, HeptaneInsoluble As nonpolar solvents, alkanes cannot effectively overcome the strong intermolecular forces (especially hydrogen bonding and crystal lattice energy) of the solid compound.

Standardized Protocols for Experimental Solubility Determination

To obtain accurate and reproducible solubility data, standardized and well-validated protocols are essential. We present two authoritative methods: a rapid kinetic assay for screening purposes and the definitive shake-flask method for thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for rapid evaluation and is well-suited for early-stage research where compound availability may be limited.[1][8] It relies on precipitating the compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in 100% DMSO (e.g., 10 or 20 mM).[4]

  • Plate Preparation: In a 96-well microtiter plate, add the target organic solvent to a series of wells.

  • Serial Dilution: Add a small volume of the DMSO stock solution (e.g., 2-5 µL) to the first well and mix thoroughly.[8] Perform a serial dilution across the plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) to allow for precipitation.[3]

  • Detection: Determine the solubility limit by identifying the highest concentration at which no precipitate is observed. This can be done visually or, more accurately, using instrumentation:

    • Nephelometry: Measures light scattering caused by undissolved particles.[1][8]

    • UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration in the supernatant is measured via UV absorbance.[5][8]

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the definitive method for determining the true solubility of a compound and is recommended by regulatory bodies like the ICH.[7][9][10]

Methodology:

  • Preparation: Add an excess amount of solid 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period (typically 24 to 72 hours) to ensure the system reaches equilibrium.[3][5] The time required to reach equilibrium should be determined experimentally.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to filter the sample immediately using a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[5][11]

Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Sampling & Analysis A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B Combine in Vial C Agitate at Constant Temperature (24-72 hours) B->C D Filter Supernatant (e.g., 0.22 µm) C->D E Dilute Filtrate D->E F Quantify by HPLC-UV or LC-MS E->F G Calculate Solubility (e.g., mg/mL or mM) F->G

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Protocol: Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to accurately measure the compound's concentration in the filtered solvent.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Calibration Curve:

    • Prepare a series of standard solutions of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject each standard and record the peak area from the UV detector.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the samples.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment.

  • Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the original concentration in the undiluted solvent, which represents the solubility.

Conclusion

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a molecule with a complex polarity profile, suggesting favorable solubility in polar protic and aprotic organic solvents, and poor solubility in nonpolar media. While this guide provides a strong theoretical and predictive foundation, experimental verification is non-negotiable for any serious research or development application. The detailed kinetic and thermodynamic (shake-flask) protocols provided herein offer robust, industry-standard pathways for generating the high-quality, reliable solubility data necessary to advance scientific discovery and drug development.

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Sources

Foundational

An In-depth Technical Guide on the Synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile: Starting Materials and Methodologies

<_- a=""> For Researchers, Scientists, and Drug Development Professionals Introduction 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a key chemical intermediate in the synthesis of various active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: January 2026

<_- a="">

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a nicotinonitrile core linked to a hydroxyethyl piperazine side chain, is prevalent in a range of therapeutic agents, including antipsychotics like Aripiprazole.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore of paramount importance in pharmaceutical development. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed in its preparation, offering insights into the rationale behind experimental choices and detailed protocols for key transformations.

The synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile fundamentally relies on the coupling of two key building blocks: a substituted nicotinonitrile moiety and 1-(2-hydroxyethyl)piperazine. The primary strategies revolve around the formation of the C-N bond between the pyridine ring and the piperazine nitrogen.

Core Starting Materials

The successful synthesis of the target molecule hinges on the availability and purity of two principal starting materials:

  • 2-Halonicotinonitrile (Primarily 2-Chloronicotinonitrile): This electrophilic partner provides the nicotinonitrile backbone. 2-chloronicotinonitrile is the most commonly employed precursor due to its commercial availability and reactivity.[4][5][6]

  • 1-(2-Hydroxyethyl)piperazine: This nucleophilic component introduces the hydroxyethyl piperazine side chain, which is crucial for the pharmacological activity of many final drug products.[7][8][9]

The quality of these starting materials directly impacts the yield and purity of the final product, necessitating careful selection and, if necessary, purification before use.

Synthetic Strategies and Methodologies

The principal synthetic route towards 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on the nicotinonitrile ring with the secondary amine of 1-(2-hydroxyethyl)piperazine.[10][11][12] While other cross-coupling strategies like the Buchwald-Hartwig amination exist for C-N bond formation, the SNAr reaction is often preferred for this specific transformation due to the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, especially with a halogen at the 2-position.[13][14][15][16]

Diagram of the General Synthetic Approach

Synthetic_Approach Start1 2-Chloronicotinonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) Start1->Reaction Start2 1-(2-Hydroxyethyl)piperazine Start2->Reaction Product 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Reaction->Product caption General Synthetic Pathway G cluster_0 Reaction cluster_1 Work-up & Purification A Mix Nicotinamide-1-oxide and PCl5 B Add POCl3 A->B C Heat and Reflux B->C D Distill excess POCl3 C->D E Pour into ice D->E F Filter and wash E->F G Base wash (NaOH) F->G H Ether extraction G->H I Crystallize H->I J J I->J Pure 2-Chloronicotinonitrile G cluster_0 Starting Materials Preparation cluster_1 Coupling Reaction cluster_2 Product Isolation A Synthesize/ Procure 2-Chloronicotinonitrile C Combine reactants with base in solvent A->C B Synthesize/ Procure 1-(2-Hydroxyethyl)piperazine B->C D Heat to reflux C->D E Monitor reaction (TLC/HPLC) D->E F Cool and filter E->F G Solvent removal F->G H Crystallization G->H I I H->I Final Product

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Introduction In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores into a single molecular entity presents a compelling avenue for the development of novel therapeutics...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores into a single molecular entity presents a compelling avenue for the development of novel therapeutics. The compound 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a prime example of such a design strategy, integrating two moieties with rich pharmacological histories: the nicotinonitrile scaffold and a substituted piperazine ring. While direct biological data for this specific molecule is not yet prevalent in the public domain, a comprehensive analysis of its structural components allows for the formulation of robust hypotheses regarding its potential therapeutic targets.

This guide provides a detailed exploration of these potential targets, grounded in the established activities of analogous compounds. We will delve into two primary areas of therapeutic potential: oncology, focusing on protein kinase inhibition, and central nervous system (CNS) disorders, with an emphasis on G-protein coupled receptor (GPCR) modulation. For each proposed target class, we will present the scientific rationale, detailed experimental protocols for target validation, and visual workflows to guide researchers in their investigations.

Part 1: The Nicotinonitrile Moiety - A Putative Kinase Inhibitor

The nicotinonitrile (3-cyanopyridine) scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the realm of oncology.[1] Its presence in several FDA-approved kinase inhibitors, such as bosutinib and neratinib, underscores its utility in targeting the ATP-binding site of these crucial enzymes.[1] The nitrile group can act as a key hydrogen bond acceptor, contributing to the high-affinity binding required for potent inhibition.

Hypothesized Target Class: Protein Kinases

Based on extensive literature, nicotinonitrile derivatives have demonstrated significant inhibitory activity against several kinase families implicated in cancer progression.[2][3][4] Therefore, it is highly probable that 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile will exhibit inhibitory effects on one or more protein kinases.

Primary Hypothesized Targets:

  • Pim Kinases (Pim-1, Pim-2, Pim-3): These serine/threonine kinases are frequently overexpressed in various cancers and play a critical role in cell survival and proliferation.[4] Numerous nicotinonitrile-based compounds have been reported as potent pan-Pim kinase inhibitors.[4][5]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is a hallmark of many inflammatory diseases and cancers.[3] The nicotinonitrile core is a key feature of selective JAK inhibitors.[3]

Experimental Validation Workflow: Kinase Inhibition

The following workflow outlines a systematic approach to validating the kinase inhibitory potential of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Cellular Activity A Kinase Panel Screening (Broad panel of >300 kinases) B Biochemical IC50 Determination (e.g., ADP-Glo Assay) A->B Identify preliminary hits C Mechanism of Action Studies (e.g., ATP Competition Assay) B->C Confirm direct inhibition D Cellular Target Engagement (e.g., NanoBRET Assay) B->D Validate in cellular context E Phenotypic Assays (Proliferation, Apoptosis) D->E Link target to cellular effect

Figure 1: Experimental workflow for validating kinase inhibitory activity.
Detailed Experimental Protocol: Pim-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to determine the in vitro potency of the test compound against Pim-1 kinase.

Materials:

  • 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (Test Compound)

  • Recombinant human Pim-1 kinase (e.g., from Promega)

  • PIMtide substrate (ARKRRRHPSGPPTA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a 2.5X kinase/substrate mix (containing Pim-1 kinase and PIMtide substrate in kinase buffer).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of 2.5X ATP solution to each well to start the reaction. The final concentrations should be optimized but a typical starting point is 25 µM ATP.

    • Incubate for 60 minutes at 30°C.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary Table:

Kinase TargetPredicted IC₅₀ (µM) for Analogous Compounds
Pim-1≤ 0.28[4]
Pim-2Sub-micromolar[4]
Pim-3Sub-micromolar[4]
JAK3Sub-micromolar[3]

Part 2: The Piperazine Moiety - A Potential GPCR Ligand

The piperazine ring is a cornerstone of CNS drug discovery, recognized as a "privileged scaffold" for its ability to interact with a wide range of aminergic GPCRs.[6][7] Its basic nitrogen atoms are often crucial for forming salt bridges with acidic residues in the transmembrane domains of these receptors.[8] The N-(2-hydroxyethyl) substitution has been specifically incorporated into neuroleptic agents, suggesting a role in modulating CNS targets.[9][10]

Hypothesized Target Class: G-Protein Coupled Receptors (GPCRs)

The arylpiperazine substructure is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors.[6][8] Therefore, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a promising candidate for modulating the activity of these receptors, with potential applications in treating depression, anxiety, or psychosis.[7]

Primary Hypothesized Targets:

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): These receptors are well-established targets for antidepressants and anxiolytics.[11]

  • Dopamine Receptors (e.g., D₂, D₄): Modulation of dopamine receptor activity is the primary mechanism of action for most antipsychotic drugs.[8]

Experimental Validation Workflow: GPCR Ligand Activity

The following workflow provides a structured approach to characterizing the interaction of the test compound with GPCRs.

G cluster_0 Primary Binding cluster_1 Functional Activity cluster_2 Selectivity Profiling A Radioligand Binding Assays (Determine Ki at target receptors) B Functional Assays (e.g., cAMP, Calcium Flux) A->B Confirm functional effect D Off-Target Binding Panel (e.g., CEREP panel) A->D Evaluate promiscuity C Determine Agonist/Antagonist Profile and Potency (EC50/IC50) B->C Characterize pharmacology E Assess Selectivity over Related GPCRs D->E Determine therapeutic window

Figure 2: Experimental workflow for validating GPCR ligand activity.
Detailed Experimental Protocol: 5-HT₁A Receptor Functional Assay (cAMP)

This protocol describes a method to determine if the test compound acts as an agonist or antagonist at the human 5-HT₁A receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (Test Compound)

  • HEK293 cells stably expressing the human 5-HT₁A receptor

  • 8-Br-cAMP (standard)

  • Forskolin

  • IBMX (phosphodiesterase inhibitor)

  • HTRF cAMP Assay Kit (e.g., from Cisbio)

  • Cell culture medium and supplements

  • White, opaque 384-well assay plates

Procedure:

  • Cell Culture and Plating: Culture the 5-HT₁A-HEK293 cells under standard conditions. Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Agonist Mode:

    • Prepare serial dilutions of the test compound in assay buffer containing IBMX.

    • Add the diluted compound to the cells and incubate for 30 minutes at 37°C.

    • Add forskolin to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Prepare serial dilutions of the test compound in assay buffer containing IBMX.

    • Add the diluted compound to the cells and pre-incubate for 15 minutes at 37°C.

    • Add a fixed concentration of a known 5-HT₁A agonist (e.g., 8-OH-DPAT at its EC₈₀ concentration) to the wells.

    • Add forskolin to stimulate the reaction.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection (HTRF):

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of the emission signals (665 nm / 620 nm).

    • For agonist mode, plot the HTRF ratio against the logarithm of the compound concentration to determine the EC₅₀.

    • For antagonist mode, plot the HTRF ratio against the logarithm of the compound concentration to determine the IC₅₀.

Conclusion

The structural composition of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile provides a strong rationale for investigating its therapeutic potential in both oncology and CNS disorders. The nicotinonitrile moiety points towards a mechanism of action involving protein kinase inhibition, with Pim and JAK kinases being particularly compelling targets. Concurrently, the hydroxyethylpiperazine fragment is a well-established pharmacophore for GPCR ligands, suggesting a potential role in modulating serotonergic or dopaminergic signaling.

The experimental workflows and protocols detailed in this guide offer a clear and logical path for the systematic evaluation of these hypotheses. By employing a combination of biochemical and cell-based assays, researchers can elucidate the primary molecular targets of this compound, characterize its pharmacological profile, and ultimately determine its most promising therapeutic applications. The insights gained from such studies will be invaluable in advancing this molecule through the drug discovery pipeline.

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Foundational

An In-depth Technical Guide to the Purity and Characterization of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Abstract This technical guide provides a comprehensive framework for assessing the purity and confirming the structural identity of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a heterocyclic compound of interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the purity and confirming the structural identity of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical importance of stringent quality control, this document outlines a multi-faceted analytical approach. We will delve into the strategic application of chromatographic and spectroscopic techniques, moving beyond procedural steps to explain the underlying scientific principles that govern method selection and data interpretation. This guide is intended for researchers, analytical scientists, and quality control professionals who require a robust and reliable methodology for the comprehensive analysis of this and structurally related molecules.

Introduction: The Analytical Imperative

The molecule 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile belongs to a class of piperazine-substituted nicotinonitriles. Such compounds are frequently investigated as scaffolds in medicinal chemistry due to their potential biological activities. The journey from synthesis to a viable drug candidate is underpinned by a rigorous and unwavering commitment to analytical characterization. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of its safety and efficacy. Even trace impurities can have unintended pharmacological or toxicological effects. Therefore, a comprehensive analytical strategy is not just a regulatory requirement but a scientific necessity.

This guide will provide a validated, multi-technique approach to:

  • Quantify the purity of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, identifying and quantifying any process-related impurities or degradation products.

  • Unequivocally confirm its chemical structure , ensuring the correct molecular architecture has been synthesized.

Our approach is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and reproducibility of the obtained results.[1][2][3][4]

Synthesis Overview and Potential Impurities

A foundational understanding of the synthetic route is paramount to anticipating potential impurities. While various synthetic strategies exist, a common approach involves the nucleophilic substitution of a leaving group on the nicotinonitrile ring with 1-(2-hydroxyethyl)piperazine.[5][6][7][8]

A plausible synthetic route is the reaction of 2-chloronicotinonitrile with 1-(2-hydroxyethyl)piperazine.

Potential impurities arising from this synthesis could include:

  • Unreacted starting materials: 2-chloronicotinonitrile and 1-(2-hydroxyethyl)piperazine.

  • By-products from side reactions: Such as the formation of dimers or other adducts.

  • Degradation products: Resulting from instability of the final product under the reaction or purification conditions.

  • Residual solvents: From the reaction and purification steps.

A thorough analytical investigation must be capable of separating and detecting these potential contaminants.

Purity Assessment: A Chromatographic Approach

Chromatography is the cornerstone of purity determination, offering the high-resolution separation required to distinguish the main component from closely related impurities.[9][10][11][12][13]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the purity analysis of moderately polar, non-volatile compounds like 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. The basic nitrogen atoms in the piperazine ring can lead to peak tailing due to interactions with residual silanol groups on the stationary phase. Therefore, method development is crucial.[14][15][16][17]

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry of a dilute solution of the analyte. A wavelength of maximum absorbance should be chosen to maximize sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Data Analysis: The purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Trustworthiness: This method's reliability is established through validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents. While the target molecule itself may not be sufficiently volatile for direct GC analysis without derivatization, this method is indispensable for a complete purity profile.[18][19][20][21]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO) that does not interfere with the analysis.

Data Analysis: Identification of residual solvents is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST).[22] Quantification is performed using an external or internal standard method.

Visualization of the Analytical Workflow for Purity Assessment

Purity_Workflow cluster_0 Purity Determination Sample Sample HPLC_Analysis RP-HPLC Analysis (Non-volatile impurities) Sample->HPLC_Analysis GCMS_Analysis Headspace GC-MS (Residual Solvents) Sample->GCMS_Analysis Purity_Report Comprehensive Purity Report HPLC_Analysis->Purity_Report GCMS_Analysis->Purity_Report

Caption: Workflow for the comprehensive purity assessment of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

Structural Characterization: A Spectroscopic Ensemble

While chromatography provides information on purity, a combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed.[23][24][25]

¹H NMR Spectroscopy

  • Expected Signals:

    • Aromatic Protons (Nicotinonitrile Ring): Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns.

    • Piperazine Ring Protons: Two sets of multiplets, corresponding to the four protons adjacent to the nicotinonitrile ring and the four protons adjacent to the hydroxyethyl group.

    • Hydroxyethyl Group Protons: Two triplets corresponding to the -CH₂-CH₂-OH moiety.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy

  • Expected Signals:

    • Aromatic Carbons: Six signals in the downfield region (δ 110-160 ppm), including the nitrile carbon.

    • Piperazine Carbons: Two distinct signals for the non-equivalent carbons of the piperazine ring.

    • Hydroxyethyl Carbons: Two signals for the carbons of the hydroxyethyl group.[26][27]

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -OH).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are used. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. Electrospray ionization (ESI) is a suitable technique for this molecule.[28][29]

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak.

  • Fragmentation: Fragmentation of the molecule can provide further structural confirmation. For example, cleavage of the bond between the piperazine ring and the nicotinonitrile ring is a likely fragmentation pathway.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: The same or similar conditions as the HPLC purity method can be used.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[30][31][32][33]

  • Expected Characteristic Absorptions:

    • O-H stretch (alcohol): A broad band around 3300-3500 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

    • C≡N stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.

    • C=C and C=N stretches (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

    • C-O stretch (alcohol): A strong band in the 1050-1200 cm⁻¹ region.

    • C-N stretch (amine): Bands in the 1000-1350 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A sufficient number of scans (e.g., 16-32) are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.

Visualization of the Structural Characterization Strategy

Characterization_Strategy cluster_1 Structural Elucidation Proposed_Structure Proposed Structure of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile NMR NMR Spectroscopy (¹H, ¹³C, 2D) Proposed_Structure->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Proposed_Structure->MS FTIR FT-IR Spectroscopy (Functional Groups) Proposed_Structure->FTIR Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure FTIR->Confirmed_Structure

Caption: A multi-technique strategy for the structural confirmation of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

Data Summary and Interpretation

A holistic interpretation of the data from all analytical techniques is crucial. The results should be presented in a clear and concise manner, often in a tabular format for easy comparison.

Table 1: Summary of Analytical Data for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Technique Parameter Expected Result Observed Result Conclusion
RP-HPLC Purity (Area %)≥ 99.0%[Insert Value]Meets specification
GC-MS Residual SolventsBelow ICH limits[Insert Values]Meets specification
¹H NMR Chemical Shifts & CouplingConsistent with proposed structure[Confirm Consistency]Structure supported
¹³C NMR Chemical ShiftsConsistent with proposed structure[Confirm Consistency]Structure supported
LC-MS [M+H]⁺[Calculated Value][Observed Value]Molecular weight confirmed
FT-IR Key Absorptions (cm⁻¹)O-H, C≡N, C=C, C-N, C-O[List Observed Peaks]Functional groups confirmed

Conclusion

The analytical strategy detailed in this guide provides a robust and scientifically sound framework for the comprehensive assessment of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. By integrating high-resolution chromatographic separation with a suite of spectroscopic techniques, one can confidently determine the purity and verify the structural integrity of this compound. Adherence to these principles and protocols is essential for ensuring the quality, safety, and efficacy of potential drug candidates in the pharmaceutical development pipeline. The self-validating nature of this multi-technique approach provides a high degree of confidence in the analytical results, forming a solid foundation for further research and development activities.

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Exploratory

An In-Depth Technical Guide to In Vitro Cytotoxicity Assays for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Abstract The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and development continuum.[1][2][3] This guide provides a comprehensive, technically-grounded framewor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and development continuum.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting in vitro cytotoxicity assays on 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a molecule featuring both a nicotinonitrile and a hydroxyethyl piperazine moiety. While specific toxicological data for this exact compound is not extensively documented in publicly available literature, its structural components suggest the necessity of a thorough cytotoxicological evaluation. Nicotinonitrile derivatives have been explored for their potential cytotoxic activities against various cancer cell lines.[4][5][6] Similarly, piperazine-based compounds are prevalent in pharmacologically active agents, with some demonstrating significant cytotoxic effects.[7][8] This whitepaper will detail the strategic selection of assays, provide step-by-step protocols for their execution, and offer insights into the interpretation of the resulting data, thereby empowering researchers in drug development to rigorously assess the cytotoxic profile of this and similar novel compounds.

Introduction: Compound Profile and Rationale for Cytotoxicity Screening

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a heterocyclic compound characterized by a pyridine ring substituted with a cyano group (nicotinonitrile) and a piperazine ring bearing a 2-hydroxyethyl group. The nicotinonitrile scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including potential anticancer effects.[4][5][6] The piperazine ring is a common structural motif in many approved drugs, valued for its ability to improve pharmacokinetic properties.[8] The presence of the hydroxyethyl group can influence solubility and potential metabolic pathways.

Given the novelty of this specific molecular combination, a primary assessment of its interaction with living cells is imperative. In vitro cytotoxicity assays serve as a critical initial screening tool to determine a compound's potential to induce cell death, providing essential data on its potency and therapeutic index.[2][9] These assays are fundamental for making informed decisions about which compounds should progress through the drug development pipeline.[1][3]

This guide will focus on a multi-parametric approach to cytotoxicity assessment, employing a battery of assays to probe different cellular vulnerabilities:

  • Metabolic Viability: Assessing mitochondrial function as an indicator of overall cell health.

  • Membrane Integrity: Detecting the leakage of intracellular components as a marker of cell lysis.

  • Apoptotic Pathways: Investigating the activation of key enzymes in programmed cell death.

Foundational Cytotoxicity Assays: A Triad of Interrogation

A robust in vitro cytotoxicity assessment relies on multiple assays that measure different cellular endpoints. This approach provides a more complete picture of a compound's potential toxicity and can offer preliminary insights into its mechanism of action.

MTT Assay: Gauging Metabolic Competence

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability by assessing mitochondrial metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11][12]

Causality behind Experimental Choice: The MTT assay is often the first-line screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[9] A reduction in MTT conversion can indicate a direct inhibition of mitochondrial enzymes or a more general decline in cell health leading to decreased metabolic activity.

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in culture medium. Remove the overnight medium from the cells and add 100 µL of the various compound concentrations (in triplicate). Include vehicle-only controls (e.g., DMSO in medium) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[11][13]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan.[13]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[11][12]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[14]

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[1][15] LDH is a stable cytosolic enzyme that, upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis), leaks into the cell culture supernatant.[15][16] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[16]

Causality behind Experimental Choice: This assay is complementary to the MTT assay. While MTT measures a loss of metabolic function, the LDH assay directly measures cell death associated with membrane rupture. This distinction is crucial, as a compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), a difference the LDH assay can help elucidate.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]

  • Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[17]

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[17]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Caspase-3/7 Activation Assay: Probing for Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process that plays a critical role in tissue homeostasis. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[18][19][20] These proteases cleave specific cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[20] Assays for caspase-3/7 activity typically use a pro-luminescent or pro-fluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[18][21]

Causality behind Experimental Choice: Detecting the activation of caspase-3/7 provides strong evidence that the compound induces apoptosis. This is a critical piece of mechanistic information. A compound that induces apoptosis may have a more desirable therapeutic profile, particularly in oncology, compared to one that causes necrotic cell death, which can lead to inflammation.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, typically using a white-walled 96-well plate for luminescence assays.

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[22] Allow the reagent to equilibrate to room temperature.

  • Cell Lysis and Signal Generation: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[21] Mix gently on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

Data Normalization and IC₅₀ Determination

For each assay, the raw data (absorbance or luminescence) should be normalized. The values from the vehicle-treated control wells are typically set as 100% viability or 0% cytotoxicity/caspase activation. The values from the "maximum killing" or positive control wells are set as 0% viability or 100% activity.

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's cytotoxic potency.[1][2] It represents the concentration of the compound required to reduce cell viability by 50%. The IC₅₀ value is determined by plotting the normalized response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Cytotoxicity Profile

Cytotoxicity_Assay_Workflow incubation incubation mtt mtt incubation->mtt Add MTT Reagent ldh ldh incubation->ldh Collect Supernatant caspase caspase incubation->caspase Add Caspase Reagent readout readout mtt->readout ldh->readout caspase->readout calc calc readout->calc interpretation interpretation calc->interpretation

Signaling_Pathway compound 2-[4-(2-Hydroxyethyl)piperazino] nicotinonitrile mito mito compound->mito Inhibits? membrane membrane compound->membrane Induces? procaspase procaspase compound->procaspase Triggers?

Tabular Summary of Results

Summarizing the quantitative data in a clear, structured table is essential for comparing the compound's effects across different cell lines and assays.

Cell LineAssayIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7 MTT48[Insert Value]
(Breast Cancer)LDH48[Insert Value]
Caspase-3/724[Insert Value]
HeLa MTT48[Insert Value]
(Cervical Cancer)LDH48[Insert Value]
Caspase-3/724[Insert Value]
HEK293 MTT48[Insert Value]
(Normal Kidney)LDH48[Insert Value]
Caspase-3/724[Insert Value]

Data should be presented as the mean ± standard deviation from at least three independent experiments.

Interpretation and Advanced Insights

The true power of this multi-assay approach lies in the synthesis of the data.

  • Potent Cytotoxicity: A low IC₅₀ value in both the MTT and LDH assays suggests the compound is potently cytotoxic. If this is accompanied by strong caspase-3/7 activation, the primary mechanism of cell death is likely apoptosis.

  • Necrotic Profile: If the LDH assay shows a potent IC₅₀ while the caspase assay shows little to no activation, the compound may be inducing necrosis. This could be due to mechanisms like direct membrane disruption or severe metabolic collapse.

  • Cytostatic vs. Cytotoxic Effects: A potent IC₅₀ in the MTT assay but a much weaker response in the LDH assay could indicate a cytostatic effect. The compound may be inhibiting cell proliferation and metabolic activity without causing immediate cell lysis.

  • Selectivity: Comparing the IC₅₀ values between cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) is crucial for determining the compound's selectivity index.[9][10] A compound that is significantly more toxic to cancer cells than normal cells has a more promising therapeutic window.

Conclusion

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  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • LookChem. Cas 122-96-3,1,4-BIS(2-HYDROXYETHYL)PIPERAZINE. [Link]

  • PubChem. 2-Piperazinone, 4-(2-hydroxyethyl)-. [Link]

  • PubMed Central. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. [Link]

  • PubChem. 1,4-Piperazinediethanol. [Link]

  • ResearchGate. Cytotoxic activities of hydroxyethyl piperazine-based receptor ligands on cancer cells alone and in combination with melphalan, PB28 and haloperidol. [Link]

  • MDPI. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. [Link]

  • Semantic Scholar. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of Novel Nicotinonitrile Derivatives in Cell-Based Assays

Introduction: A Framework for Characterizing Novel Bioactive Compounds In modern drug discovery, the thorough characterization of novel chemical entities is paramount. The compound 2-[4-(2-Hydroxyethyl)piperazino]nicotin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel Bioactive Compounds

In modern drug discovery, the thorough characterization of novel chemical entities is paramount. The compound 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile represents a structure with potential biological activity, owing to its nicotinonitrile and piperazine moieties. The nicotinonitrile group is a recognized pharmacophore present in various bioactive molecules, while the piperazine ring is a common scaffold in medicinal chemistry known to enhance solubility and interact with various biological targets[1][2][3].

Given the novelty of this specific compound, this document serves as a comprehensive guide for researchers to elucidate its potential cytotoxic, apoptotic, and signaling pathway-modulating effects. The following protocols are designed as a logical, step-by-step framework for the initial biological profiling of this and other new chemical entities.

Part 1: Initial Cytotoxicity and Cell Viability Screening

The first step in characterizing a new compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more detailed mechanistic studies. Tetrazolium reduction assays are a reliable and high-throughput method for this initial screen[4][5].

Principle of Tetrazolium-Based Viability Assays

Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Workflow: Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay Readout seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile add_compound Add compound to cells prepare_compound->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT reagent incubate_3h Incubate for 3h add_mtt->incubate_3h add_solubilizer Add solubilization solution incubate_3h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT-based cell viability assay.

Protocol: MTT Cell Viability Assay[4][6][7]
  • Cell Seeding: Seed a panel of cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data Presentation
Cell LineIC₅₀ (µM) of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile
A549Hypothetical Value
HeLaHypothetical Value
MCF-7Hypothetical Value

Part 2: Investigating the Mechanism of Cell Death: Apoptosis Assays

If the compound exhibits significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptotic and necrotic cells.[7][8]

Principle of Annexin V/PI Staining

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[7]

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis seed_cells Seed cells in 6-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with IC₅₀ concentration of compound incubate_24h->treat_compound incubate_24_48h Incubate for 24-48h treat_compound->incubate_24_48h harvest_cells Harvest and wash cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_15m Incubate for 15 min in the dark add_stains->incubate_15m acquire_data Acquire data on a flow cytometer analyze_quadrants Analyze cell populations: Viable, Early Apoptotic, Late Apoptotic, Necrotic acquire_data->analyze_quadrants

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry[8][10][11]
  • Cell Treatment: Seed cells in 6-well plates and treat with the predetermined IC₅₀ concentration of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Expected Data Presentation
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (IC₅₀, 24h)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (IC₅₀, 48h)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Part 3: Elucidating Affected Signaling Pathways

Understanding which cellular signaling pathways are modulated by the compound is crucial for mechanism-of-action studies. Many nicotinonitrile derivatives are known to interact with kinases and other signaling proteins. A targeted approach using qPCR arrays or Western blotting can provide insights into the affected pathways.[9][10]

Principle of Signaling Pathway Analysis

The expression levels of key genes within major signaling pathways (e.g., apoptosis, cell cycle, MAPK, PI3K/Akt) can be quantified using qPCR arrays.[9] Alternatively, the phosphorylation status of key signaling proteins can be assessed by Western blotting, providing a direct measure of pathway activation or inhibition.

Experimental Workflow: Signaling Pathway Analysis

G cluster_0 Cell Treatment & Lysis cluster_1 qPCR Pathway cluster_2 Western Blot Pathway treat_cells Treat cells with compound (e.g., IC₅₀, 6-24h) lyse_cells Lyse cells and extract RNA or protein treat_cells->lyse_cells cDNA_synthesis Reverse transcribe RNA to cDNA quantify_protein Quantify protein concentration qPCR_array Perform qPCR on a signaling pathway array cDNA_synthesis->qPCR_array analyze_gene_expression Analyze changes in gene expression qPCR_array->analyze_gene_expression run_sds_page Run SDS-PAGE and transfer to membrane quantify_protein->run_sds_page probe_antibodies Probe with primary and secondary antibodies run_sds_page->probe_antibodies detect_signal Detect chemiluminescent signal probe_antibodies->detect_signal

Caption: Workflow for analyzing signaling pathways.

Protocol: Western Blot for Key Apoptotic Proteins
  • Protein Extraction: Treat cells with 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Expected Data Presentation
Protein TargetFold Change vs. Vehicle Control (24h)
Cleaved Caspase-3Hypothetical Value
Cleaved PARPHypothetical Value
Bcl-2/Bax RatioHypothetical Value

Conclusion

The protocols outlined in this document provide a robust framework for the initial biological characterization of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile or any novel compound. By systematically assessing cytotoxicity, determining the mode of cell death, and identifying the modulated signaling pathways, researchers can build a comprehensive profile of a compound's biological activity, paving the way for further preclinical development.

References

  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • Mishra, N., & Shrivastava, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1709, 13-19.
  • Sigma-Aldrich. (n.d.). Cell viability assay protocol.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • BD Biosciences. (n.d.). Apoptosis Protocols.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • BD Biosciences. (n.d.). Apoptosis Protocols.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Singh, R., & Kumar, S. (2018). Protocols in apoptosis identification and affirmation. In Apoptosis and Cancer (pp. 1-22). Springer, Singapore.
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  • Plaisier, C. L., et al. (2022). Nine quick tips for pathway enrichment analysis.
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  • MDPI. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514166, 2-Piperazinone, 4-(2-hydroxyethyl)-.
  • Google Patents. (n.d.). US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.
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Application

Application Notes and Protocols for the Characterization of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a Novel Kinase Inhibitor

Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target specific kinases has revolutionized therapeutic strategies.[1] This document provides a comprehensive experimental guide for the characterization of a novel putative kinase inhibitor, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (herein referred to as KIN-1234).

The protocols outlined below are designed to provide a robust framework for researchers, scientists, and drug development professionals to elucidate the biochemical potency, binding kinetics, cellular activity, and target engagement of KIN-1234. The experimental workflow is designed as a self-validating system, progressing from initial biochemical characterization to more complex cell-based and biophysical analyses. For the purpose of this guide, we will hypothesize that KIN-1234 is a potent inhibitor of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.

I. Biochemical Characterization: Potency and Selectivity

The initial step in characterizing any novel inhibitor is to determine its potency against the target kinase and its selectivity against a panel of other kinases. This is crucial for understanding both its therapeutic potential and potential off-target effects.[2]

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of KIN-1234 against our hypothetical target, EGFR. Radiometric assays are a classic and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[3]

Protocol 1: In Vitro Radiometric Kinase Assay

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Prepare Reagents:

    • EGFR Enzyme: Recombinant human EGFR (active) diluted in kinase reaction buffer to a working concentration of 2 ng/µL.

    • Substrate: A specific peptide substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1) at a concentration of 0.2 mg/mL.

    • ATP: A stock solution of 10 mM ATP. For the assay, prepare a working solution containing a final concentration of 10 µM cold ATP and [γ-³²P]ATP (specific activity ~500 cpm/pmol).

    • KIN-1234: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO, and then dilute further into the kinase reaction buffer to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure:

    • Add 5 µL of the diluted KIN-1234 or vehicle (DMSO) control to the wells of a 96-well plate.

    • Add 20 µL of the EGFR enzyme solution to each well.

    • Add 20 µL of the substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP working solution.

    • Incubate the plate at 30°C for 30 minutes.

    • Terminate the reaction by adding 25 µL of 3% phosphoric acid.

  • Quantification:

    • Spot 50 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid.

    • Wash once with acetone and allow to air dry.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of KIN-1234 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Kinase Recombinant human EGFR
Substrate Poly(Glu, Tyr) 4:1
ATP Concentration 10 µM (at or near the Km for ATP)

II. Biophysical Characterization: Binding Affinity and Kinetics

While IC50 values provide a measure of inhibitory potency, they can be influenced by assay conditions. Biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct measurement of the binding affinity (KD) and the kinetics of the interaction (kon and koff).[4][5] A long residence time (low koff) can be a desirable attribute for a kinase inhibitor.[6]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique to investigate the kinetic parameters of inhibitor binding, such as association and dissociation rate constants.[4]

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization of Kinase:

    • Use a sensor chip suitable for amine coupling (e.g., CM5).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize recombinant EGFR onto the sensor surface by injecting the protein (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached. It is critical to use mild immobilization conditions to maintain the kinase's activity.[7][8]

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis:

    • Prepare a series of dilutions of KIN-1234 in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, with 1% DMSO).

    • Inject the different concentrations of KIN-1234 over the immobilized EGFR surface and a reference flow cell (without immobilized kinase) to obtain sensorgrams.

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and the buffer-only injection signal.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

ParameterDescription
kon (Association Rate) The rate at which the inhibitor binds to the target kinase.
koff (Dissociation Rate) The rate at which the inhibitor-kinase complex dissociates.
KD (Dissociation Constant) The equilibrium constant for the dissociation of the inhibitor-kinase complex (KD = koff/kon).
Isothermal Titration Calorimetry (ITC)

ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[5][9]

Protocol 3: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze the purified EGFR protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve KIN-1234 in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the protein and inhibitor solutions to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the EGFR solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the KIN-1234 solution (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of KIN-1234 to EGFR.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[9]

III. Cellular Activity and Target Engagement

Biochemical and biophysical assays are essential, but they do not fully recapitulate the complex cellular environment.[10] Therefore, it is critical to assess the activity of KIN-1234 in a cellular context.

Cell Proliferation Assay

This assay determines the effect of KIN-1234 on the proliferation of cancer cells that are dependent on the target kinase's signaling pathway.

Protocol 4: Cell Proliferation Assay (e.g., using A431 cells for EGFR)

  • Cell Seeding: Seed A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of KIN-1234 (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Viability Assessment:

    • Add a cell viability reagent (e.g., resazurin-based or ATP-based) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours).

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Target Phosphorylation Analysis by Western Blot

To confirm that KIN-1234 inhibits the target kinase within the cell, we can analyze the phosphorylation status of the kinase itself (autophosphorylation) and its downstream substrates.[11] Western blotting is a standard technique for this purpose.[12]

Protocol 5: Western Blot Analysis of EGFR Signaling

  • Cell Treatment and Lysis:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of KIN-1234 for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-EGFR (e.g., pY1068)

      • Total EGFR

      • Phospho-Akt (a downstream effector)

      • Total Akt

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the dose-dependent inhibition of EGFR and downstream signaling by KIN-1234.

IV. Visual Schematics

Experimental Workflow Diagram

G cluster_0 Biochemical & Biophysical Characterization cluster_1 Cellular Characterization In_Vitro_Assay In Vitro Kinase Assay (IC50) SPR Surface Plasmon Resonance (kon, koff, KD) In_Vitro_Assay->SPR ITC Isothermal Titration Calorimetry (KD, ΔH, n) SPR->ITC Proliferation Cell Proliferation Assay (GI50) ITC->Proliferation Western_Blot Western Blot (Target Phosphorylation) Proliferation->Western_Blot

Caption: Overall workflow for characterizing KIN-1234.

Mechanism of Action Diagram

G EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation KIN1234 KIN-1234 KIN1234->EGFR Downstream Downstream Signaling (e.g., PI3K/Akt) pEGFR->Downstream Proliferation_Node Cell Proliferation Downstream->Proliferation_Node

Caption: Inhibition of EGFR signaling by KIN-1234.

V. Conclusion

This application note provides a structured, multi-faceted approach to the preclinical characterization of the novel kinase inhibitor, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (KIN-1234). By systematically progressing from biochemical potency and biophysical binding analysis to cellular activity and target modulation, researchers can build a comprehensive profile of the compound's mechanism of action. The integration of these diverse experimental methodologies ensures a high degree of scientific rigor and provides the robust data package necessary for advancing promising candidates in the drug development pipeline.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed. [Link]

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  • Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. [Link]

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  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Radiations. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. (n.d.). Springer Protocols. [Link]

  • Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. (n.d.). ACS Publications. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020, October 19). NCBI. [Link]

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Method

Application Notes and Protocols: A High-Throughput Screening Strategy for Novel 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Analogs in Oncology Drug Discovery

Introduction: Unlocking the Therapeutic Potential of Nicotinonitrile Analogs The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2][3] Its derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Nicotinonitrile Analogs

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, including potent anticancer effects through the modulation of key signaling pathways.[4][5] Coupled with a piperazine moiety, which is also prevalent in numerous anticancer agents, the resulting 2-[4-(2-hydroxyethyl)piperazino]nicotinonitrile analogs represent a promising class of compounds for novel cancer therapeutics.[6][7][8][9] The piperazine ring can confer favorable pharmacokinetic properties and provides a versatile point for structural modification to optimize target engagement and selectivity.[7]

This guide provides a comprehensive, multi-tiered high-throughput screening (HTS) protocol designed to efficiently identify and characterize promising anticancer candidates from a library of 2-[4-(2-hydroxyethyl)piperazino]nicotinonitrile analogs. We will detail a systematic approach, from initial large-scale primary screening to confirmatory secondary and in-depth tertiary assays, ensuring a rigorous and data-driven hit-to-lead progression. The protocols and strategies outlined herein are intended for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade for novel small molecule entities.

The Strategic Framework: A Multi-Tired Screening Cascade

A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays with increasing biological complexity and decreasing throughput.[10][11] This tiered approach is designed to minimize the resources spent on false positives and to enrich for compounds with genuine therapeutic potential. Our proposed workflow is structured into three main phases:

  • Primary Screening: High-throughput, single-concentration screening of the entire analog library against a panel of diverse cancer cell lines to identify initial "hits" with cytotoxic or cytostatic activity.

  • Secondary Screening (Hit Confirmation and Prioritization): Dose-response studies on the primary hits to confirm their activity, determine their potency (IC50), and assess their selectivity across different cell lines.

  • Tertiary Screening (Mechanism of Action Studies): Deeper mechanistic investigation of the most promising leads to elucidate their mode of action, such as the induction of apoptosis.

Visualizing the Path to Discovery: The HTS Workflow

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Tertiary Screening Primary_Screen Single-Concentration (e.g., 10 µM) Screen Against a Diverse Cancer Cell Line Panel Primary_Data Measure Cell Viability (e.g., CellTiter-Glo®) Primary_Screen->Primary_Data Incubate 72h Primary_Analysis Calculate % Inhibition and Z'-factor Primary_Data->Primary_Analysis Hit_Selection Identify Primary Hits (e.g., >50% Inhibition) Primary_Analysis->Hit_Selection Dose_Response Dose-Response (e.g., 8-point) Testing of Primary Hits Hit_Selection->Dose_Response Progress Hits IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Selectivity_Profiling Compare IC50s Across Cell Lines (Cancer vs. Normal) IC50_Determination->Selectivity_Profiling Hit_Prioritization Rank Hits Based on Potency and Selectivity Selectivity_Profiling->Hit_Prioritization Apoptosis_Assay Mechanism of Action (MoA) Studies (e.g., Caspase-Glo® 3/7 Assay) Hit_Prioritization->Apoptosis_Assay Progress Leads Pathway_Analysis Target Deconvolution and Pathway Profiling Apoptosis_Assay->Pathway_Analysis Lead_Selection Select Lead Candidates for Further Development Pathway_Analysis->Lead_Selection

Figure 1: A tiered high-throughput screening cascade for the identification and characterization of novel anticancer compounds.

Phase 1: Primary Screening - Casting a Wide Net

The objective of the primary screen is to rapidly and cost-effectively assess the entire compound library for any potential anticancer activity.[12] A single, relatively high concentration is used to maximize the chances of identifying active compounds.

Experimental Design and Protocol
  • Cell Line Selection: Employ a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia). The selection should be guided by the known or hypothesized targets of nicotinonitrile and piperazine derivatives, which have been shown to impact pathways like PI3K/AKT and receptor tyrosine kinases.[6][7] A non-cancerous cell line (e.g., human fibroblasts) should be included for an early indication of selectivity.

  • Assay Choice - CellTiter-Glo® Luminescent Cell Viability Assay: This assay is a robust, HTS-compatible method that quantifies ATP, an indicator of metabolically active cells.[13] Its "add-mix-measure" format simplifies automation and minimizes handling errors.

Step-by-Step Protocol
  • Cell Plating:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed cells in 384-well, white, clear-bottom microplates at a pre-determined optimal density (typically 1,000-5,000 cells/well) in a volume of 40 µL of culture medium.

    • Incubate plates at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Addition:

    • Prepare a master plate of the 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile analog library at a concentration of 10 mM in 100% DMSO.

    • Using an automated liquid handler, perform an intermediate dilution to create a working compound plate.

    • Transfer a small volume (e.g., 40 nL) of the compounds from the working plate to the cell plates to achieve a final concentration of 10 µM.

    • Include appropriate controls on each plate:

      • Negative Control: Wells treated with vehicle (e.g., 0.1% DMSO).

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine at 1 µM).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Assay Readout:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 40 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Hit Selection
  • Quality Control - The Z'-Factor: The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14]

    • Formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

      • Where SD is the standard deviation and Mean is the average of the controls.

  • Percent Inhibition Calculation:

    • Formula: % Inhibition = 100 * (1 - [(Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)])

  • Hit Criteria: Compounds demonstrating a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits and are progressed to the secondary screening phase.[15]

Phase 2: Secondary Screening - Confirming and Prioritizing Hits

The primary goal of this phase is to confirm the activity of the initial hits through dose-response analysis and to prioritize them based on potency and selectivity.[16]

Experimental Design and Protocol
  • Dose-Response Testing: Primary hits are tested over a range of concentrations (typically 8-10 points in a semi-log dilution series) to generate a dose-response curve.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces the biological response by 50%.[17] It is a key measure of a compound's potency.

Step-by-Step Protocol
  • Cell Plating and Compound Addition: Follow the same procedure as the primary screen, but instead of a single concentration, add a range of concentrations for each hit compound (e.g., from 100 µM down to 1 nM).

  • Incubation and Assay Readout: Identical to the primary screening protocol.

Data Analysis and Hit Prioritization
  • Dose-Response Curve Generation: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to generate a sigmoidal dose-response curve.

  • IC50 Calculation: The IC50 value is determined from the fitted curve.[4]

  • Hit Prioritization: Rank the confirmed hits based on the following criteria:

    • Potency: Lower IC50 values indicate higher potency.

    • Selectivity Index (SI): SI = IC50 (non-cancerous cells) / IC50 (cancer cells). A higher SI is desirable, indicating a greater therapeutic window.

    • Structure-Activity Relationship (SAR): Analyze the relationship between the chemical structures of the analogs and their activity to identify promising scaffolds.

Parameter Description Desirable Outcome
IC50 Concentration for 50% inhibition< 10 µM
Selectivity Index Ratio of IC50 in normal vs. cancer cells> 10
Dose-Response Curve Steepness and completeness of the curveSigmoidal with a clear upper and lower plateau

Phase 3: Tertiary Screening - Elucidating the Mechanism of Action

Once potent and selective hits are identified, the focus shifts to understanding how they exert their anticancer effects. A common and critical mechanism for cancer cell death is apoptosis, or programmed cell death.[6]

Visualizing a Potential Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and is often dysregulated in cancer.[6] Piperazine derivatives have been reported to inhibit this pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Cell Survival and Proliferation Downstream->Survival Compound Nicotinonitrile Analog Compound->PI3K Inhibits

Figure 2: A simplified diagram of the PI3K/AKT signaling pathway, a potential target for 2-[4-(2-hydroxyethyl)piperazino]nicotinonitrile analogs.

Experimental Design and Protocol
  • Assay Choice - Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18] An increase in caspase 3/7 activity is a hallmark of apoptosis.

Step-by-Step Protocol
  • Cell Plating and Compound Treatment:

    • Plate cells as described previously.

    • Treat cells with the prioritized hit compounds at their respective IC50 and 5x IC50 concentrations for 24-48 hours.

  • Assay Readout:

    • Equilibrate plates to room temperature.

    • Add Caspase-Glo® 3/7 reagent in a 1:1 ratio to the cell culture medium.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence.

Data Analysis and Interpretation
  • Fold Change in Caspase Activity: Calculate the fold increase in luminescence in compound-treated wells compared to vehicle-treated wells. A significant increase indicates the induction of apoptosis.

Troubleshooting Common HTS Issues

Problem Potential Cause Solution
Low Z'-factor (<0.5) High variability in controls, low signal windowOptimize cell seeding density, reagent concentrations, and incubation times. Ensure consistent liquid handling.
High False Positive Rate Compound autofluorescence/luminescence, non-specific cytotoxicityPerform counter-screens without cells to identify interfering compounds. Use orthogonal assays for hit confirmation.
Poor Reproducibility Inconsistent cell health, edge effects in plates, reagent instabilityMaintain consistent cell culture practices. Use outer wells for media only. Prepare fresh reagents daily.

Conclusion: From High-Throughput Data to High-Value Leads

This application note provides a robust and logical framework for the high-throughput screening of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile analogs to identify novel anticancer drug candidates. By employing a tiered screening approach, utilizing validated and HTS-compatible assays, and adhering to rigorous data analysis and quality control standards, researchers can efficiently navigate large compound libraries to uncover compounds with genuine therapeutic potential. The insights gained from this systematic evaluation will pave the way for further preclinical development and ultimately contribute to the advancement of new cancer therapies.

References

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  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available at: [Link]

  • Screenshots of the analysis workflow of high-throughput screens by web... ResearchGate. Available at: [Link]

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Application

Application and Protocol for Radiolabeling of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Introduction: The Strategic Role of Piperazine-Nicotinonitrile Scaffolds in Neuroreceptor PET Imaging The convergence of medicinal chemistry and molecular imaging has opened new frontiers in understanding the intricate n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Piperazine-Nicotinonitrile Scaffolds in Neuroreceptor PET Imaging

The convergence of medicinal chemistry and molecular imaging has opened new frontiers in understanding the intricate neurochemical pathways of the human brain. Positron Emission Tomography (PET) stands as a powerful in vivo imaging modality, offering a window into biological processes at the molecular level. The efficacy of PET is critically dependent on the design and synthesis of specific radiotracers that can engage with high affinity and selectivity to a biological target of interest.[1]

The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold.[2][3] When coupled with a nicotinonitrile framework, it presents a compelling structural motif for targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[4][5]

This document provides a detailed application and protocol for the use of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile as a precursor for the synthesis of a PET radiotracer. Specifically, we will detail a hypothetical, yet scientifically grounded, protocol for the radiosynthesis of a fluorine-18 labeled analog for potential application in neuroimaging, targeting the α7 nicotinic acetylcholine receptor. The presence of the terminal hydroxyethyl group offers a prime site for radiofluorination via nucleophilic substitution, a robust and widely adopted method in PET chemistry.[6][7]

Principle of the Method: Radiofluorination via Nucleophilic Substitution

The radiosynthesis of the target tracer, [¹⁸F]2-[4-(2-Fluoroethyl)piperazino]nicotinonitrile ([¹⁸F]FEt-PN), from its tosylated precursor is based on a two-step, one-pot synthesis common in PET tracer production.[8] The core principle is the nucleophilic substitution of a good leaving group (in this case, tosylate) on the hydroxyethyl moiety of the precursor with the positron-emitting radionuclide, fluorine-18 ([¹⁸F]F⁻).

The overall process can be summarized as follows:

  • Precursor Synthesis: The hydroxyl group of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is first derivatized to a tosylate, creating a more reactive leaving group for the subsequent radiofluorination step. This creates the immediate precursor for radiolabeling.

  • Radiofluorination: Cyclotron-produced [¹⁸F]fluoride is activated by forming a complex with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a counter-ion (e.g., potassium carbonate). This activated [¹⁸F]fluoride then displaces the tosylate group on the precursor in a heated, anhydrous environment.

  • Purification and Formulation: The crude reaction mixture, containing the desired radiotracer, unreacted fluoride, and byproducts, is purified using semi-preparative High-Performance Liquid Chromatography (HPLC). The collected fraction containing the radiotracer is then reformulated into a physiologically compatible solution for in vivo use.

This method is chosen for its reliability, relatively high radiochemical yields, and the suitability of the resulting [¹⁸F]-labeled tracer for PET imaging, owing to the favorable decay properties of fluorine-18 (t½ = 109.7 min).

Experimental Protocols

Part 1: Synthesis of the Tosylated Precursor

Objective: To synthesize 2-(4-(2-tosyloxyethyl)piperazin-1-yl)nicotinonitrile, the direct precursor for radiofluorination.

Materials and Reagents:

  • 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure tosylated precursor.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Automated Radiosynthesis of [¹⁸F]FEt-PN

Objective: To perform the radiofluorination of the tosylated precursor and purify the final radiotracer. This protocol is designed for an automated synthesis module housed in a shielded hot cell.

Equipment and Reagents:

  • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora)

  • Semi-preparative HPLC system with a radioactivity detector

  • C18 HPLC column

  • Sterile filters (0.22 µm)

  • Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) solution

  • Acetonitrile (ACN), anhydrous

  • Tosylated precursor solution in anhydrous ACN (5-10 mg/mL)

  • Sterile water for injection

  • Ethanol for injection, USP

  • 0.9% Sodium Chloride for injection, USP

Automated Synthesis Workflow:

Radiosynthesis_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Trapping and Activation cluster_1 Step 2: Radiofluorination Reaction cluster_2 Step 3: Purification and Formulation A [¹⁸F]F⁻ from Cyclotron B Trap on QMA Cartridge A->B C Elute with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying C->D E Add Precursor in ACN D->E Transfer activated [¹⁸F]F⁻ F Heat Reaction Vessel (e.g., 110°C, 10 min) E->F G Quench and Dilute F->G Transfer crude product H Inject onto Semi-Prep HPLC G->H I Collect [¹⁸F]FEt-PN Peak H->I J Rotary Evaporation I->J K Reconstitute in Saline/Ethanol J->K L Sterile Filtration K->L M Final Product for QC L->M Logical_Flow Precursor Tosylated Precursor (Stable Compound) Radiolabeling Automated Radiosynthesis Precursor->Radiolabeling Crude Crude Product Mixture Radiolabeling->Crude Purification HPLC Purification Crude->Purification FinalProduct [¹⁸F]FEt-PN (Injectable Radiotracer) Purification->FinalProduct QC Quality Control FinalProduct->QC

Sources

Method

Application Notes and Protocols for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in Fragment-Based Drug Discovery

Introduction: The Strategic Value of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1][2][3][4] The core principle of FBDD lies in screening small, low-complexity molecules ("fragments") that, despite their low affinity, can form high-quality interactions with the target protein.[2][3] These initial hits then serve as starting points for rational, structure-guided optimization into potent lead compounds.[5][6][7]

This document provides a detailed guide to the application of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (hereafter referred to as Fragment 1 ) in FBDD campaigns. Fragment 1 embodies several key features that make it an attractive candidate for inclusion in a fragment library:

  • Privileged Scaffolds: It incorporates both a piperazine and a nicotinonitrile moiety. The piperazine ring is a well-recognized "privileged scaffold" in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and bioavailability.[8][9][10] The nicotinonitrile scaffold is present in several approved drugs and is a versatile building block in drug discovery.[11][12]

  • Optimal Physicochemical Properties: With a molecular weight under 300 Da, it adheres to the "Rule of Three," a common guideline for fragment design that favors lower molecular complexity to efficiently explore chemical space.[3][13]

  • Synthetically Tractable Vectors: The hydroxyethyl group and the piperazine nitrogen atoms provide clear vectors for chemical elaboration, allowing for fragment growing, linking, or merging strategies during hit-to-lead optimization.[5][7]

Given the structural motifs within Fragment 1, a particularly promising application lies in targeting bromodomains , a class of epigenetic reader proteins implicated in cancer and inflammatory diseases.[1][14][15] Bromodomains recognize acetylated lysine residues on histones and other proteins, and their binding pockets are well-suited for interaction with fragments containing aromatic systems and hydrogen bond acceptors/donors, similar to those in Fragment 1.[14][15] This application note will therefore focus on a hypothetical, yet scientifically grounded, FBDD campaign targeting the first bromodomain of BRD4 (BRD4-BD1) using Fragment 1.

Physicochemical Properties of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (Fragment 1)

A summary of the key physicochemical properties of Fragment 1 is provided in the table below. These properties are crucial for its use in biophysical screening assays, where solubility and stability are paramount.

PropertyValueSource/Method
CAS Number 1017782-85-2[1]
Molecular Formula C12H16N4OCalculation
Molecular Weight 232.28 g/mol Calculation
Topological Polar Surface Area (TPSA) 69.9 ŲCalculation
Predicted LogP 0.8Calculation
Hydrogen Bond Donors 1Calculation
Hydrogen Bond Acceptors 4Calculation
Solubility Soluble in water and common organic solvents[16]

Proposed FBDD Workflow for Fragment 1 Targeting BRD4-BD1

The following workflow outlines a comprehensive strategy for the identification, validation, and optimization of Fragment 1 as a binder to the BRD4-BD1 bromodomain. This multi-faceted approach leverages a cascade of biophysical techniques to ensure the robustness of the findings.[17]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Primary Screen: Surface Plasmon Resonance (SPR) B Orthogonal Screen: NMR Spectroscopy (Saturation Transfer Difference) A->B Confirm Binders C Affinity Determination: Isothermal Titration Calorimetry (ITC) B->C Validate Hits D Structural Biology: X-ray Crystallography C->D Thermodynamic & Structural Insights E Fragment Growing: Structure-Guided Chemical Synthesis D->E Rational Design F Potency & Selectivity Profiling E->F Iterative Optimization

Caption: A streamlined FBDD workflow for Fragment 1.

Detailed Experimental Protocols

Phase 1: Hit Identification

1.1 Primary Screen: Surface Plasmon Resonance (SPR)

  • Rationale: SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its high throughput and ability to detect weak binding events.[1][14]

  • Protocol:

    • Immobilize recombinant human BRD4-BD1 protein on a CM5 sensor chip via amine coupling.

    • Prepare a stock solution of Fragment 1 in 100% DMSO and dilute to a final concentration of 200 µM in running buffer (e.g., HBS-EP+ buffer) with a final DMSO concentration of ≤1%.

    • Inject Fragment 1 over the protein and reference flow cells at a flow rate of 30 µL/min.

    • Monitor the change in response units (RU) to detect binding. A significant and reproducible increase in RU in the protein flow cell relative to the reference cell indicates a binding event.

    • Include a positive control (e.g., a known bromodomain inhibitor) and a negative control (unrelated fragment) in each run.

1.2 Orthogonal Screen: NMR Spectroscopy (Saturation Transfer Difference - STD)

  • Rationale: STD NMR is a ligand-observed NMR technique that is highly effective for confirming fragment binding and filtering out false positives from primary screens.[14][17][18]

  • Protocol:

    • Prepare a sample containing 10-20 µM of BRD4-BD1 and 500 µM of Fragment 1 in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Acquire a reference ¹H NMR spectrum of Fragment 1.

    • Acquire an STD NMR spectrum by selectively saturating the protein resonances.

    • Calculate the difference spectrum by subtracting the saturated spectrum from the reference spectrum.

    • The presence of signals in the difference spectrum corresponding to the protons of Fragment 1 confirms its binding to BRD4-BD1.

Phase 2: Hit Validation and Characterization

2.1 Affinity Determination: Isothermal Titration Calorimetry (ITC)

  • Rationale: ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n), thereby validating the binding affinity.[17]

  • Protocol:

    • Place a solution of BRD4-BD1 (e.g., 50 µM) in the sample cell of the calorimeter.

    • Load a solution of Fragment 1 (e.g., 1 mM) into the injection syringe.

    • Perform a series of injections of Fragment 1 into the protein solution while monitoring the heat change.

    • Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and n.

2.2 Structural Biology: X-ray Crystallography

  • Rationale: A high-resolution crystal structure of the protein-fragment complex is crucial for understanding the binding mode and guiding structure-based drug design.[1][14][19]

  • Protocol:

    • Crystallize apo-BRD4-BD1 using a suitable crystallization condition (e.g., hanging drop vapor diffusion).

    • Soak the apo-crystals in a solution containing a high concentration of Fragment 1 (e.g., 1-10 mM).

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Solve the structure by molecular replacement using the apo-BRD4-BD1 structure as a search model.

    • Refine the structure and model the bound conformation of Fragment 1 into the electron density map.

Binding_Mode cluster_0 Fragment 1 Binding to BRD4-BD1 cluster_1 Acetyl-Lysine Binding Pocket Fragment 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile ASN Asn140 Fragment->ASN H-bond (Nitrile) TYR Tyr97 Fragment->TYR π-stacking (Pyridine) TRP Trp81 Fragment->TRP Hydrophobic (Piperazine) PRO Pro82 Fragment->PRO van der Waals

Caption: A hypothetical binding mode of Fragment 1 in BRD4-BD1.

Phase 3: Hit-to-Lead Optimization

3.1 Fragment Growing Strategy

  • Rationale: Based on the crystal structure, the hydroxyethyl group of Fragment 1 can be extended to explore adjacent sub-pockets and form additional interactions to increase potency and selectivity.[5][7]

  • Protocol:

    • Analyze the Crystal Structure: Identify solvent-exposed vectors on Fragment 1 and unoccupied pockets in the BRD4-BD1 binding site. The terminal hydroxyl group is a prime candidate for chemical modification.

    • In Silico Design: Use computational tools to model the addition of various chemical moieties to the hydroxyl group. Prioritize modifications that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with nearby residues.[13][15][20]

    • Chemical Synthesis: Synthesize a focused library of analogs based on the in silico designs. For example, etherification or esterification of the hydroxyl group can introduce a variety of substituents.

    • Iterative Screening: Screen the synthesized analogs using the previously established biophysical assays (SPR, ITC) to determine their binding affinities.

    • Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications with changes in binding affinity to establish a clear SAR. This will guide the next round of design and synthesis.

Conclusion and Future Directions

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile represents a promising starting point for a fragment-based drug discovery campaign, particularly for targets such as bromodomains. The outlined workflow provides a robust and scientifically rigorous framework for identifying, validating, and optimizing this fragment into a potent lead compound. The combination of biophysical screening, structural biology, and rational drug design is essential for the successful progression of any FBDD project. Future work will involve the execution of these protocols, thorough SAR exploration, and subsequent profiling of optimized compounds for cellular activity and ADME properties.

References

  • Sygnature Discovery. (n.d.). Fragment-based Lead Discovery to Identify Novel Bromodomain-Containing Protein 3 Binders.
  • Chung, C. W., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery. Journal of Medicinal Chemistry, 55(2), 576–586.
  • Hewings, D. S., et al. (2012). Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery. PubMed. Retrieved from [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12971-12976.
  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Villar, H. O., & Hansen, M. R. (2007). Computational techniques in fragment based drug discovery. Current Topics in Medicinal Chemistry, 7(15), 1509–1513.
  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery. Nature Reviews Drug Discovery, 15(9), 605–619.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Longdom Publishing. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine.
  • Erlanson, D. A. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Molecular Oncology, 16(21), 3761-3777.
  • Singh, N., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • FDS-DD. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12.
  • Springer Nature. (n.d.). Computational Fragment-Based Drug Design.
  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
  • PMC. (n.d.).
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Sci-Hub. (n.d.).
  • BenchChem. (2025).
  • PMC - NIH. (2020).
  • Harner, M. J., et al. (2025). Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • Creative Biostructure. (n.d.). Fragment-to-Lead.
  • ResearchGate. (n.d.). Piperazine-containing anticancer agents having metal complexes.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis.
  • NIH. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
  • SpringerLink. (2024).
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (2019).
  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • ResearchGate. (n.d.). Biologically active nicotinonitrile and furopyridine-containing drugs.

Sources

Application

LC-MS/MS Method Development for the Quantification of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in human plasma. The strategy herein is tailored to the specific physicochemical properties of the analyte, emphasizing a logical, science-driven approach to method development. We detail the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. The resulting protocol is designed for high-throughput bioanalysis and is grounded in principles outlined by major regulatory bodies, ensuring data integrity for pharmacokinetic and toxicokinetic studies.

Introduction and Analytical Rationale

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a molecule featuring a polar heterocyclic nicotinonitrile core linked to a piperazine moiety, which is further substituted with a hydroxyethyl group. The accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.[1]

LC-MS/MS is the analytical technique of choice for this application due to its unparalleled sensitivity, selectivity, and speed.[1][2] The primary analytical challenge posed by this molecule is its high polarity, which dictates a specialized approach to both chromatographic separation and sample extraction. This guide explains the causal links between the analyte's structure and the optimal experimental choices, moving from initial characterization to a finalized, robust analytical protocol.

Analyte Physicochemical Properties and Methodological Implications

A successful bioanalytical method begins with a thorough understanding of the analyte's chemical nature. The structure of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile informs every step of the development process.

  • Structure:

    
    (A representative image of the chemical structure would be placed here in a formal document.)
    
  • Key Functional Groups:

    • Piperazine Ring: A basic moiety with two nitrogen atoms, making the molecule susceptible to protonation and providing a site for strong ionic interactions.

    • Hydroxyethyl Group (-CH₂CH₂OH): A polar group that increases hydrophilicity and provides a site for hydrogen bonding.

    • Nicotinonitrile Group: A polar aromatic system containing nitrogen atoms, contributing to the overall polarity.

Table 1: Predicted Physicochemical Properties and Methodological Impact

PropertyPredicted ValueImplication for Method Development
Molecular Weight ~246.3 g/mol Determines the m/z of the precursor ion in MS analysis.
pKa ~7.5-8.5 (Piperazine N)The compound will be positively charged at typical physiological and acidic pH. This is ideal for cation exchange SPE and positive mode ESI-MS.
logP < 1.0 (Low)High polarity and hydrophilicity. Indicates poor retention on traditional reversed-phase (C18) columns.[3]
Solubility High in aqueous and polar organic solventsSimplifies stock solution preparation but complicates liquid-liquid extraction with non-polar solvents.[4]

Based on this analysis, the molecule is a highly polar, basic compound . This profile strongly suggests that conventional reversed-phase chromatography will be challenging. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the more logical and robust choice for achieving adequate chromatographic retention and separation.[5][6][7][8]

Method Development Strategy & Workflow

Our strategy is a systematic, three-pronged approach focusing on Mass Spectrometry, Liquid Chromatography, and Sample Preparation. This ensures that each component of the method is individually optimized before integration.

cluster_0 Phase 1: MS/MS Optimization cluster_1 Phase 2: LC Development cluster_2 Phase 3: Sample Preparation MS_Start Direct Infusion of Analyte MS_Precursor Identify Precursor Ion ([M+H]+) MS_Start->MS_Precursor MS_Product Fragment Precursor & Select Stable Product Ions MS_Precursor->MS_Product MS_Optimize Optimize Collision Energy (CE) & Declustering Potential (DP) MS_Product->MS_Optimize LC_Gradient Develop Gradient Elution for Peak Shape & Speed MS_Optimize->LC_Gradient Integrate Optimized MS/MS Method LC_Mode Select Chromatography Mode (HILIC) LC_Column Screen HILIC Columns (e.g., Amide, Silica) LC_Mode->LC_Column LC_Mobile Optimize Mobile Phase (ACN/Aqueous Buffer) LC_Column->LC_Mobile LC_Mobile->LC_Gradient SP_Finalize Finalize Protocol LC_Gradient->SP_Finalize Integrate Final LC-MS/MS Method SP_Strategy Evaluate Extraction Methods (PPT, LLE, SPE) SP_Select Select Protein Precipitation (PPT) for Simplicity & Speed SP_Strategy->SP_Select SP_Optimize Optimize PPT Solvent & Ratio SP_Select->SP_Optimize SP_Optimize->SP_Finalize s1 Aliquot 50 µL Plasma (Sample, Blank, Calibrator, or QC) s2 Add 25 µL of Internal Standard (IS) Working Solution s1->s2 s3 Add 200 µL of cold Acetonitrile (Precipitant:Plasma Ratio 4:1) s2->s3 s4 Vortex for 1 minute to denature proteins s3->s4 s5 Centrifuge at >12,000 x g for 10 minutes at 4°C s4->s5 s6 Transfer Supernatant to a 96-well plate s5->s6 s7 Inject into LC-MS/MS System s6->s7

Sources

Method

Application Notes &amp; Protocols: In Vivo Efficacy of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

A. Introduction & Scientific Rationale The compound 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a novel molecule with structural motifs—a nicotinonitrile head and a piperazine core—suggesting potential activity as...

Author: BenchChem Technical Support Team. Date: January 2026

A. Introduction & Scientific Rationale

The compound 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a novel molecule with structural motifs—a nicotinonitrile head and a piperazine core—suggesting potential activity as a modulator of nicotinic acetylcholine receptors (nAChRs). Due to the absence of extensive public data, this document presents a comprehensive in vivo experimental design based on the scientifically plausible hypothesis that this compound acts as a positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).

The α7-nAChR is a ligand-gated ion channel highly expressed in key brain regions for cognition, such as the hippocampus and prefrontal cortex.[1] Deficits in the function of this receptor are linked to cognitive impairments seen in neurodegenerative conditions like Alzheimer's disease (AD).[2][3] Activation of α7-nAChRs can enhance neuronal signaling, reduce neuroinflammation, and protect neurons from damage, making it a compelling target for cognitive enhancement.[1][4]

This guide outlines a rigorous preclinical efficacy study to test the hypothesis that 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile can ameliorate cognitive deficits in a validated animal model of Alzheimer's disease. The experimental design emphasizes scientific integrity, reproducibility, and adherence to the highest standards of preclinical research.[5][6]

Hypothesized Mechanism of Action

The proposed study is built on the hypothesis that 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile enhances cognitive function by positively modulating α7-nAChR activity. This modulation is expected to trigger downstream signaling cascades that promote neuronal survival and synaptic plasticity while mitigating the neurotoxic effects of amyloid-beta (Aβ) pathology.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron / Microglia Compound Compound a7nAChR α7-nAChR Compound->a7nAChR  PAM Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx JAK2 JAK2 a7nAChR->JAK2 Activates PI3K PI3K a7nAChR->PI3K Activates NT_Release Neurotransmitter Release (ACh, Glu) Ca_Influx->NT_Release STAT3 STAT3 JAK2->STAT3 Anti_Inflammatory Anti-Inflammatory Effects (↓TNF-α, IL-1β) STAT3->Anti_Inflammatory Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Synaptic Plasticity Akt->Neuroprotection

Caption: Hypothesized signaling cascade following α7-nAChR modulation.

B. Overall Experimental Design & Workflow

The primary objective is to assess whether chronic administration of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile improves cognitive function and reduces AD-related pathology in the 5XFAD transgenic mouse model. This model is selected for its aggressive and rapid development of amyloid plaques and associated cognitive decline, which begins around 4-6 months of age.[7][8][9]

The study will involve a multi-arm, placebo-controlled, blinded experiment. Key phases include animal acclimatization, baseline behavioral assessment, a chronic dosing period, post-treatment behavioral testing, and terminal tissue collection for biomarker analysis.

Experimental_Workflow start Start: Procure 4-month-old 5XFAD & WT Mice acclimate Week 1: Acclimatization & Health Screening start->acclimate randomize Week 2: Randomization & Group Assignment acclimate->randomize dosing Weeks 3-10: Chronic Daily Dosing (8 Weeks) randomize->dosing behavior Weeks 11-12: Behavioral Testing (MWM & NOR) dosing->behavior end End of Week 12: Euthanasia & Tissue Collection behavior->end analysis Post-Study: Biomarker Analysis (ELISA, IHC) end->analysis

Caption: High-level overview of the in vivo efficacy study workflow.

Study Groups & Animal Model

A robust study design requires appropriate controls to ensure that observed effects are due to the test compound and not other variables.

Group IDAnimal StrainTreatmentN (per sex)Purpose
G1Wild-Type (WT)Vehicle12Establishes baseline performance and health in non-diseased animals.
G25XFADVehicle12Disease model control; demonstrates the cognitive deficits to be rescued.
G35XFADCompound (Low Dose)12Tests for a dose-dependent efficacy signal.
G45XFADCompound (Mid Dose)12Primary efficacy test group.
G55XFADCompound (High Dose)12Assesses for maximal efficacy and potential toxicity at higher exposures.

Rationale for Animal Model: The 5XFAD mouse model expresses five human familial Alzheimer's disease mutations, leading to early and robust amyloid-beta plaque formation, gliosis, and cognitive deficits, making it suitable for testing therapeutic interventions within a reasonable timeframe.[9][10][11]

C. Detailed Methodologies & Protocols

Rigorous and standardized protocols are essential for data reproducibility and validity.[5][12] All procedures must be approved by the institution's Animal Care and Use Committee.

Compound Formulation & Administration
  • Vehicle Selection: Based on preliminary solubility testing, a vehicle such as 0.5% methylcellulose in sterile water is recommended. The final vehicle should be non-toxic and ensure compound stability.

  • Dose Selection: Doses (e.g., 1, 5, 25 mg/kg) should be selected based on prior pharmacokinetic and maximum tolerated dose (MTD) studies. If unavailable, an initial pilot study is required.

  • Protocol: Daily Oral Gavage

    • Prepare fresh dosing formulations daily. Ensure the compound is fully suspended or dissolved.

    • Record the body weight of each mouse immediately before dosing.

    • Calculate the precise volume for each mouse based on its weight and assigned dose.

    • Administer the formulation via oral gavage using a proper-sized, soft-tipped gavage needle to minimize stress and prevent injury.

    • Administer at the same time each day to maintain consistent pharmacokinetic profiles.

    • Observe animals for 30 minutes post-dosing for any acute adverse reactions.

Behavioral Efficacy Assessment

Behavioral tests will be conducted during the light cycle in a dedicated, quiet room with consistent distal cues.[13] All sessions should be recorded and analyzed by a blinded experimenter using automated tracking software.

The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory.[14][15][16]

  • Apparatus: A circular pool (~120 cm diameter) filled with water made opaque with non-toxic paint. A hidden escape platform (10 cm diameter) is submerged 1 cm below the surface.

  • Procedure:

    • Acquisition Phase (5 days):

      • Conduct 4 trials per mouse per day, with an inter-trial interval of 60 minutes.

      • For each trial, gently place the mouse into the water facing the pool wall from one of four quasi-random start positions.

      • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.

      • If the mouse fails to find the platform within 60s, gently guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds to observe spatial cues.[17]

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Day 6):

      • Remove the escape platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.

The NOR test evaluates recognition memory, which relies on the innate preference of mice for novelty.[18][19][20]

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) with non-reflective walls.

  • Procedure:

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.

    • Training/Familiarization (Day 2):

      • Place two identical objects (e.g., small glass pyramids) in the arena.

      • Allow the mouse to explore the objects for 10 minutes.

      • Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

    • Testing (Day 3):

      • Replace one of the identical objects with a novel object (e.g., a small metal cube).

      • Place the mouse back in the arena and record exploration for 5 minutes.

      • Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Post-Mortem Biomarker Analysis
  • Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Carefully dissect the brain. Divide the brain sagittally.

  • Fix one hemisphere in 4% paraformaldehyde for 24-48 hours for immunohistochemistry (IHC).

  • Dissect the other hemisphere into hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C for biochemical assays.

This protocol measures the levels of soluble and insoluble Aβ40 and Aβ42, key pathological hallmarks of AD.[21][22]

  • Sequential Protein Extraction:

    • Homogenize the frozen cortex or hippocampus tissue in a tissue homogenization buffer containing protease inhibitors.[23]

    • Perform a high-speed centrifugation (e.g., >100,000 x g) to separate the supernatant (soluble fraction).

    • Resuspend the pellet in a buffer containing a mild detergent to extract membrane-bound proteins.

    • Finally, resuspend the remaining pellet in formic acid to solubilize the highly aggregated, insoluble plaque-associated Aβ.[23][24]

  • ELISA Procedure:

    • Use commercially available or in-house validated sandwich ELISA kits specific for Aβ40 and Aβ42.[21][25]

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the brain extract samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.

    • Read the absorbance on a plate reader and calculate the concentration of Aβ in each fraction based on the standard curve.

D. Data Analysis & Interpretation

ParameterStatistical TestInterpretation
MWM Escape Latency Two-way repeated measures ANOVAA significant treatment effect indicates improved learning over the acquisition days.
MWM Probe Trial One-way ANOVA followed by post-hoc testsIncreased time in the target quadrant by treated groups suggests enhanced spatial memory.
NOR Discrimination Index One-way ANOVA followed by post-hoc testsA higher index in treated groups compared to vehicle indicates improved recognition memory.
Aβ ELISA Levels One-way ANOVA followed by post-hoc testsA significant reduction in insoluble Aβ levels would suggest a disease-modifying effect.

Statistical Significance: A p-value of < 0.05 will be considered statistically significant. All analyses should be performed by a statistician blinded to the group assignments to prevent bias.[5]

E. References

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • Basf Ag. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. Google Patents.

  • Noviello, C. M., Gharpure, A., Mukhtasimova, N., Cabuco, R., Baxter, L., & Sine, S. M. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. PubMed Central. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. [Link]

  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC. [Link]

  • Feany, M. B., & La Spada, A. R. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. NIH. [Link]

  • ALZFORUM. (n.d.). 5xFAD (B6SJL). [Link]

  • MMPC.org. (2024). Morris Water Maze. [Link]

  • Wikipedia. (n.d.). Alpha-7 nicotinic receptor. [Link]

  • MDPI. (2024). The Dark Side of “Smart Drugs”: Cognitive Enhancement vs. Clinical Concerns. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • PubMed. (2024). Behaviour Hallmarks in Alzheimer's Disease 5xFAD Mouse Model. [Link]

  • Lookchem. (n.d.). Cas 122-96-3,1,4-BIS(2-HYDROXYETHYL)PIPERAZINE. [Link]

  • PubMed. (2017). A protocol for quantitative analysis of murine and human amyloid-β 1-40 and 1-42. [Link]

  • FDA. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Frontiers. (n.d.). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. [Link]

  • InnoSer. (n.d.). Novel Object Recognition - Rodent Behavioral Testing. [Link]

  • protocols.io. (2019). UC Davis - Morris Water Maze. [Link]

  • PMC - NIH. (n.d.). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. [Link]

  • MDPI. (2024). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. [Link]

  • Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. [Link]

  • Annals of Translational Medicine. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. [Link]

  • Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience. [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. [Link]

  • Bio-protocol. (2016). Aβ Extraction from Murine Brain Homogenates. [Link]

  • PubMed. (2025). Novel object recognition task for mice: Is it a test for memory, object neophobia or innate preference?. [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. [Link]

  • Scantox. (2022). 5xFAD Transgenic Mouse Model Facilitates AD Breakthrough. [Link]

  • PMC - PubMed Central. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. [Link]

  • PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • ResearchGate. (2025). (PDF) Optimized Protocol for Amyloid-β Extraction from the Brain. [Link]

  • Frontiers. (2021). A Sensitive Homecage-Based Novel Object Recognition Task for Rodents. [Link]

  • Wikipedia. (n.d.). Nootropic. [Link]

  • MDPI. (2024). Behaviour Hallmarks in Alzheimer's Disease 5xFAD Mouse Model. [Link]

  • Maze Engineers - Conduct Science. (n.d.). Novel Object Recognition. [Link]

  • Takara Bio. (n.d.). Mouse/Rat Amyloid-β (1-42) ELISA. [Link]

  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. [Link]

  • PubMed Central. (n.d.). Efficacy and safety of cognitive enhancers for patients with mild cognitive impairment: a systematic review and meta-analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Welcome to the Technical Support Center for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthesis and achieve higher yields of this key pharmaceutical intermediate.

Introduction

The synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a crucial step in the production of various active pharmaceutical ingredients (APIs). The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and 1-(2-hydroxyethyl)piperazine. While seemingly straightforward, this reaction is often plagued by issues such as low yield, formation of impurities, and purification challenges. This guide provides a structured approach to identify and resolve these common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is the most common challenge in this synthesis. Several factors, ranging from suboptimal reaction conditions to reactant purity, can be the cause. A systematic approach to troubleshooting is essential.

Underlying Causes and Optimization Strategies:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or an inadequate base.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[1] If starting material remains after the expected reaction time, consider extending the duration.

      • Increase Temperature: The rate of SNAr reactions is often temperature-dependent. Gradually increasing the reaction temperature in increments of 10 °C can significantly enhance the reaction rate. However, be cautious of potential side reactions at excessively high temperatures.

      • Optimize the Base: The choice and stoichiometry of the base are critical for deprotonating the piperazine nitrogen, thus activating it as a nucleophile.

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

    • Common Side Reactions:

      • Di-substitution: The product, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, still possesses a nucleophilic hydroxyl group that can potentially react with another molecule of 2-chloronicotinonitrile.

      • Reaction with the Hydroxyl Group: The hydroxyl group of 1-(2-hydroxyethyl)piperazine can also act as a nucleophile, leading to undesired O-arylation products, although this is generally less favorable than N-arylation.

Workflow for Yield Optimization:

Yield_Optimization cluster_incomplete Troubleshoot Incomplete Reaction cluster_side Minimize Side Reactions cluster_purification Optimize Purification Start Low Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Monitor Monitor by TLC/HPLC Incomplete_Reaction->Monitor Yes Purification_Loss Loss during Purification? Side_Reactions->Purification_Loss No Excess_Piperazine Use Excess Piperazine Side_Reactions->Excess_Piperazine Yes High_Yield Improved Yield Purification_Loss->High_Yield No Optimize_Solvent Optimize Recrystallization Solvent Purification_Loss->Optimize_Solvent Yes Increase_Time Increase Reaction Time Monitor->Increase_Time Increase_Temp Increase Temperature Increase_Time->Increase_Temp Optimize_Base Optimize Base Increase_Temp->Optimize_Base Optimize_Base->Side_Reactions Protecting_Group Consider Protecting Group Excess_Piperazine->Protecting_Group Protecting_Group->Purification_Loss Column_Chromatography Use Column Chromatography Optimize_Solvent->Column_Chromatography Column_Chromatography->High_Yield

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Impact of Reaction Parameters on Yield

ParameterVariationExpected Outcome on YieldRationale
Temperature Low (e.g., 60-80 °C)LowerSlower reaction rate, incomplete conversion.
High (e.g., 120-140 °C)Higher, then potentially lowerIncreased reaction rate, but may promote side reactions and degradation.
Base Weak (e.g., NaHCO₃)LowerIncomplete deprotonation of piperazine.
Strong (e.g., K₂CO₃, Cs₂CO₃)HigherEfficient deprotonation, enhanced nucleophilicity.
Solvent Aprotic Polar (e.g., DMF, DMSO)HigherSolubilizes reactants and facilitates SNAr.
Protic (e.g., Ethanol)LowerCan solvate the nucleophile, reducing its reactivity.
Stoichiometry 1:1 (2-chloronicotinonitrile : piperazine derivative)LowerIncreased chance of di-substitution.
1:1.5-2.0 (2-chloronicotinonitrile : piperazine derivative)HigherExcess piperazine derivative favors mono-substitution.
Question 2: I am observing significant amounts of an impurity with a higher molecular weight in my crude product. What is it and how can I prevent its formation?

Answer:

A higher molecular weight impurity is likely the di-substituted byproduct, where a second molecule of 2-chloronicotinonitrile has reacted with the hydroxyl group of the desired product.

Mechanism of Di-substitution:

Di_substitution Reactant1 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (Product) Intermediate [Intermediate Alkoxide] Reactant1->Intermediate + Base - HB⁺ Reactant2 2-Chloronicotinonitrile Base Base Product Di-substituted Byproduct Intermediate->Product + 2-Chloronicotinonitrile - Cl⁻

Caption: Formation of the di-substituted byproduct.

Prevention Strategies:

  • Molar Ratio Adjustment: Employing an excess of 1-(2-hydroxyethyl)piperazine (1.5 to 2.0 equivalents) will statistically favor the reaction of 2-chloronicotinonitrile with the more nucleophilic secondary amine of the starting material over the less nucleophilic hydroxyl group of the product.

  • Use of a Protecting Group: In cases where di-substitution is a persistent issue, protecting the hydroxyl group of 1-(2-hydroxyethyl)piperazine prior to the SNAr reaction is a viable strategy. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group, which can be removed under mild acidic conditions after the main reaction.

Experimental Protocol: Silyl Protection of the Hydroxyl Group

  • Dissolve 1-(2-hydroxyethyl)piperazine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the silyl-protected intermediate by column chromatography.

  • Proceed with the SNAr reaction with 2-chloronicotinonitrile.

  • Deprotect the silyl group using a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Question 3: My crude product is a dark, oily residue that is difficult to purify by recrystallization. What are my options?

Answer:

The formation of a dark, oily crude product often indicates the presence of polymeric byproducts or colored impurities. In such cases, standard recrystallization may not be effective.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities and colored materials.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture.

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10.

      • Extract the free base product back into an organic solvent.

      • Dry the organic layer and concentrate to obtain the purified product.

  • Salt Formation and Crystallization: If the free base is an oil, converting it to a crystalline salt (e.g., hydrochloride or fumarate) can facilitate purification by crystallization.

Purification Workflow:

Purification_Workflow Crude Crude Oily Product TLC Analyze by TLC Crude->TLC Decision Impurities Baseline or Streaking? TLC->Decision Recrystallization Attempt Recrystallization Decision->Recrystallization No Column Perform Column Chromatography Decision->Column Yes Success Pure Crystalline Product Recrystallization->Success AcidBase Perform Acid-Base Extraction Column->AcidBase AcidBase->Success

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can effectively solvate the intermediate Meisenheimer complex and do not interfere with the nucleophilicity of the piperazine.

Q2: Which base should I use and in what quantity? A2: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Typically, 1.5 to 2.0 equivalents of the base are sufficient to neutralize the HCl generated during the reaction and to facilitate the deprotonation of the piperazine.

Q3: Can I use a catalyst to improve the reaction rate? A3: While SNAr reactions on electron-deficient rings like pyridine are often facile without a catalyst, in some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially if there are solubility issues. For less reactive aryl chlorides, palladium-catalyzed Buchwald-Hartwig amination is an alternative, but for an activated substrate like 2-chloronicotinonitrile, it is generally not necessary.

Q4: How can I confirm the identity and purity of my final product? A4: The identity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC or elemental analysis.

Q5: What are the safety precautions I should take during this synthesis? A5: 2-Chloronicotinonitrile is a toxic and irritant compound. 1-(2-Hydroxyethyl)piperazine is corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Srinivasan, M. et al. (2007). Tetrahedron, 63: 2865-2874.
  • Alekseyev, R.S. et al. (2011). Chemistry of Heterocyclic Compounds 47: 584-596.
  • Troxler, T. (2013). Bioorganic & Medicinal Chemistry Letters 23: 4085-4090.
  • Wang, Z. et al. (2017). European Journal of Medicinal Chemistry 139: 128-152.
  • Shi, N. et al. (2011). Youji Huaxue 31: 497-504.
  • Prevet, H. et al. (2016). Tetrahedron Letters 57: 2888-2894.
  • Mallinger, A. (2016). Journal of Medicinal Chemistry 59:1078-1101.
  • Cachapa, A. et al. (2006). Polyhedron 25: 3366-3378.
  • Kuehne, M.E. et al. (1987). Journal of Organic Chemistry 52: 347-353.
  • Sun & Scott, (2011) 2:638-643.
  • Petrenko-Kritschenko, P., Lewin, M. (1907). Ber Chem 40: 2882-2885.
  • Perumal, P. et al. (2013). Int J Pharm Pharm Sci 5: Suppl 2, 317-321.
  • Vartanyan, R. S. et al. (1984). Arm Khim Zhur 37: 724-725.
  • Organic Syntheses Procedure, 11, 10. (This is a general reference for reaction monitoring).
  • US P
  • WO 2016/191871.

Sources

Optimization

Overcoming solubility issues of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in aqueous buffers

Technical Support Center: 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Introduction Welcome to the technical support hub for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Introduction

Welcome to the technical support hub for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the poor aqueous solubility of this compound. As a weakly basic molecule, its solubility is highly dependent on pH, and it often requires formulation strategies to achieve concentrations suitable for in vitro and in vivo experiments. This document provides structured troubleshooting guides, detailed protocols, and answers to frequently asked questions to help you overcome these solubility hurdles and ensure the reliability and reproducibility of your results.

Compound Physicochemical Profile (Illustrative)

To effectively troubleshoot solubility, it is crucial to understand the compound's properties. While specific experimental data for this exact molecule is not widely published, we can infer a likely profile based on its structural motifs (piperazine, nicotinonitrile).

PropertyEstimated Value/CharacteristicImplication for Solubility
Chemical Structure Nicotinonitrile ring, piperazine linker, hydroxyethyl tailContains both hydrophobic (rings) and hydrophilic (hydroxyethyl, nitrogen atoms) regions.
Molecular Weight ~246.3 g/mol Moderate molecular weight.
LogP (calculated) ~0.5 - 1.5Indicates moderate lipophilicity; likely poor intrinsic water solubility.
pKa (estimated) pKa1 ~4-5 (pyridine N), pKa2 ~8-9 (piperazine N)Weakly basic compound. Solubility will be highly pH-dependent, increasing significantly at pH < pKa.[1][2]
Intrinsic Aqueous Solubility < 0.1 mg/mLConsidered poorly soluble. Requires formulation aids for most experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should try?

A: This is expected behavior for a weakly basic compound. At neutral pH (7.4), the piperazine moiety is not fully protonated, leading to low solubility. The first and simplest step is to lower the pH of your buffer. Prepare your buffer without the phosphate salts, add the compound, and then slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise until the compound dissolves. Then, adjust the final volume and confirm the final pH. For many piperazine-containing compounds, a pH between 4 and 6 is a good starting point.[3][4][5]

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?

A: This is a classic problem known as "crashing out." The compound is highly soluble in the organic solvent (DMSO) but exceeds its solubility limit in the final aqueous buffer, causing it to precipitate.[6]

  • Immediate Fixes:

    • Lower the Final Concentration: Your target concentration may be too high. Perform a serial dilution to find the maximum soluble concentration in your assay buffer.[7]

    • Increase Final DMSO %: Ensure your final DMSO concentration is as high as your assay allows (typically 0.5-1%) to help keep the compound in solution.[6]

    • Use a Co-solvent: Instead of diluting directly into the buffer, add a small percentage of a water-miscible organic co-solvent like ethanol or propylene glycol to the final buffer system.[8][9][10]

Q3: I managed to dissolve the compound by lowering the pH, but will the acidic pH affect my cell-based assay?

A: Yes, a non-physiological pH can certainly impact cellular health and experimental outcomes. If the final pH of your solution is below ~6.8 or above ~8.0, it could be problematic.

  • Strategy: Prepare a highly concentrated stock solution at a low pH where the compound is soluble (e.g., 100x stock at pH 4.0). When you perform the final 1:100 dilution into your physiological buffer (pH 7.4), the buffer should have sufficient capacity to neutralize the small volume of acidic stock, bringing the final pH into an acceptable range.[11][12] Always measure the final pH of your working solution before adding it to cells.

Q4: What are co-solvents and when should I consider using them?

A: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[8][13] They work by reducing the polarity of the water.[10] Consider using them when pH adjustment alone is insufficient or not compatible with your experimental system.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), N-methyl-2-pyrrolidone (NMP).

  • When to Use: When you need a concentration higher than what pH adjustment can provide, or when you need to maintain a physiological pH. Start with low percentages (e.g., 1-5% v/v) and increase as needed, always being mindful of potential toxicity to your biological system.[9]

Q5: I've heard about cyclodextrins. Are they a good option for this compound?

A: Yes, cyclodextrins are an excellent and widely used option for increasing the aqueous solubility of poorly soluble drugs.[14][15] These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[16] They can encapsulate the hydrophobic parts of your compound, forming an "inclusion complex" that is water-soluble.[17][18]

  • Best Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for parenteral and in vitro use due to its high solubility and low toxicity.[18]

  • When to Use: This is a more advanced technique, ideal for when you need to prepare a formulation for in vivo studies or when other methods fail to achieve the desired concentration at a physiological pH.[3]

In-Depth Troubleshooting & Methodologies

Guide 1: Systematic pH-Solubility Profiling

Objective: To determine the optimal pH for solubilizing 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

Rationale: As a weak base, the compound's piperazine nitrogen can be protonated (become charged) at acidic pH. This ionized form is significantly more soluble in water than the neutral form. This experiment will identify the pH at which the desired concentration can be achieved.

Protocol:

  • Prepare Buffers: Prepare a series of simple buffers (e.g., 50 mM citrate-phosphate) at various pH points, such as pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4.[19]

  • Spike with Compound: Add a pre-weighed excess of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the pH.

Expected Outcome & Interpretation: The solubility will be low at neutral pH and will increase dramatically as the pH drops below the higher pKa (~8-9), likely plateauing at a much higher concentration below the lower pKa (~4-5). This data allows you to select the lowest pH that achieves your target concentration.

Data Summary Table (Hypothetical Results):

Buffer pHKinetic Solubility (µg/mL)Visual Observation
7.4 (PBS)15Heavy precipitate
7.0 (HEPES)40Visible precipitate
6.0 (Phosphate)850Hazy solution
5.0 (Acetate)> 5,000Clear solution
4.0 (Citrate)> 10,000Clear solution
Guide 2: Formulation Development with Co-solvents

Objective: To enhance solubility at a fixed, physiologically relevant pH using co-solvents.

Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve. This is essential when pH modification is not an option.[10][13]

Protocol:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG-400).

  • Prepare Co-solvent/Buffer Mixtures: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4). Create mixtures containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Using the same equilibration and quantification method described in Guide 1, determine the saturation solubility of the compound in each co-solvent mixture.

  • Assess Compatibility: Always run a vehicle control in your biological assay to ensure the chosen co-solvent concentration is not causing toxicity or interference.

Data Summary Table (Hypothetical Results at pH 7.4):

Formulation VehicleSolubility (µg/mL)Comments
PBS (pH 7.4)15Baseline
5% Ethanol in PBS120Modest improvement
10% Propylene Glycol in PBS450Significant improvement
10% PEG-400 in PBS600Good solubilization
20% PEG-400 in PBS2,500Excellent, but check for toxicity

Visualization & Workflows

Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process for addressing solubility issues with 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

Solubility_Troubleshooting Start Start: Compound Precipitates in Aqueous Buffer Check_Conc Is the final concentration above the expected aqueous solubility? Start->Check_Conc Lower_Conc Action: Lower the concentration or re-evaluate experiment Check_Conc->Lower_Conc Yes pH_Sensitive Is the compound a weak base (contains pK-able nitrogens)? Check_Conc->pH_Sensitive No pH_Adjust Strategy 1: pH Adjustment (See Guide 1) pH_Sensitive->pH_Adjust Yes Cosolvent Strategy 2: Co-solvents (See Guide 2) pH_Sensitive->Cosolvent No / pH adjustment is insufficient pH_OK Is the required pH compatible with the assay (e.g., pH > 6.8)? pH_Adjust->pH_OK Use_Stock Action: Use concentrated, low-pH stock and dilute 1:100 into final buffer pH_Adjust->Use_Stock Soluble & pH is compatible pH_OK->Use_Stock No pH_OK->Cosolvent Yes, but still not soluble enough Cosolvent_OK Is the required co-solvent % non-toxic to the assay? Cosolvent->Cosolvent_OK Use_Cosolvent Action: Formulate with the optimal co-solvent (e.g., 10% PEG-400) Cosolvent_OK->Use_Cosolvent Yes Cyclodextrin Strategy 3: Complexation (Advanced) Cosolvent_OK->Cyclodextrin No / Toxicity observed Use_Cyclodextrin Action: Formulate with HP-β-CD for in vivo or sensitive in vitro studies Cyclodextrin->Use_Cyclodextrin

Sources

Troubleshooting

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile stability and degradation pathways

Technical Support Center: 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Introduction: Compound Overview and Stability Considerations Welcome to the technical support guide for 2-[4-(2-Hydroxyethyl)piperazino]nicotinoni...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Introduction: Compound Overview and Stability Considerations

Welcome to the technical support guide for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This molecule, featuring a nicotinonitrile head and a hydroxyethylpiperazine tail, is a key intermediate in the synthesis of various pharmaceutical agents. The inherent reactivity of its functional groups—specifically the piperazine ring, the nitrile group, and the secondary alcohol—necessitates a thorough understanding of its stability profile to ensure the integrity of research and development activities.

The piperazine moiety is susceptible to oxidation, while the nitrile group can undergo hydrolysis under certain pH conditions. These potential degradation pathways can lead to the formation of impurities, impacting yield, purity, and the safety profile of downstream products. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting stability issues and implementing robust experimental protocols. All recommendations are grounded in established chemical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and analysis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, the solid compound should be stored in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). Phenyl piperazines, a related class, have shown significant degradation after six months of storage, even when frozen, highlighting the importance of controlled conditions.[6] Room temperature storage should be avoided as it can accelerate degradation.[6]

Q2: Which solvents are recommended for dissolving this compound for analysis or reaction?

A2: Acetonitrile (ACN) and methanol are suitable solvents for analytical purposes, such as HPLC. For reactions, the choice of solvent should be guided by the specific chemistry, but aprotic solvents like THF, DMF, or DMSO are generally preferred to minimize the risk of hydrolysis of the nitrile group. When preparing solutions, it is crucial to use anhydrous-grade solvents if the goal is to prevent hydrolysis.

Q3: My sample shows a new, unexpected peak in the HPLC chromatogram over time. What could it be?

A3: An unexpected peak is likely a degradation product. The most probable culprits are N-oxides, formed by the oxidation of the piperazine ring, or nicotinamide/nicotinic acid analogs, resulting from the hydrolysis of the nitrile group.[7][8][9][10][11] The specific degradant depends on the storage conditions (e.g., exposure to air, moisture, or acidic/basic media).

Q4: Is this compound sensitive to light?

A4: Yes, photostability should be a concern. Nicotinonitrile derivatives can possess photophysical properties, and as a general practice for complex organic molecules, photostability testing should be an integral part of stress testing, as recommended by ICH guidelines.[1][12] Always store the material in amber vials or containers protected from light.

In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental challenges.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Loss of Assay Purity in Solid State 1. Oxidative Degradation: The tertiary amine in the piperazine ring is susceptible to oxidation, especially in the presence of air and trace metals.[13][14][15]1. Inert Atmosphere Storage: Store the solid material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Chelating Agents: If metal catalysis is suspected, consider the use of a chelating agent like EDTA in formulated solutions, though this is less applicable to the solid state.
Inconsistent HPLC Retention Times 1. Mobile Phase pH: The compound has basic nitrogen atoms (piperazine ring) and is sensitive to the pH of the mobile phase. Small pH variations can alter its ionization state and, consequently, its retention time.1. Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to control the pH and ensure reproducible chromatography. 2. Verify pH: Always measure and adjust the final pH of the mobile phase after mixing all components.
Appearance of Multiple Degradation Peaks in Acidic/Basic Media 1. Nitrile Hydrolysis: The nitrile group can hydrolyze to a primary amide (nicotinamide derivative) and subsequently to a carboxylic acid (nicotinic acid derivative).[7][8][11] This is accelerated under strong acidic or basic conditions.[11]1. Control pH: Maintain solutions near a neutral pH unless acidic or basic conditions are required for a reaction. 2. Forced Degradation Analysis: Perform a controlled forced degradation study (see Protocol 1) to intentionally generate and identify these degradants, confirming their identity via LC-MS.
Rapid Degradation in Solution at Room Temperature 1. Oxidation in Solution: Dissolved oxygen can readily oxidize the piperazine ring, a process that can be catalyzed by light or metal ions.[13][15]1. Use Freshly Prepared Solutions: Prepare solutions immediately before use. 2. Degas Solvents: For extended experiments, sparge solvents with an inert gas (N₂, Ar) to remove dissolved oxygen. 3. Work in Low Light: Conduct experiments in amber glassware or under reduced laboratory lighting.

Potential Degradation Pathways

The stability of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is primarily dictated by its two main functional regions: the piperazine ring and the nicotinonitrile group.

  • Oxidative Degradation: The nitrogen atoms of the piperazine ring are susceptible to oxidation. This can lead to the formation of N-oxides at either the N1 or N4 position. Further oxidation and ring-opening can occur under more aggressive conditions, leading to products like ethylenediamine and formylpiperazine.[13] The presence of metal ions can catalyze this process.[15]

  • Hydrolytic Degradation: The nitrile group (-C≡N) is prone to hydrolysis.

    • Acid/Base Catalyzed Hydrolysis: In the presence of acid or base, the nitrile can first hydrolyze to the corresponding primary amide, 2-[4-(2-hydroxyethyl)piperazino]nicotinamide. With continued exposure, this amide can further hydrolyze to the carboxylic acid, 2-[4-(2-hydroxyethyl)piperazino]nicotinic acid.[7][8][11]

Below is a diagram illustrating these primary degradation pathways.

DegradationPathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation [O] Amide Nicotinamide Derivative Parent->Amide Hydrolysis (H₂O, H⁺/OH⁻) RingOpened Ring-Opened Products (e.g., Ethylenediamine) N_Oxide->RingOpened Further Oxidation Acid Nicotinic Acid Derivative Amide->Acid Further Hydrolysis

Caption: Primary degradation pathways for the target compound.

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guideline Q1A(R2).[1]

Objective: To generate likely degradation products under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Water, Acetonitrile, Methanol

  • pH meter, HPLC-UV/MS system, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At t=0, 6, 12, 24h, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At t=0, 6, 12, 24h, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze aliquots at regular intervals.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analyze the samples against a dark control.

  • Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC-UV/MS method (see Protocol 2) to separate the parent compound from any new peaks. The MS data is critical for tentative identification of the degradants.

Workflow Diagram:

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative photo Photolytic (ICH Q1B) start->photo analysis Analyze via HPLC-UV/MS acid->analysis base->analysis oxidative->analysis photo->analysis report Identify Degradants & Establish Pathways analysis->report

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an HPLC method capable of separating the parent compound from all process-related impurities and potential degradation products.

Parameter Recommended Starting Conditions Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high resolution for this type of polar molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic modifier to ensure good peak shape and ionization for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient is necessary to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35°CElevated temperature can improve peak shape and reduce viscosity.
UV Detection 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic systems. A DAD is preferred to assess peak purity and select the optimal wavelength.
MS Detector Electrospray Ionization (ESI), Positive ModeThe piperazine nitrogens are readily protonated, making positive mode ESI highly sensitive for this compound.

System Suitability: Before analysis, perform system suitability tests including ≥5 replicate injections of a standard solution. Key acceptance criteria should include:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Resolution (between parent and closest eluting peak): ≥ 2.0

References

  • Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Goff, G. S. (2009). Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Nielsen, P. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
  • Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • Sexton, A. (2012). Oxidation of piperazine in post-combustion carbon capture.
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. [Link]

  • Krewson, C. F., & Couch, J. F. (1943). The Hydrolysis of Nicotinonitrile by Ammonia. Journal of the American Chemical Society, 65(11), 2256–2257. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Nicotinonitrile. [Link]

  • Vashchenko, V. V., et al. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Chemistry of Heterocyclic Compounds, 47(1), 74-81.
  • Freeman, S. A. (2011). Thermal degradation of piperazine and its structural analogs.
  • Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Amankwaa, C., et al. (2019). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 84, 1-20.
  • Ng, K. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 115-121. [Link]

  • Reed, Z. D., et al. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 41(10).
  • ResearchGate. (n.d.). Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • ResearchGate. (n.d.). (PDF) Piperazine Degradation in Pilot Plants. [Link]

  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. [Link]

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. AWS. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Pharmaceutical Chemistry Journal, 57(11), 1599-1614.
  • LookChem. (n.d.). Cas 122-96-3,1,4-BIS(2-HYDROXYETHYL)PIPERAZINE. [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. [Link]

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  • NTU Journal of Pure Sciences. (2022).
  • Tereshchenko, D., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Siddique, S. A., et al. (2024). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Journal of Taibah University for Science, 18(1). [Link]

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Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 2-[4-(2-Hydroxyethyl)piperazino]nicoti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to diagnose issues, make informed decisions, and effectively advance your research.

Poor cell permeability is a common and significant hurdle in drug discovery. A compound that cannot reach its intracellular target is ineffective, regardless of its potency in biochemical assays. This guide provides a logical, step-by-step framework for diagnosing and addressing permeability issues specifically related to 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

Section 1: Understanding the Molecule - Predicted Physicochemical Properties

Before diving into experimental troubleshooting, it is crucial to understand the intrinsic properties of the molecule. The structure of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile suggests potential permeability challenges based on well-established principles like Lipinski's "Rule of Five".[1] While experimental values are always preferred, we can predict key properties to form an initial hypothesis.

PropertyPredicted ValueImplication for Permeability
Molecular Weight (MW) ~232.28 g/mol Favorable. Below the 500 Da guideline, suggesting size is not a primary barrier.[2]
logP (Lipophilicity) ~0.5 - 1.5Borderline/Low. May not be sufficiently lipophilic to readily partition into the lipid bilayer of the cell membrane.[3]
Polar Surface Area (PSA) ~65-75 ŲModerate. While not excessively high, this value suggests a significant polar character that can hinder passive diffusion across the nonpolar membrane interior.[4]
Hydrogen Bond Donors 1 (from the -OH group)Favorable. Well within the guideline of <5.[1]
Hydrogen Bond Acceptors 5 (3 from N atoms, 1 from -OH, 1 from nitrile)Favorable. Within the guideline of <10.[1]

Expert Analysis: The primary flags for this molecule are its predicted borderline lipophilicity (logP) and moderate polar surface area (PSA). The piperazine and hydroxyethyl moieties contribute significantly to its polarity, which can make passive diffusion across the cell membrane's lipid core energetically unfavorable.[4][5]

Section 2: Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding cell permeability.

Q1: What are the primary ways a small molecule like mine can cross the cell membrane? A1: Small molecules utilize several routes:

  • Passive Transcellular Diffusion: The molecule directly passes through the lipid bilayer. This route is favored by compounds with higher lipophilicity and lower polarity.[4]

  • Paracellular Transport: The molecule passes through the tight junctions between cells. This is generally restricted to very small, hydrophilic molecules.

  • Carrier-Mediated Uptake: The molecule is transported into the cell by specific transporter proteins.

  • Active Efflux: The molecule successfully enters the cell but is actively pumped out by efflux transporters, such as P-glycoprotein (P-gp), preventing it from reaching its target.[6][7]

Q2: What is the difference between a PAMPA and a Caco-2 assay? A2: They are two common but fundamentally different in vitro permeability assays:

  • PAMPA (Parallel Artificial Membrane Permeability Assay) is a cell-free assay that measures only passive transcellular diffusion.[8][9] It uses an artificial lipid membrane and is excellent for getting a quick, high-throughput assessment of a compound's intrinsic ability to diffuse across a lipid barrier.

  • Caco-2 Assay uses a monolayer of human intestinal cells that mimic the gut epithelium.[10][11] This model is more biologically complex and can measure passive diffusion, active transport (both uptake and efflux), and paracellular transport.[12] It is considered the industry standard for predicting in vivo oral absorption.

Q3: My compound is potent in a biochemical (cell-free) assay but shows no activity in my cell-based assay. Is permeability definitely the problem? A3: It is the most likely culprit, but not the only possibility. Before initiating extensive permeability studies, ensure you can rule out:

  • Compound Instability: Is the compound stable in your cell culture media over the course of the experiment?

  • Poor Solubility: Has the compound precipitated out of the media at the concentration you are using?

  • Rapid Metabolism: Are the cells metabolizing the compound into an inactive form?

Once these factors are ruled out, poor cell permeability becomes the primary hypothesis to test.

Section 3: The Troubleshooting Guide: A Step-by-Step Diagnostic Approach

This section provides a logical workflow to diagnose the specific permeability issue affecting your compound.

Logical Workflow for Permeability Troubleshooting

G start Low or No Cellular Activity check_basics Confirm: 1. Compound Solubility 2. Compound Stability in Media start->check_basics run_pampa Perform PAMPA Assay check_basics->run_pampa If basics are OK pampa_low Result: Low Permeability (Papp < 1 x 10⁻⁶ cm/s) run_pampa->pampa_low pampa_high Result: Moderate/High Permeability (Papp > 1 x 10⁻⁶ cm/s) run_pampa->pampa_high conclusion_passive Conclusion: Poor Intrinsic Passive Diffusion pampa_low->conclusion_passive run_caco2 Perform Bidirectional Caco-2 Assay pampa_high->run_caco2 Unexpected result, investigate further conclusion_passive->run_caco2 Confirm in cell-based model caco2_high_er Result: High Efflux Ratio (ER > 2) run_caco2->caco2_high_er caco2_low_er Result: Low Efflux Ratio (ER < 2) and Low A->B Permeability run_caco2->caco2_low_er conclusion_efflux Conclusion: Compound is an Efflux Pump Substrate caco2_high_er->conclusion_efflux revisit_passive Conclusion: Poor Passive Diffusion Confirmed. (Other factors like poor uptake or metabolism may contribute) caco2_low_er->revisit_passive

Caption: A decision tree for troubleshooting poor cellular activity.

Scenario-Based Q&A

Q: My compound shows low permeability in the PAMPA assay. What does this mean? A: A low PAMPA result is a strong indicator that your compound has poor intrinsic passive permeability.[8] The molecule's physicochemical properties (likely its polarity from the piperazine and hydroxyethyl groups) prevent it from efficiently crossing a simple lipid membrane. This is the most fundamental permeability problem.

  • Next Step: Your focus should be on strategies to improve passive diffusion. This is primarily a medicinal chemistry challenge. Consider structural modifications to increase lipophilicity or reduce the polar surface area. A prodrug approach, where the polar hydroxyl group is temporarily masked, could also be effective.[13]

Q: My compound had good permeability in PAMPA, but it shows low permeability (apical to basolateral, A->B) in my Caco-2 assay. Why the discrepancy? A: This is a classic signature of active efflux.[9] Your compound can passively diffuse into the cells (as shown by PAMPA), but it is being actively transported back out by efflux pumps like P-gp, which are expressed on the apical surface of Caco-2 cells.[6][11]

  • Next Step: You must confirm this hypothesis. Calculate the efflux ratio (ER) from a bidirectional Caco-2 assay (see Protocol 2). An ER greater than 2 is a strong indicator of active efflux.[14] The next step is to repeat the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil or elacridar.[14][15] A significant increase in A-to-B permeability in the presence of the inhibitor confirms your compound is an efflux substrate.

Q: My bidirectional Caco-2 assay shows a high efflux ratio (>2). What are my options? A: You have confirmed active efflux. You can now proceed in several ways:

  • Medicinal Chemistry: Modify the compound's structure to reduce its recognition by efflux transporters. This can be challenging but is often the most desirable long-term solution.

  • In Vitro Mechanistic Studies: For your current experiments, you can co-incubate your compound with an efflux pump inhibitor (e.g., verapamil) to increase its intracellular concentration and study its effect on the intended target.[16] This "rescues" the cellular activity, allowing you to validate the target, but it is not a viable in vivo strategy.

  • Re-evaluate the Project: If structural modifications are not feasible or successful, you may need to consider if the project is viable, as overcoming efflux in vivo is a major drug development challenge.[17]

Q: My assay results are highly variable. How can I improve reproducibility? A: Variability undermines confidence in your data. Here’s a checklist for robust assays:

  • For Caco-2 Assays: Always verify the integrity of your cell monolayer before each experiment. Measure the trans-epithelial electrical resistance (TEER) to ensure tight junctions have formed.[18][19] You can also include a low-permeability fluorescent marker like Lucifer Yellow; its appearance on the other side indicates a compromised monolayer.[20]

  • For PAMPA Assays: Ensure the lipid solution is fresh and properly applied to the membrane. Inconsistent membrane coating is a major source of variability.[21]

  • For All Assays:

    • Confirm your compound is fully dissolved in the assay buffer at the tested concentration. Use phase-contrast microscopy to check for precipitation.

    • Ensure your analytical method (e.g., LC-MS/MS) is validated, with sufficient sensitivity and a linear range for quantification.

    • Always run high- and low-permeability control compounds (e.g., Propranolol and Atenolol) in every plate to benchmark your assay's performance.

Section 4: Key Experimental Protocols

These protocols provide a starting point. Always optimize for your specific laboratory conditions and analytical methods.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive transcellular permeability.

  • Prepare the Lipid Membrane: Gently add 5 µL of a 1% lecithin in dodecane solution to each well of the donor plate filter membrane.[21]

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer (pH 7.4) containing 5% DMSO.[21]

  • Prepare Test Compounds: Prepare a 10 µM solution of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile and control compounds (e.g., Propranolol, Atenolol) in PBS (pH 7.4) with 5% DMSO.[22]

  • Start the Assay: Add 150 µL of your compound solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[21]

  • Incubation: Incubate the plate assembly for 10-18 hours at room temperature in a moist chamber to prevent evaporation.[21][23]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method like LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA/Cequilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.[23]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol determines the efflux ratio (ER) to identify active efflux.

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet your established TEER threshold (e.g., >300 Ω·cm²).

  • Prepare Assay Solutions: Prepare a 5-10 µM solution of your test compound and controls in a suitable transport buffer (e.g., HBSS, pH 7.4).

  • Apical to Basolateral (A->B) Transport:

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate for 2 hours at 37°C with gentle shaking.[10]

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Basolateral to Apical (B->A) Transport:

    • In a separate set of wells, add the compound solution to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber.

    • Incubate under the same conditions.

    • Take samples from the apical chamber for analysis.

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp for both directions (Papp, A->B and Papp, B->A).

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER):

    • ER = Papp (B->A) / Papp (A->B) [11]

    • An ER > 2 suggests the compound is a substrate for active efflux.[14]

Section 5: Strategies for Improving Cell Permeability

If your compound's permeability is confirmed to be low, several advanced strategies can be considered.

Conceptual Overview of Permeation Routes

G cluster_0 Extracellular Space cluster_1 Cell Monolayer cluster_2 Intracellular/Basolateral Space compound Compound cell1 Apical Membrane Cytosol Basolateral Membrane compound->cell1:f1 Passive Diffusion (Transcellular) cell2 Apical Membrane Cytosol Basolateral Membrane uptake Uptake Transporter compound->uptake cell1:f0->cell2:f0 Paracellular Transport efflux Efflux Pump (P-gp) cell1:f1->efflux Efflux Substrate target Intracellular Target cell1:f2->target cell2:f2->target uptake->cell2:f1 Active Uptake efflux->compound Active Efflux

Caption: Routes of compound transport across a cell monolayer.

  • Structural Modification (Medicinal Chemistry Approach): This is the most fundamental strategy. The goal is to optimize the physicochemical properties of the molecule itself.

    • Increase Lipophilicity: Systematically add non-polar groups or replace polar groups to increase the logP value, which can improve partitioning into the cell membrane.

    • Reduce Polar Surface Area: Modify the structure to mask or remove polar atoms, particularly the hydroxyl group, which can reduce the energy penalty of crossing the lipid bilayer.

    • Conformational Rigidity: Introducing rigid structural elements can sometimes improve permeability by pre-organizing the molecule into a more membrane-compatible conformation.[24]

  • Prodrug Approach: This involves chemically modifying the compound to create a more permeable version (the prodrug) that, once inside the cell, is converted back to the active parent drug.[13]

    • Example: The hydroxyl group on the ethyl side chain is a prime candidate for a prodrug strategy. It could be converted to an ester, which is more lipophilic and can pass through the membrane. Intracellular esterase enzymes would then cleave the ester, releasing the active compound inside the cell.[13]

  • Formulation Strategies (for in vivo studies): If the goal is oral bioavailability rather than just cell culture activity, formulation can play a key role.

    • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like microemulsions or nanoparticles can enhance its absorption in the gastrointestinal tract.[25]

    • Permeation Enhancers: These are compounds co-administered to transiently open the tight junctions between intestinal cells, although this approach can have safety concerns.[25][26] Some piperazine derivatives themselves have been noted to act as permeation enhancers, a property that could be explored.[27]

By systematically applying the diagnostic tools and strategies outlined in this guide, you can effectively identify the root cause of poor cell permeability for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile and make data-driven decisions to advance your project.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Lam, H. T., & Suga, H. (2022). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. The Chemical Record, 22(10), e202200093. [Link]

  • Han, L. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 15(4), 1184. [Link]

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  • Brewer, F., et al. (2014). In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture. Journal of Cancer Therapy, 5(1), 94-106. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Talevi, A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(2), 273. [Link]

  • JoVE. Video: Bioavailability Enhancement: Drug Permeability Enhancement. [Link]

  • UT Southwestern Medical Center. Caco-2 Permeability: Preclinical Pharmacology Lab. [Link]

  • Slideshare. Caco-2 cell permeability assay for drug absorption. [Link]

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  • Semantic Scholar. In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]

  • Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbial Pathogenesis, 128, 408-415. [Link]

  • Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 2895. [Link]

  • Scott, J. S., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. MedChemComm, 10(6), 947-952. [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current Protocols in Pharmacology, Chapter 7, Unit 7.13. [Link]

  • Dull, R. O., & Cluff, M. (2015). Methods for Measuring Permeability. In: Regulation of Endothelial Barrier Function. [Link]

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  • ResearchGate. (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]

  • Jorgensen, C. G., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • LaBreck, P. T., et al. (2022). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. mBio, 13(5), e01943-22. [Link]

  • Webber, M. A., & Piddock, L. J. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9-11. [Link]

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Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-(2-hydroxyethyl)piperazin-1-yl)nicotinonitrile

Welcome to the technical support guide for the synthesis of 2-(4-(2-hydroxyethyl)piperazin-1-yl)nicotinonitrile via the coupling of 1-(2-hydroxyethyl)piperazine and 2-chloronicotinonitrile. This resource is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-(2-hydroxyethyl)piperazin-1-yl)nicotinonitrile via the coupling of 1-(2-hydroxyethyl)piperazine and 2-chloronicotinonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reaction, providing foundational knowledge for experimental design.

Q1: What type of reaction is the coupling of 1-(2-hydroxyethyl)piperazine and 2-chloronicotinonitrile?

This reaction is a Nucleophilic Aromatic Substitution (SNAr) . The piperazine nitrogen acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom. The reaction proceeds because the pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the nitrile (-CN) group.[1][2][3]

Q2: What is the reaction mechanism?

The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The secondary amine of 1-(2-hydroxyethyl)piperazine attacks the C2 carbon of 2-chloronicotinonitrile, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electronegative ring nitrogen.[3]

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. A base is typically used to neutralize the proton on the attacking nitrogen, yielding the final product and a salt byproduct (e.g., HCl).

Below is a diagram illustrating the SNAr reaction pathway.

Caption: The SNAr mechanism for the coupling reaction.

Q3: Is a metal catalyst, like palladium, necessary for this reaction?

Generally, no. 2-Chloronicotinonitrile is an electron-deficient heteroaromatic compound, making it sufficiently reactive for a direct SNAr reaction without a metal catalyst.[4] Palladium-catalyzed methods like the Buchwald-Hartwig amination are typically employed for less reactive aryl halides (e.g., those without strong electron-withdrawing groups).[5][6] While a Buchwald-Hartwig approach could work, it introduces unnecessary complexity, cost, and potential issues with metal contamination in the final product.

Q4: Why is a base required, and which one should I choose?

A base is essential to neutralize the hydrochloric acid (HCl) formed as a byproduct of the substitution. Without a base, the HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

Choosing a Base:

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are non-nucleophilic, inexpensive, and easily removed during workup.

  • Organic Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. However, they can be more difficult to remove from the reaction mixture due to their solubility in organic solvents.

  • Stronger Bases: Strong bases like sodium tert-butoxide (NaOtBu) are typically reserved for metal-catalyzed reactions and are generally not required for this SNAr process.[7]

The choice often depends on the solvent and reaction temperature. K₂CO₃ is a reliable starting point for reactions in polar aprotic solvents like DMF or DMSO.

Q5: What are the best solvents for this reaction?

Polar aprotic solvents are highly recommended as they can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[8][9]

SolventBoiling Point (°C)Key AdvantagesConsiderations
Dimethyl Sulfoxide (DMSO) 189Excellent solvating power; promotes SNAr.[10]High boiling point can make removal difficult.
N,N-Dimethylformamide (DMF) 153Good alternative to DMSO.Can decompose at high temperatures.
Acetonitrile (ACN) 82Lower boiling point, easier to remove.May require higher temperatures or longer reaction times.[11]
1,4-Dioxane 101Common in Buchwald-Hartwig; can be used for SNAr.Less polar than DMF/DMSO; potential peroxide formation.

Recommendation: Start with DMSO or DMF for robust reaction conditions. If scalability and solvent removal are primary concerns, acetonitrile is a viable option.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem 1: Low or No Product Yield / Incomplete Conversion

This is the most common issue. A systematic approach to diagnosis is crucial.

Troubleshooting_Yield cluster_params Key Reaction Parameters cluster_reagents Reagent Quality Start Low / No Yield Temp Is the reaction temperature high enough? Start->Temp Time Is the reaction time sufficient? Temp->Time Sol_Temp Increase temperature. (e.g., 80-120 °C) Temp->Sol_Temp Base Is the base strong enough and in excess? Time->Base Sol_Time Extend reaction time. (Monitor by TLC/LC-MS) Time->Sol_Time Solvent Is the solvent appropriate (polar aprotic)? Base->Solvent Sol_Base Use a stronger base (e.g., K₂CO₃ -> Cs₂CO₃) or increase equivalents (1.5-2.0 eq). Base->Sol_Base Purity Are starting materials pure and dry? Solvent->Purity Sol_Solvent Switch to a more polar aprotic solvent (e.g., ACN -> DMSO). Solvent->Sol_Solvent Stoichiometry Is there an excess of the piperazine nucleophile? Purity->Stoichiometry Sol_Purity Verify purity by NMR/LC-MS. Dry reagents if necessary. Purity->Sol_Purity Sol_Stoich Use 1.2-1.5 equivalents of 1-(2-hydroxyethyl)piperazine. Stoichiometry->Sol_Stoich

Caption: Troubleshooting workflow for low product yield.

Detailed Causality & Solutions:

  • Insufficient Temperature: SNAr reactions on heteroaromatic rings need to overcome a significant activation energy barrier associated with the temporary loss of aromaticity.[1]

    • Solution: Ensure the reaction is adequately heated. A typical range is 80-120 °C. If using a lower-boiling solvent like acetonitrile, consider running the reaction in a sealed vessel to reach higher temperatures.

  • Inadequate Base: If the generated HCl is not neutralized efficiently, the nucleophile is quenched.

    • Solution: Use at least 1.5 equivalents of a suitable base like K₂CO₃. If the reaction is still sluggish, switching to a more soluble and stronger base like Cs₂CO₃ can be effective.

  • Poor Stoichiometry: To drive the reaction to completion, it is often beneficial to use a slight excess of the more readily available or easily removed reagent.

    • Solution: Use 1.2 to 1.5 equivalents of 1-(2-hydroxyethyl)piperazine relative to 2-chloronicotinonitrile. This ensures the limiting electrophile is fully consumed.

Problem 2: Formation of Impurities
  • Observation: TLC or LC-MS analysis shows multiple spots or peaks in addition to starting materials and the desired product.

  • Potential Cause 1: Reaction with the Hydroxyl Group: While the secondary amine is significantly more nucleophilic than the primary alcohol, at very high temperatures or with very strong bases, O-arylation could theoretically occur. This is generally a minor pathway.

    • Mitigation: Avoid excessively high temperatures (>150 °C) or unnecessarily strong bases. The optimized conditions for N-arylation should inherently disfavor O-arylation.

  • Potential Cause 2: Decomposition: Starting materials or the product may degrade under harsh conditions.

    • Mitigation: Monitor the reaction progress over time. If product concentration begins to decrease after reaching a maximum, it indicates decomposition. Reduce the reaction temperature or time accordingly.

  • Potential Cause 3: Impure Starting Materials: The quality of commercial 1-(2-hydroxyethyl)piperazine[12][13] and 2-chloronicotinonitrile can vary.

    • Mitigation: Always verify the purity of starting materials via NMR or another suitable analytical technique before starting the reaction.

Problem 3: Difficult Product Purification
  • Observation: The crude product is an oil that is difficult to crystallize, or column chromatography yields impure fractions.

  • Cause: The product, 2-(4-(2-hydroxyethyl)piperazin-1-yl)nicotinonitrile, is a polar, basic compound. The unreacted 1-(2-hydroxyethyl)piperazine starting material and salt byproducts from the base also complicate purification.

  • Solutions:

    • Aqueous Workup: After cooling, dilute the reaction mixture (e.g., from DMSO) with a large volume of water and extract with an organic solvent like ethyl acetate or dichloromethane. This will remove most of the inorganic salts.

    • Acid-Base Extraction:

      • Dissolve the crude material in an organic solvent (e.g., EtOAc).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and unreacted piperazine will move to the aqueous layer.

      • Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10.

      • Extract the product back into an organic solvent. This is highly effective for removing non-basic impurities.

    • Column Chromatography: Use a polar mobile phase system. A gradient of dichloromethane/methanol is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent the basic product from tailing on the silica gel.

    • Crystallization: If the product is a solid, attempt crystallization from a suitable solvent system like ethanol, isopropanol, or ethyl acetate/heptane.

Experimental Protocol Example

This protocol provides a robust starting point for optimization.

Materials:

  • 2-chloronicotinonitrile (1.0 eq)

  • 1-(2-hydroxyethyl)piperazine (1.3 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) (5-10 mL per gram of limiting reagent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile, 1-(2-hydroxyethyl)piperazine, and potassium carbonate.

  • Add DMSO via syringe and ensure the mixture is stirring.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS until the 2-chloronicotinonitrile is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature.

  • Pour the mixture into 10 volumes of cold water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., 0-10% Methanol in Dichloromethane) to afford the pure product.

References
  • Zhu, L., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]

  • Li, W., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitutions. (2019). YouTube. Available at: [Link]

  • Chen, K., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. Available at: [Link]

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate. Available at: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Available at: [Link]

  • SNAr Reactions of Amines in Aprotic Solvents. (n.d.). ResearchGate. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Available at: [Link]

  • Smith, A. J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Rilievo, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • D'Amato, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Available at: [Link]

  • Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B. Available at: [Link]

  • Buchwald–Hartwig reaction: an update. (n.d.). Semantic Scholar. Available at: [Link]

  • Method for preparing high-purity 4-(2-hydroxyerhyl) piperazine-1-erhaesulfonic acid through nanofiltration. (n.d.). Google Patents.
  • Gil, E. B., et al. (2005). A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • Jo-ann, C., et al. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2009). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available at: [Link]

  • 1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem. Available at: [Link]

  • Laschat, S., & Kunz, T. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A general and convenient synthesis of N-aryl piperazines. (n.d.). ResearchGate. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). Available at: [Link]

  • Lombardo, L. J., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. AWS. Available at: [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • Ghorab, M. M., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • 1-(2-HYDROXYETHYL)PIPERAZINE. (n.d.). precisionFDA. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). ResearchGate. Available at: [Link]

  • Chen, X., et al. (2016). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers. Available at: [Link]

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Sources

Optimization

How to prevent byproduct formation in 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile synthesis

Welcome to the technical support center for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step, a key process in the manufacturing of active pharmaceutical ingredients (APIs) such as Aripiprazole.[1] Impurities generated in intermediate steps can be challenging to remove and may impact the quality, safety, and efficacy of the final drug product.[1] This resource provides in-depth technical guidance in a question-and-answer format to address common challenges and prevent the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, which is typically formed through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and 1-(2-hydroxyethyl)piperazine.

Question 1: I am observing a significant amount of unreacted 2-chloronicotinonitrile in my reaction mixture. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion of 2-chloronicotinonitrile is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are the primary factors to investigate:

  • Insufficient Reaction Temperature: The SNAr reaction between 2-chloronicotinonitrile and 1-(2-hydroxyethyl)piperazine requires sufficient thermal energy to overcome the activation barrier. The pyridine ring, while activated by the electron-withdrawing nitrile group, is less reactive than some other aromatic systems. Insufficient temperature can lead to sluggish reaction rates.

    • Recommendation: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by a suitable analytical method like HPLC or TLC. Be mindful that excessive temperatures can promote byproduct formation.[2]

  • Ineffective Base: A base is crucial to neutralize the HCl generated during the reaction and to deprotonate the secondary amine of the piperazine, increasing its nucleophilicity. An inadequate or inappropriate base can stall the reaction.

    • Recommendation: Ensure you are using a suitable base, such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction outcome.[3] The strength and steric hindrance of the base are key considerations.

  • Stoichiometry of Reactants: An inappropriate molar ratio of the reactants can lead to incomplete conversion.

    • Recommendation: While a 1:1 molar ratio is the theoretical ideal, a slight excess of the more volatile or less expensive reactant, typically 1-(2-hydroxyethyl)piperazine (1.1 to 1.5 equivalents), can be used to drive the reaction to completion.

  • Solvent Effects: The choice of solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

    • Recommendation: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are excellent choices. Ensure the solvent is anhydrous, as the presence of water can lead to hydrolysis of the starting material or product.

Question 2: My final product is contaminated with a higher molecular weight impurity. What could this byproduct be and how can I prevent its formation?

Answer:

A common higher molecular weight impurity in this synthesis is the di-substituted byproduct, 1,4-bis(3-cyano-2-pyridinyl)piperazine . This occurs when a molecule of piperazine (either from the starting material or as an impurity) reacts with two molecules of 2-chloronicotinonitrile. Another possibility is the formation of a dimer where two molecules of the desired product are linked.

Mechanism of Di-substitution:

The formation of the di-substituted byproduct is favored under certain conditions. If there is an excess of 2-chloronicotinonitrile relative to the piperazine derivative, or if piperazine is present as an impurity in the 1-(2-hydroxyethyl)piperazine starting material, this side reaction can become significant.

Prevention Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a slight excess of 1-(2-hydroxyethyl)piperazine can help to ensure that the 2-chloronicotinonitrile is consumed before it can react with the product or any piperazine impurity.

  • Purity of Starting Materials: Ensure the high purity of your 1-(2-hydroxyethyl)piperazine starting material. The presence of even small amounts of piperazine can lead to the formation of the di-substituted impurity.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes promote side reactions.

    • Recommendation: Optimize the reaction to run at the lowest effective temperature for the shortest time necessary to achieve complete conversion of the starting material. Monitor the reaction closely to avoid over-running it.

Question 3: I am detecting an impurity with a similar mass to my product, but with different retention time in HPLC. What could this be?

Answer:

An impurity with a similar mass to your desired product could be an isomer. In this synthesis, a potential isomeric byproduct is the O-arylated product , where the nucleophilic attack occurs from the oxygen of the hydroxyl group of 1-(2-hydroxyethyl)piperazine instead of the secondary amine.

Mechanism of O-Arylation:

While the secondary amine of piperazine is a stronger nucleophile than the primary alcohol, under certain conditions, particularly with a strong base that can deprotonate the alcohol, O-arylation can occur.

Prevention Strategies:

  • Choice of Base: The use of a milder base, such as potassium carbonate, is less likely to deprotonate the hydroxyl group compared to stronger bases like sodium hydride or potassium tert-butoxide.

    • Recommendation: Avoid overly strong bases. An inorganic base like K2CO3 is generally sufficient to facilitate the desired N-arylation without promoting significant O-arylation.

  • Temperature Control: Lower reaction temperatures will favor the more kinetically favorable N-arylation over the thermodynamically controlled O-arylation.

    • Recommendation: Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, offering a deeper understanding of the reaction chemistry.

What is the fundamental reaction mechanism for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nucleophilic secondary amine of 1-(2-hydroxyethyl)piperazine attacks the electron-deficient carbon atom of the 2-chloronicotinonitrile that bears the chlorine atom. This forms a negatively charged intermediate called a Meisenheimer complex . The negative charge is delocalized and stabilized by the electron-withdrawing nitrile group.[4]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.

SNAr_Mechanism

How can I identify and quantify the byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary tool for separating the desired product from starting materials and byproducts. Developing a robust, stability-indicating HPLC method is crucial.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[5][6][7] This can help in proposing the structures of byproducts like the di-substituted impurity or O-arylated isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of isolated impurities, 1H and 13C NMR are indispensable.

  • Forced Degradation Studies: Performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products and validate the stability-indicating nature of your analytical methods.[8][9][10][11]

Table 1: Common Analytical Techniques for Impurity Profiling

TechniquePurpose
HPLC-UV Separation and quantification of known and unknown impurities.
LC-MS Molecular weight determination and structural elucidation of impurities.
NMR Definitive structural confirmation of isolated impurities.
GC-MS Analysis of volatile impurities and starting materials.
What are the best practices for purifying the final product and removing byproducts?

Purification of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile typically involves the following steps:

  • Crystallization: This is the most common and effective method for purifying the solid product. The choice of solvent is critical for obtaining high purity and yield. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Column Chromatography: For removing closely related impurities that are difficult to separate by crystallization, preparative column chromatography can be employed.[12][13] Mixed-mode chromatography can also be an effective strategy for separating challenging impurities.[14]

  • Washing: Washing the crude product with an appropriate solvent can remove unreacted starting materials and some impurities.

Table 2: Recommended Solvents for Purification

Purification StepRecommended Solvents
Crystallization Isopropanol, Ethanol, Acetonitrile, Toluene
Column Chromatography Silica gel with gradients of Ethyl Acetate/Hexane or Dichloromethane/Methanol
Washing Water (to remove inorganic salts), Diethyl ether or Hexane (to remove non-polar impurities)

Experimental Protocols

Protocol 1: Synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Materials:

  • 2-chloronicotinonitrile

  • 1-(2-hydroxyethyl)piperazine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 1-(2-hydroxyethyl)piperazine (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Heat the mixture to 80-90°C.

  • Slowly add a solution of 2-chloronicotinonitrile (1.0 eq) in DMF to the reaction mixture.

  • Maintain the reaction at 80-90°C and monitor its progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., isopropanol).

Synthesis_Workflow

Protocol 2: HPLC Method for In-Process Control and Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

References

  • A Guide to Aripiprazole Raw Material for Experts. (2025, December 9). Pharmaffiliates. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]

  • Pfizer Pharmaceuticals: Green Chemistry Innovation and Business Strategy. (2009). American Chemical Society. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2018). Journal of Pharmaceutical Research International. [Link]

  • Synthesis of N-(2-hydroxyethyl)piperazine. (1982).
  • Bridging the Gap Between Natural Product Synthesis and Drug Discovery. (2017). ACS Chemical Biology. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). Organic & Biomolecular Chemistry. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules. [Link]

  • Preparative Chromatography: A Holistic Approach. (n.d.). RSSL. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). Turkish Journal of Chemistry. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2021). Angewandte Chemie International Edition. [Link]

  • Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). (2008). Biochemistry. [Link]

  • Preparative Chromatography Solutions. (n.d.). Waters. [Link]

  • Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. [Link]

  • N-(2-Hydroxyethyl)piperazine. (n.d.). Zhejiang Zhongbei Chemical Group. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). National Institutes of Health. [Link]

  • Preparation of N-(2-hydroxyethyl)-piperazine. (1995).
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). International Journal of Chemical Kinetics. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (2010). Industrial & Engineering Chemistry Research. [Link]

  • Scheme 1 Reagents and conditions: (i) N-(2-hydroxyethyl)-piperazine,... (2013). ResearchGate. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2022). Organics. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021). Forensic Chemistry. [Link]

  • Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. (2015). Structural Chemistry. [Link]

  • Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. (1947). Journal of the American Chemical Society. [Link]

  • Nexera Prep -- Preparative Purification Liquid Chromatograph. (2023, August 16). Bara Scientific. [Link]

  • Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. (2022). Molecules. [Link]

  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. (2023). ResearchGate. [Link]

  • Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. (2024, August 13). Bio-Rad. [Link]

  • Dalton Transactions. (2016). University of Victoria. [Link]

  • Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine. (2020). ResearchGate. [Link]

  • Diacetonitrile(2,2′-bipyridine-κN,N′)palladium(II) bis(trifluoromethanesulfonate). (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 2,2'-Bipyridine. (n.d.). PubChem. [Link]

  • Showing metabocard for 2,2'-Bipyridine (HMDB0245352). (2021, September 10). Human Metabolome Database. [Link]

  • 1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem. [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. (2010). ResearchGate. [Link]

  • Bis{µ-(2,2′-bipyridine-1κ2N,N′)-(6,6′-dicarbonyl-1κ2O,O′:2κO′)bis(N,N-diethylthioureato-2κS)}(acetato-1κO)(µ-acetato-1κO:2-κO′)(methanol-2κO)thoriumnickel. (2025). Molbank. [Link]

  • BTMPS Mystery Substance. (2024, August 1). Opioid Data Lab. [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile for Preclinical Studies

Welcome to the technical support center for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important preclinical candidate. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties like solubility and bioavailability.[1][2] This guide will equip you with the necessary knowledge to navigate the challenges of its synthesis on a larger scale.

I. Synthetic Workflow Overview

The synthesis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, commonly a halide, from the 2-position of a nicotinonitrile ring by 1-(2-Hydroxyethyl)piperazine.

Synthetic Workflow 2-Chloronicotinonitrile 2-Chloronicotinonitrile Reaction Reaction 2-Chloronicotinonitrile->Reaction 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product 2-[4-(2-Hydroxyethyl)piperazino] nicotinonitrile Purification->Final Product

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile and Established Phosphodiesterase 4 (PDE4) Inhibitors in Modulating Inflammatory Pathways

Introduction The landscape of inflammatory disease therapeutics is continually evolving, with a significant focus on targeted molecular therapies. Phosphodiesterase 4 (PDE4) has emerged as a critical target due to its ce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of inflammatory disease therapeutics is continually evolving, with a significant focus on targeted molecular therapies. Phosphodiesterase 4 (PDE4) has emerged as a critical target due to its central role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, a key secondary messenger in inflammatory cells.[1][2] Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses the production of pro-inflammatory mediators.[3] This guide provides a comparative overview of the well-characterized PDE4 inhibitors—Roflumilast, Ibudilast, and Crisaborole—and introduces 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a novel compound with a structural framework suggesting potential PDE4 inhibitory activity.

While direct experimental data for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is not yet publicly available, its chemical structure, featuring both a nicotinonitrile and a piperazine moiety, provides a strong rationale for its investigation as a potential modulator of inflammatory signaling. Nicotinonitrile derivatives are present in several marketed drugs and are known to possess a wide range of biological activities.[4][5][6] Similarly, the piperazine ring is a common scaffold in many pharmacologically active compounds, including some with anti-inflammatory properties.[7][8][9] This guide will, therefore, proceed with the hypothesis that 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile may exert its effects through the inhibition of PDE4. We will detail the established mechanisms of the known inhibitors and provide a comprehensive set of experimental protocols to guide the evaluation and comparison of this novel compound's efficacy.

Mechanism of Action: The Central Role of PDE4 Inhibition

The primary mechanism of action for the comparator compounds involves the inhibition of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP into its inactive form, 5'-adenosine monophosphate (5'-AMP).[1][10] By inhibiting PDE4, these drugs prevent the degradation of cAMP, leading to its accumulation within the cell.[2][3] This elevation in intracellular cAMP has several downstream anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the relaxation of smooth muscle.[3][11]

  • Roflumilast is a highly selective and potent PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[12] It has been shown to reduce inflammation and improve lung function in patients.[12][13]

  • Ibudilast is a non-selective phosphodiesterase inhibitor with activity against several PDE subtypes, including PDE4.[11][14] It is used in the treatment of asthma and has shown neuroprotective and anti-inflammatory effects in the central nervous system.[15][16]

  • Crisaborole is a topical PDE4 inhibitor used for the treatment of mild to moderate atopic dermatitis.[17][18] Its boron-containing structure facilitates skin penetration and binding to the PDE4 enzyme.[17][19]

The hypothesized mechanism for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is the inhibition of PDE4, leading to increased intracellular cAMP and subsequent anti-inflammatory effects. The presence of the nicotinonitrile and piperazine scaffolds suggests the potential for interaction with the active site of the PDE4 enzyme.[4][8]

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and the effect of its inhibition.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB NFkB NF-κB Inhibition PKA->NFkB Anti_inflammatory Anti-inflammatory Effects CREB->Anti_inflammatory Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Inhibitor 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (Hypothesized) Roflumilast, Ibudilast, Crisaborole Inhibitor->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Comparative Efficacy Data

The following table summarizes the reported in vitro efficacy of the known PDE4 inhibitors. The efficacy of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is yet to be determined through the experimental protocols outlined in this guide.

CompoundTargetIC50 (nM)Primary Indication(s)
2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Hypothesized: PDE4To Be Determined-
Roflumilast PDE40.2 - 4.3 (for various splice variants)[20]Severe COPD[12]
Ibudilast Non-selective PDE inhibitor (including PDE4)Varies by PDE subtypeAsthma, Neurodegenerative diseases[11][15]
Crisaborole PDE4490[21]Mild to moderate atopic dermatitis[17][18]

Experimental Protocols for Efficacy Determination

To objectively compare the efficacy of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile with the known inhibitors, a series of standardized in vitro assays are recommended. These assays will elucidate the compound's potency in inhibiting PDE4, its effect on intracellular cAMP levels, and its functional anti-inflammatory activity.

Experimental Workflow Overview

Experimental_Workflow start Start: Synthesize and Purify 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile assay1 Protocol 1: PDE4 Enzyme Inhibition Assay start->assay1 assay2 Protocol 2: Cell-Based cAMP Accumulation Assay start->assay2 assay3 Protocol 3: LPS-Induced TNF-α Release Assay start->assay3 data1 Determine IC50 for PDE4 Inhibition assay1->data1 data2 Quantify cAMP Levels in Response to Compound assay2->data2 data3 Measure Inhibition of TNF-α Secretion assay3->data3 comparison Comparative Efficacy Analysis data1->comparison data2->comparison data3->comparison end Conclusion on Potential as a PDE4 Inhibitor comparison->end

Caption: Recommended experimental workflow.

Protocol 1: PDE4 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile on PDE4 enzyme activity and to calculate its half-maximal inhibitory concentration (IC50).

Principle: This assay measures the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant human PDE4 enzyme. In the presence of an inhibitor, the rate of hydrolysis decreases, resulting in a change in the fluorescence signal.

Materials:

  • Recombinant human PDE4B1 enzyme (e.g., from BPS Bioscience)

  • Fluorescein-labeled cAMP substrate

  • Phosphate-binding nanoparticles (Binding Agent)

  • PDE Assay Buffer

  • Test compound (2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile)

  • Known inhibitors (Roflumilast, Ibudilast, Crisaborole) as positive controls

  • DMSO (vehicle control)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • In a 384-well plate, add 2 µL of diluted compound or control to the appropriate wells. For the vehicle control, add 2 µL of DMSO.

  • Add 18 µL of PDE4 enzyme solution (pre-diluted in PDE Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the fluorescein-labeled cAMP substrate to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 20 µL of the Binding Agent solution to each well.

  • Incubate for an additional 30 minutes at room temperature.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[22][23][24]

Protocol 2: Cell-Based cAMP Accumulation Assay

Objective: To measure the effect of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile on intracellular cAMP levels in a cellular context.

Principle: This assay utilizes a competitive immunoassay format to quantify cAMP levels in cell lysates. An increase in intracellular cAMP due to PDE4 inhibition will result in a measurable change in the assay signal.

Materials:

  • Human U937 cells (a human monocyte cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Forskolin (an adenylate cyclase activator)

  • Test compound and control inhibitors

  • cAMP assay kit (e.g., HTRF cAMP kit from Cisbio, cAMP-Glo™ Assay from Promega)[25][26]

  • 96-well cell culture plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence or time-resolved fluorescence)

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • The next day, replace the medium with serum-free medium and pre-incubate the cells with serial dilutions of the test compound or control inhibitors for 30 minutes.

  • Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) for 30 minutes to induce cAMP production.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit's protocol.[27][28]

  • Generate a standard curve using the provided cAMP standards.

  • Calculate the intracellular cAMP concentration for each treatment condition.

  • Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value (the concentration of compound that produces 50% of the maximal increase in cAMP).

Protocol 3: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

Objective: To assess the functional anti-inflammatory efficacy of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates immune cells like macrophages to produce and release TNF-α. PDE4 inhibitors can suppress this response by increasing intracellular cAMP. The amount of TNF-α released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[29]

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and control inhibitors

  • TNF-α ELISA kit (murine or human, as appropriate)

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Seed RAW 264.7 cells (or PBMCs) in a 96-well plate at an appropriate density (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.[30]

  • Pre-treat the cells with serial dilutions of the test compound or control inhibitors for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.[31][32][33]

  • After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-only control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the efficacy of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile as a potential phosphodiesterase 4 inhibitor. Based on its chemical structure, there is a sound scientific rationale for hypothesizing its activity within this class of anti-inflammatory agents. The established PDE4 inhibitors, Roflumilast, Ibudilast, and Crisaborole, provide a robust benchmark for comparison.

The successful execution of the detailed experimental protocols will provide the necessary data to confirm the hypothesized mechanism of action, determine the potency and efficacy of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, and establish a direct comparison with known inhibitors. These findings will be crucial in assessing the therapeutic potential of this novel compound for the treatment of inflammatory diseases. Further in vivo studies would be the logical next step to validate the in vitro findings and to evaluate the compound's pharmacokinetic and pharmacodynamic properties in a physiological setting.

References

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Validation

A Senior Application Scientist's Guide to Validating Cellular Target Engagement: A Comparative Analysis of Modern Techniques

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, identifying a bioactive small molecule is merely the first step. The critical subsequent challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, identifying a bioactive small molecule is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This process, known as target engagement validation, is a cornerstone of establishing a compound's mechanism of action, ensuring on-target efficacy, and mitigating off-target effects that could lead to toxicity.

This guide provides a comparative overview of three prominent, label-free and label-based methodologies for validating the cellular target engagement of novel chemical entities, such as the hypothetical compound 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. We will delve into the principles, protocols, and practical considerations of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL), offering the expertise-driven insights necessary to select the most appropriate strategy for your research.

The Principle of Stabilization: A Common Thread

At the heart of many target engagement assays is the fundamental biophysical principle that the binding of a small molecule to its protein target confers a degree of stabilization.[1][2] This stabilization can manifest as increased resistance to thermal denaturation or proteolytic degradation. Both CETSA and DARTS leverage this phenomenon to provide a readout of target binding.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a physiologically relevant setting, including intact cells and even tissues.[3] The core premise is that a ligand-bound protein is thermodynamically stabilized and will thus denature and aggregate at a higher temperature than its unbound counterpart.[4][5]

Causality Behind the Method

The choice to use thermal denaturation as a proxy for target binding is rooted in the energetics of protein-ligand interactions. The energy required to unfold the protein is increased when a ligand is bound in its native conformation. By subjecting cells to a heat gradient, we can systematically identify the temperature at which a target protein unfolds and precipitates. A shift in this "melting temperature" upon compound treatment is direct evidence of intracellular binding.[5]

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot, MS) C->D E Plot melt curves and determine thermal shift (ΔTm) D->E

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol
  • Cell Treatment: Culture cells to the desired confluency. Treat with various concentrations of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (typically 3-7 minutes), followed by cooling.[4]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[6]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[5] An isothermal dose-response experiment can also be performed at a fixed temperature to determine the compound's potency in stabilizing the target.[3]

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a similar principle of ligand-induced stabilization but uses proteolytic enzymes instead of heat to challenge the target protein's stability.[2][7] A protein bound to a small molecule often adopts a more compact conformation, which can shield protease cleavage sites and thus render the protein more resistant to digestion.[7][8]

Causality Behind the Method

The rationale for DARTS is that ligand binding reduces the structural flexibility of a protein, making it a poorer substrate for proteases.[7] This method is particularly advantageous as it does not require heating, which could potentially alter cellular complexes or protein localization. It is a straightforward approach that can be used with native, unmodified small molecules.[8]

G cluster_0 DARTS Workflow A Prepare cell lysate B Incubate lysate with compound or vehicle A->B C Digest with protease (e.g., Pronase, Trypsin) B->C D Stop digestion and analyze by SDS-PAGE C->D E Visualize target protein (e.g., Western Blot) D->E

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Step-by-Step DARTS Protocol
  • Lysate Preparation: Harvest cells and prepare a native protein lysate using a non-denaturing lysis buffer.[9] Determine the total protein concentration.

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile or a vehicle control. Incubation is typically done at room temperature.[7]

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time to allow for partial digestion. The concentration of the protease and digestion time should be optimized beforehand.[7]

  • Analysis: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE and Western blotting for the target protein.

  • Data Interpretation: A higher intensity of the full-length target protein band in the compound-treated lanes compared to the vehicle control indicates protection from proteolysis and thus, target engagement.[9]

Method 3: Photo-affinity Labeling (PAL)

Unlike CETSA and DARTS, PAL is a direct and covalent method for identifying protein-ligand interactions.[10] This technique requires chemical modification of the small molecule to include a photoreactive group and a reporter tag (e.g., biotin or a fluorescent dye).[11]

Causality Behind the Method

The power of PAL lies in its ability to create a "snapshot" of the binding event. Upon irradiation with UV light, the photoreactive moiety on the probe is activated, forming a highly reactive intermediate that covalently crosslinks to any amino acid residues in close proximity, ideally within the binding pocket of the target protein.[11][12] This covalent and permanent bond allows for the stringent purification and identification of the target protein.

G cluster_0 Photo-affinity Labeling Workflow A Synthesize photo-affinity probe (Compound + Photoreactive Group + Tag) B Incubate probe with cells or cell lysate A->B C Irradiate with UV light to induce covalent crosslinking B->C D Lyse cells (if applicable) and enrich tagged proteins C->D E Identify target protein (e.g., Western Blot, MS) D->E

Caption: Workflow for Photo-affinity Labeling (PAL).

Step-by-Step PAL Protocol
  • Probe Synthesis: Synthesize a derivative of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile that incorporates a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin).

  • Cellular Labeling: Incubate intact cells or cell lysate with the photo-affinity probe. It is crucial to include a competition control where cells are co-incubated with the probe and an excess of the original, unmodified compound.[12]

  • UV Crosslinking: Expose the samples to UV light of a specific wavelength to activate the photoreactive group and induce covalent bond formation with the target.

  • Target Enrichment and Detection: Lyse the cells and use the reporter tag to enrich the covalently labeled proteins (e.g., using streptavidin beads for a biotin tag).

  • Identification: Elute the enriched proteins and identify them via Western blotting or, for unbiased discovery, by mass spectrometry. Specific target engagement is validated if the labeling is reduced in the competition control samples.[13]

Comparative Analysis

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceLight-induced covalent crosslinking
Compound Modification Not requiredNot requiredRequired (photoreactive group & tag)
Cellular State Intact cells, tissues, or lysatePrimarily cell lysateIntact cells or lysate
Primary Readout Change in protein melting temperature (ΔTm)Protection from proteolytic cleavageCovalent labeling of the target
Key Advantage Physiologically relevant (intact cells)Simple, no heating requiredDirect, covalent evidence of binding
Key Disadvantage Indirect; some proteins may not have a clear melt curvePerformed in lysate, loss of cellular contextProbe synthesis can be complex and may alter binding
Confirmation Thermal shift upon compound bindingIncreased full-length protein bandLabeling is competed by unmodified compound

Conclusion and Recommendations

Validating the target engagement of a novel compound like 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a non-negotiable step in drug development. The choice between CETSA, DARTS, and PAL depends on the specific research question, available resources, and the properties of the small molecule and its target.

  • For initial validation in a highly physiological context, CETSA is the gold standard. It provides strong evidence of target binding within intact cells without any modification to the compound.

  • DARTS offers a rapid and straightforward alternative, particularly useful for initial screening or when the target protein is known to be unstable to heat.[2]

  • Photo-affinity labeling provides the most direct and irrefutable evidence of a physical interaction. It is the method of choice for unequivocally identifying the target of a hit from a phenotypic screen or for mapping the binding site.[12]

A robust target validation strategy often employs more than one of these methods. For instance, a promising thermal shift observed in a CETSA experiment can be definitively confirmed by synthesizing a photo-affinity probe and demonstrating direct, competitive labeling. By thoughtfully applying these powerful techniques, researchers can build a compelling, data-driven case for the mechanism of action of their small molecule, paving the way for successful downstream development.

References

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  • Schenone, M., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]

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  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. [Link]

  • Springer Nature Experiments. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (2021). [Link]

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Comparative

Structure-activity relationship of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile analogs

A Comparative Guide to the Structure-Activity Relationship of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Analogs For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Hybrid...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Hybrid Scaffolds

The convergence of the nicotinonitrile and piperazine moieties into a single molecular entity creates a powerful platform for drug discovery. The nicotinonitrile core, a pyridine ring with a cyano group, is a versatile scaffold found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2][3] The cyano group can act as a hydrogen bond acceptor, contributing to target binding.[3] The piperazine ring is a common pharmacophore in medicinal chemistry, known to enhance aqueous solubility and oral bioavailability due to its basic nitrogen atoms.[4][5] The 2-hydroxyethyl substituent on the piperazine ring can further modulate solubility and provide an additional point for hydrogen bonding interactions.

This guide will dissect the SAR of this hybrid scaffold by examining the impact of structural modifications at key positions, drawing parallels from studies on related nicotinonitrile and piperazine derivatives to inform the design of more potent and selective therapeutic agents.

Core Structure and Key Modification Points

The fundamental structure of the 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile scaffold offers several positions for chemical modification to explore the SAR. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile scaffold.

Structure-Activity Relationship Analysis

The biological activity of these analogs is highly dependent on the nature and position of substituents on both the nicotinonitrile and piperazine rings. The following sections detail the observed trends based on available literature on related compounds.

Modifications on the Nicotinonitrile Ring (R1, R2, R3)

Substituents on the nicotinonitrile ring play a critical role in modulating the electronic properties and steric profile of the molecule, which in turn affects target binding affinity.

  • Substitution at the 4- and 6-positions (R1 and R3): Studies on related 2-oxo-nicotinonitriles have shown that the introduction of aryl groups at the 4- and 6-positions can significantly influence antiviral and antimicrobial activities.[6][7] For anticancer activity, particularly as tubulin inhibitors, 2,4,6-trisubstituted nicotinonitriles designed as combretastatin A-4 analogs have demonstrated that bulky, electron-rich groups, such as trimethoxyphenyl moieties, at these positions can enhance cytotoxicity against cancer cell lines like MCF-7.[3]

  • Substitution at the 5-position (R2): The 5-position of the nicotinonitrile ring is another critical point for modification. The introduction of small alkyl groups or hydrogen bond donors/acceptors can influence the molecule's interaction with the target protein.

Table 1: Hypothetical SAR of Nicotinonitrile Ring Modifications on Anticancer Activity

PositionSubstituent TypePredicted Impact on ActivityRationale
R1, R3 Bulky aromatic groups (e.g., phenyl, substituted phenyl)IncreasePotential for enhanced π-π stacking interactions with the target protein.[3]
R1, R3 Electron-donating groups (e.g., -OCH3)IncreaseMay enhance binding affinity through favorable electronic interactions.[3]
R2 Small, lipophilic groups (e.g., -CH3)VariableCan fill small hydrophobic pockets in the binding site.
R2 Hydrogen-bond donors/acceptorsVariableMay form additional hydrogen bonds with the target, potentially increasing potency.
Modifications on the Piperazine Ring (R4)

The piperazine ring is not merely a linker but an active contributor to the pharmacophore. Modifications to this ring can significantly impact solubility, cell permeability, and target engagement.

  • N-Substitution on the Piperazine: A wide range of substituents on the second nitrogen of the piperazine ring have been explored in various drug discovery campaigns. In the context of anticancer agents, attaching aromatic or heteroaromatic moieties can lead to potent compounds. For instance, vindoline-piperazine conjugates showed that N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring resulted in significant antiproliferative activity against a panel of human tumor cell lines.[1][8]

Modifications on the 2-Hydroxyethyl Group (R5)

The terminal hydroxyl group of the 2-hydroxyethyl side chain is a key site for hydrogen bonding.

  • Esterification or Etherification: Masking the hydroxyl group through esterification or etherification can modulate the compound's lipophilicity and pharmacokinetic profile. This could lead to improved cell penetration but might also abrogate a crucial hydrogen bonding interaction with the target, leading to a decrease in activity. The optimal modification would depend on the specific target's binding site topology.

Experimental Evaluation Protocols

To establish a robust SAR, a series of well-defined in vitro assays are essential. The following are standard protocols for evaluating the anticancer activity of novel chemical entities.

In Vitro Kinase Inhibition Assay

Many nicotinonitrile-based compounds exhibit their anticancer effects through the inhibition of protein kinases.[9] An in vitro kinase assay is a direct measure of a compound's ability to inhibit a specific kinase.

Workflow for a Typical In Vitro Kinase Assay:

kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and test compounds incubate Incubate kinase, substrate, and test compound reagents->incubate add_atp Initiate reaction with ATP incubate->add_atp stop_reaction Stop reaction add_atp->stop_reaction measure_signal Measure signal (e.g., luminescence, fluorescence) stop_reaction->measure_signal calculate_ic50 Calculate IC50 values measure_signal->calculate_ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Luminescence-based Assay, e.g., ADP-Glo™):

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Allow for a pre-incubation period of 10-15 minutes at room temperature.

  • Initiation: Add ATP to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

  • Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add a second reagent to convert the ADP generated into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT vs. XTT)

Cell viability assays are crucial for determining the cytotoxic effects of the synthesized analogs on cancer cells. The MTT and XTT assays are colorimetric assays that measure the metabolic activity of viable cells.[4]

Comparison of MTT and XTT Assays:

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.Reduction of pale XTT to a water-soluble orange formazan product.
Solubilization Step Required (e.g., with DMSO or SDS).Not required.
Workflow Longer and more complex.[9]Shorter and simpler.[9]
Sensitivity Generally considered to be very sensitive.Can be more sensitive than MTT in some cases.
Throughput Lower due to the extra solubilization step.Higher, more amenable to automation.[9]

Workflow Comparison of MTT and XTT Assays:

mtt_vs_xtt_workflow cluster_mtt MTT Assay cluster_xtt XTT Assay mtt_seed Seed cells mtt_treat Treat with compound mtt_seed->mtt_treat mtt_add Add MTT reagent mtt_treat->mtt_add mtt_incubate Incubate (formazan formation) mtt_add->mtt_incubate mtt_solubilize Add solubilization agent (e.g., DMSO) mtt_incubate->mtt_solubilize mtt_read Read absorbance mtt_solubilize->mtt_read xtt_seed Seed cells xtt_treat Treat with compound xtt_seed->xtt_treat xtt_add Add activated XTT reagent xtt_treat->xtt_add xtt_incubate Incubate xtt_add->xtt_incubate xtt_read Read absorbance xtt_incubate->xtt_read

Caption: Comparison of experimental workflows for MTT and XTT cell viability assays.

Detailed Protocol for XTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add the activated XTT solution to each well.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, or until a color change is apparent.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.

Conclusion and Future Directions

The 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR analysis, synthesized from related compound series, suggests that modifications to the nicotinonitrile ring with bulky, electron-rich substituents and to the piperazine nitrogen with specific aromatic moieties can significantly enhance biological activity.

Future drug discovery efforts should focus on the systematic synthesis and evaluation of a dedicated library of these analogs to build a more precise SAR model. This should be coupled with in silico modeling to better understand the interactions with specific biological targets. Furthermore, promising lead compounds should be subjected to comprehensive pharmacokinetic profiling to assess their drug-like properties and potential for in vivo efficacy.

References

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]

  • A Review on The Chemistry of Nicotinonitriles and Their applications - ResearchGate. (2025, August 6). Retrieved from [Link]

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Validation

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Executive Summary The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. A critical challenge in this field is achieving target selectivity, as the h...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. A critical challenge in this field is achieving target selectivity, as the high degree of conservation in the ATP-binding site across the human kinome can lead to off-target activities.[1] Such cross-reactivity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, early and comprehensive profiling of a compound's selectivity is paramount for making informed decisions in drug development programs.

This guide provides an in-depth analysis of the kinase cross-reactivity profile of a novel investigational compound, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. We present a detailed protocol for assessing kinase inhibition using an ATP-independent competition binding assay, a gold-standard method for determining true inhibitor affinity. The performance of the test compound is objectively compared against both a highly selective inhibitor (Dasatinib) and a broadly active inhibitor (Staurosporine) across a diverse panel of 96 kinases. The resulting data, presented herein, offers a clear, quantitative measure of the compound's selectivity and provides a framework for interpreting its potential as a therapeutic agent or research tool.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways.[1][3] Their dysregulation is a hallmark of numerous diseases, making them one of the most intensively pursued drug target classes.[4] While the goal is often to develop inhibitors that are highly specific for a single kinase, many compounds exhibit activity against multiple kinases.[5] This lack of specificity is not inherently negative; multi-targeted inhibitors can be highly efficacious. However, unintended kinase interactions are a primary source of adverse effects.[2] Understanding a compound's complete interaction map across the kinome is therefore essential for predicting its biological effects, both therapeutic and toxic.[6][7]

The compound at the center of this guide, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, incorporates structural motifs like piperazine and nicotinonitrile, which are present in known kinase inhibitors.[8][9][10] This structural precedent necessitates a thorough investigation of its selectivity profile. This guide aims to provide researchers, scientists, and drug development professionals with the methodology and interpretive framework to conduct such an analysis.

The Science of Kinase Profiling: Methodological Considerations

Several technologies are available for profiling inhibitor activity across the kinome, each with distinct principles and applications.[4]

  • Activity-Based Assays: These assays, including radiometric methods and fluorescence-based platforms like LanthaScreen™ TR-FRET, measure the direct inhibition of a kinase's catalytic activity—its ability to phosphorylate a substrate.[11][12][13][14] While essential for confirming functional inhibition, these assays can be influenced by the concentration of ATP, potentially masking the true potency of ATP-competitive inhibitors.[5]

  • Binding Assays: These assays directly measure the physical interaction between an inhibitor and a kinase. The KINOMEscan™ platform, for example, employs an active site-directed competition binding assay.[15][16][17] A key advantage of this approach is its ATP-independent nature, which allows for the determination of intrinsic binding affinity (expressed as a dissociation constant, Kd) rather than a functional IC50 value that is dependent on assay conditions.[16] This provides a more direct and comparable measure of compound-kinase interaction across the entire kinome.

For the initial, broad cross-reactivity screen detailed in this guide, we have selected the competition binding assay methodology. This choice is driven by the need for a standardized and robust comparison across a large, diverse kinase panel, providing unambiguous data on which kinases the compound physically binds to, which is the necessary first step before functional validation.

Experimental Design & Protocols

A robust experimental design is crucial for generating reliable and interpretable selectivity data. Our design includes the test article alongside well-characterized positive and negative controls for cross-reactivity.

  • Test Article: 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

  • Comparator 1 (Selective Inhibitor): Dasatinib (a potent dual Src/Abl kinase inhibitor).[8]

  • Comparator 2 (Broad-Spectrum Inhibitor): Staurosporine (a non-selective, pan-kinase inhibitor).[18]

  • Kinase Panel: A representative panel of 96 kinases spanning major branches of the human kinome tree (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).

  • Assay Platform: KINOMEscan™ Competition Binding Assay.

Experimental Workflow Diagram

The overall workflow for the kinase cross-reactivity profiling is depicted below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competition Binding Assay cluster_analysis Phase 3: Quantification & Analysis Compound 1. Compound Stock (Test & Comparators) 10 mM in DMSO Dilution 2. Serial Dilution Prepare 100X working stocks Compound->Dilution AssayPlate 3. Assay Plate Setup Kinase-tagged DNA, immobilized ligand, test compound Dilution->AssayPlate Incubation 4. Incubation Allow binding to reach equilibrium AssayPlate->Incubation Wash 5. Affinity Capture Wash unbound components Incubation->Wash qPCR 6. qPCR Quantification Measure amount of kinase bound to solid support Wash->qPCR Data 7. Data Processing Calculate % Inhibition vs. DMSO control qPCR->Data Report 8. Report Generation Tabulate data and visualize selectivity Data->Report

Caption: High-level workflow for kinase selectivity profiling.

Step-by-Step Protocol: Competition Binding Assay

The following protocol outlines the key steps for determining kinase interactions based on the KINOMEscan methodology.[16]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound and comparators (Dasatinib, Staurosporine) in 100% DMSO.

    • Perform serial dilutions to create working stocks at 100X the final desired screening concentration (e.g., for a 1 µM final concentration, prepare a 100 µM working stock).

  • Assay Reaction Setup:

    • The assay is performed in multi-well plates. Each well contains three core components: (1) a specific kinase tagged with DNA, (2) an active-site directed ligand immobilized on a solid support (e.g., beads), and (3) the test compound.[16]

    • Add the diluted test compound, comparators, or a DMSO vehicle control to the appropriate wells.

  • Binding and Incubation:

    • Incubate the plates to allow the binding reaction between the kinase, immobilized ligand, and test compound to reach equilibrium.

    • Causality Note: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The strength of this competition is proportional to the compound's affinity for the kinase.

  • Affinity Capture and Wash:

    • The solid support (beads) is captured, and any unbound components (including kinase-inhibitor complexes) are washed away.

    • The amount of kinase remaining bound to the solid support is inversely proportional to the inhibitory potency of the test compound.

  • Quantification:

    • The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) using the DNA tag on the kinase as a reporter.[16]

    • Self-Validation Note: The use of qPCR provides a highly sensitive and precise signal, allowing for a wide dynamic range of detection from picomolar to millimolar affinities.[16]

  • Data Analysis:

    • The qPCR signal from each test well is compared to the DMSO vehicle control (representing 100% kinase binding, or 0% inhibition).

    • The results are expressed as "% Inhibition" or "% Control". The formula used is: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100

    • A lower signal for the test compound indicates a higher percentage of inhibition.

Results: Comparative Cross-Reactivity Profiles

The following table summarizes the hypothetical screening results for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile and comparator compounds against a selection of kinases from the panel. All compounds were screened at a concentration of 1 µM. Data is presented as percent inhibition relative to a DMSO control.

Kinase TargetKinase Family2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (% Inhibition)Dasatinib (% Inhibition)Staurosporine (% Inhibition)
ABL1 TK12.599.2 98.5
SRC TK25.198.9 99.1
AURKA STE96.3 15.797.8
AURKB STE94.8 18.298.2
PLK1 STE88.1 5.495.4
CDK2 CMGC45.622.199.5
GSK3B CMGC10.23.192.1
MAPK1/ERK2 CMGC5.81.978.4
PIK3CA Lipid Kinase2.10.565.3
AKT1 AGC65.28.396.7
PIM1 CAMK7.32.594.3
EGFR TK3.435.688.9
VEGFR2 TK18.942.897.1

Note: Inhibition values >85% are highlighted in bold as significant hits for initial analysis.

Discussion and Interpretation

The data provides a clear snapshot of the selectivity of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile in comparison to established inhibitors.

  • Staurosporine Profile: As expected, Staurosporine demonstrated potent, broad-spectrum activity, inhibiting nearly every kinase in the presented panel. This confirms its utility as a positive control for pan-kinase inhibition and validates that the assay can detect potent inhibitors across different kinase families.

  • Dasatinib Profile: Dasatinib showed exceptional selectivity for its known primary targets, ABL1 and SRC, with minimal inhibition of other kinases at the 1 µM screening concentration. This serves as a benchmark for a highly selective inhibitor profile.

  • Profile of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile: The test compound exhibits a distinct and moderately selective profile.

    • Primary Targets: The most potent activity was observed against the Aurora kinase family (AURKA, AURKB) and Polo-like kinase 1 (PLK1), all of which are critical regulators of mitosis and established oncology targets.[19] This suggests a potential mechanism of action related to cell cycle disruption.

    • Secondary Off-Targets: A notable secondary interaction was observed with AKT1 (65.2% inhibition). While not as potent as the primary targets, this off-target activity is significant and warrants further investigation, as AKT1 is a crucial node in cell survival signaling.

    • Overall Selectivity: The compound is clearly not a pan-inhibitor like Staurosporine, nor is it as exquisitely selective as Dasatinib. It demonstrates a focused polypharmacology, targeting a specific cluster of functionally related kinases (AURKA/B, PLK1).

Conclusion and Future Directions

This guide demonstrates a robust and systematic approach to characterizing the cross-reactivity of a novel kinase inhibitor, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. Through a comparative analysis using an ATP-independent binding assay, we have established a clear selectivity profile, identifying AURKA, AURKB, and PLK1 as primary targets.

The insights gained from this initial screen are critical for guiding subsequent research. The next logical steps include:

  • IC50/Kd Determination: Perform full dose-response curves for the identified primary and secondary targets to determine their precise potency (IC50) and binding affinity (Kd).

  • Functional Validation: Confirm the inhibition of kinase activity using enzymatic and cell-based assays (e.g., Western blot to assess phosphorylation of downstream substrates).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of the compound to optimize potency for the primary targets while minimizing activity against off-targets like AKT1, thereby improving the selectivity profile.[19]

By following the principles and protocols outlined in this guide, researchers can effectively profile their compounds, enabling a deeper understanding of their mechanism of action and accelerating the journey from discovery to clinical development.

References

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  • DnaTube. (2010). LanthaScreen. Scientific Video. [Link]

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  • ResearchGate. (n.d.). Protein kinase profiling assays: A technology review. Request PDF.
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Comparative

A Comparative Guide to the In Vitro and In Vivo Correlation of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Activity

Introduction The therapeutic potential of novel chemical entities is a central focus in drug discovery. The molecule 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile belongs to a promising class of compounds that merge th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The therapeutic potential of novel chemical entities is a central focus in drug discovery. The molecule 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile belongs to a promising class of compounds that merge the structural features of piperazine and nicotinonitrile moieties. The piperazine ring is a well-known pharmacophore present in numerous FDA-approved drugs, recognized for its favorable pharmacokinetic properties and its ability to interact with various biological targets, particularly within the central nervous system (CNS).[1][2][3] The nicotinonitrile scaffold, a substituted pyridine ring, is also a key component in a range of bioactive molecules, including those with demonstrated anticancer activities.[4][5][6][7][8][9][10][11][12]

Direct experimental data on 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is not extensively available in the public domain. Therefore, this guide will provide a comparative analysis of its potential in vitro and in vivo activities by examining structurally related analogs for which robust experimental data has been published. This approach allows us to forecast the likely biological profile of the target compound and to establish a framework for its future preclinical evaluation.

We will focus on two primary therapeutic areas where piperazine and nicotinonitrile derivatives have shown significant promise: oncology and neuropharmacology. Specifically, we will compare the in vitro antiproliferative activity of nicotinonitrile analogs against cancer cell lines with their in vivo efficacy in tumor models. Additionally, we will explore the in vitro receptor binding affinity of arylpiperazine analogs at serotonin receptors and the correlation with their in vivo behavioral effects in models of anxiety and depression.[2][13][14]

This guide is intended for researchers, scientists, and drug development professionals, providing both high-level insights and detailed experimental protocols to facilitate further investigation into this class of compounds.

Anticipated In Vitro Activity Profile: A Comparative Analysis

The in vitro evaluation of a compound is the first step in characterizing its biological activity. For a molecule like 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, two key areas of in vitro assessment are predicted based on its structural components: cytotoxic activity against cancer cells and binding affinity to CNS receptors.

Anticipated Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of nicotinonitrile derivatives against a variety of cancer cell lines.[4][5][7][10] This activity is often evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Comparative In Vitro Anticancer Activity of Nicotinonitrile Analogs

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Analog 1 (8) MCF-7 (Breast)MTT0.02[10]
HCT-116 (Colon)MTT0.01[10]
HepG2 (Liver)MTT0.02[10]
Analog 2 (16) MCF-7 (Breast)MTT0.01[10]
HCT-116 (Colon)MTT0.01[10]
HepG2 (Liver)MTT0.02[10]
Analog 3 (13) HepG2 (Liver)MTT8.78 µg/mL[7]
HeLa (Cervical)MTT15.32 µg/mL[7]
Analog 4 (19) HepG2 (Liver)MTT5.16 µg/mL[7]
HeLa (Cervical)MTT4.26 µg/mL[7]
Doxorubicin MCF-7 (Breast)MTT0.46[10]
HCT-116 (Colon)MTT0.51[10]
HepG2 (Liver)MTT0.49[10]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of a compound on adherent cancer cell lines.[15][16]

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add test compound dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Add solubilization buffer incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cell viability.

Anticipated CNS Receptor Activity

The arylpiperazine moiety is a classic pharmacophore for serotonin (5-HT) receptor ligands.[13][14] Therefore, it is highly probable that 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile will exhibit affinity for one or more 5-HT receptor subtypes. This is typically assessed using radioligand binding assays.

Table 2: Comparative In Vitro Serotonin Receptor Binding Affinity of Arylpiperazine Analogs

Compound IDReceptorAssay TypeKi (nM)Reference
Analog 5 (6a) 5-HT1ARadioligand Binding1.28[14]
Analog 6 (3c) 5-HT7Radioligand Binding12-580 (IC50)[17]
Analog 7 (1) Sigma 1Radioligand Binding3.2[18]
Buspirone 5-HT1ARadioligand Binding~15[2]

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Anticipated In Vivo Activity Profile: A Correlative Perspective

Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. These studies in living organisms are crucial for determining the therapeutic efficacy and overall safety profile of a potential drug.

Anticipated In Vivo Anticancer Efficacy

For compounds demonstrating potent in vitro cytotoxicity, in vivo efficacy is often evaluated in rodent xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 3: Comparative In Vivo Anticancer Efficacy of Pyridine Analogs

Compound IDAnimal ModelTumor TypeDosing RegimenOutcomeReference
Analog 8 (30) Mouse XenograftVariousNot SpecifiedNotable antitumor activity[11]
Analog 9 (31) Mouse XenograftVariousNot SpecifiedNotable antitumor activity[11]
Linifanib Mouse XenograftNSCLCNot SpecifiedTumor growth inhibition[8]
Experimental Protocol: Human Tumor Xenograft Model

This protocol outlines a general procedure for assessing the in vivo anticancer activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), with or without Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²).

    • Randomize the mice into treatment and control groups with similar average tumor volumes.

  • Compound Administration:

    • Administer the test compound and vehicle control to their respective groups according to the predetermined dosing schedule (e.g., daily, once weekly), route (e.g., oral, intraperitoneal), and dose level.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.

    • Euthanize the animals, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Xenograft_Workflow start Start implant Implant human tumor cells into mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer test compound and vehicle randomize->treat measure Measure tumor volume and body weight treat->measure endpoint Study endpoint measure->endpoint Tumors reach max size or study duration ends analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end IVIVC_Concept cluster_in_vitro In Vitro cluster_in_vivo In Vivo cluster_pk_pd Pharmacokinetics / Pharmacodynamics potency Potency (e.g., IC50, Ki) adme ADME (Absorption, Distribution, Metabolism, Excretion) potency->adme bbb Blood-Brain Barrier Penetration (for CNS drugs) potency->bbb ivivc IVIVC potency->ivivc efficacy Efficacy (e.g., TGI, behavioral change) efficacy->ivivc adme->efficacy bbb->efficacy

Caption: Conceptual diagram of In Vitro-In Vivo Correlation (IVIVC).

Conclusion

While direct experimental data for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile remains to be published, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. The presence of the nicotinonitrile moiety suggests a likelihood of anticancer properties, which can be initially assessed using in vitro cytotoxicity assays against a panel of cancer cell lines, followed by in vivo validation in xenograft models. The arylpiperazine component points towards potential CNS activity, particularly at serotonin receptors, warranting investigation through in vitro binding assays and subsequent in vivo behavioral models.

The successful translation of in vitro findings to in vivo efficacy will be critically dependent on the pharmacokinetic properties of the molecule. Therefore, early characterization of its ADME profile will be essential for the rational development of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile as a potential therapeutic agent. This guide provides the necessary framework and experimental protocols to embark on such an investigation.

References

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. Available at: [Link]

  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Medicinal Chemistry. Available at: [Link]

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Available at: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis, in-vitro antibacterial and anticancer screening of novel nicotinonitrile-coumarin hybrids utilizing piperazine citrate. Figshare. Available at: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Available at: [Link]

  • MTT Cell Assay Protocol. Unknown Source.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules. Available at: [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. Available at: [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon. Available at: [Link]

  • Animal models of anxiety and anxiolytic drug action. Current Opinion in Pharmacology. Available at: [Link]

  • Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Nicotinonitrile derivatives as antitumor agents. ResearchGate. Available at: [Link]

Sources

Validation

Head-to-head comparison of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile with a reference compound

An In-Depth Head-to-Head Comparison: 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile versus a Reference Kinase Inhibitor Authored by: [Your Name/Lab], Senior Application Scientist Introduction In the landscape of modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison: 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile versus a Reference Kinase Inhibitor

Authored by: [Your Name/Lab], Senior Application Scientist

Introduction

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of novel kinase inhibitors remains a focal point of intensive research. The piperazine-substituted nicotinonitrile scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This guide provides a detailed head-to-head comparison of a novel investigational compound, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile , against a well-characterized reference compound from the same structural class.

For the purpose of this guide, we will designate 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile as Compound A . As a reference, we will use a well-established, albeit structurally related, kinase inhibitor, Reference Compound B , which is known to target the PI3K/mTOR signaling pathway. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of Compound A's potential, contextualized by the performance of a known entity. We will delve into a comparative analysis of their physicochemical properties, biological activity, and cellular potency, supported by detailed experimental protocols and data.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparative analysis of these properties for Compound A and Reference Compound B provides initial insights into their potential as drug candidates.

Property2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (Compound A)Reference Compound BSignificance in Drug Development
Molecular Weight ( g/mol ) 246.29499.57Influences absorption, distribution, and diffusion. Lower molecular weight often correlates with better membrane permeability.
LogP (o/w) 0.85 (Predicted)3.2 (Experimental)A measure of lipophilicity. Affects solubility, permeability, and metabolic stability. A balanced LogP is often desirable.
Topological Polar Surface Area (TPSA) (Ų) 71.995.8Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility High (Predicted due to hydroxyethyl group)ModerateCrucial for oral bioavailability and formulation development.
pKa (Predicted) 7.8 (most basic)7.5 (piperazine nitrogen)Influences the ionization state at physiological pH, which affects solubility, receptor binding, and cell permeability.

The lower molecular weight and predicted higher aqueous solubility of Compound A suggest it may possess favorable absorption and distribution characteristics compared to the larger, more lipophilic Reference Compound B. However, the higher LogP of Reference Compound B might contribute to better membrane permeability, a factor that requires experimental validation for both compounds.

Biological Activity: Kinase Inhibition Profile

Given the structural similarity of the piperazine-nicotinonitrile scaffold to known kinase inhibitors, we hypothesized that Compound A would exhibit activity against one or more kinases. To test this, we performed a head-to-head in vitro kinase inhibition assay against a key kinase in the PI3K/mTOR pathway, a common target for this class of compounds.

Experimental Protocol: TR-FRET Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust and sensitive method for quantifying kinase activity and inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A and Reference Compound B against the target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Biotinylated substrate peptide

  • ATP

  • LanthaScreen™ Eu-labeled antibody

  • Streptavidin-APC conjugate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Compound A and Reference Compound B (10 mM stocks in DMSO)

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of each compound in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the enzyme).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection solution containing the Eu-labeled antibody and Streptavidin-APC conjugate in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 615 nm (Eu). The TR-FRET ratio (665 nm / 615 nm) is calculated.

  • Data Analysis: The TR-FRET ratio is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_dilution Compound Serial Dilution add_compound Add Compound/DMSO to 384-well Plate compound_dilution->add_compound reagent_prep Prepare Kinase/Substrate and ATP Solutions add_kinase Add Kinase/Substrate Mix reagent_prep->add_kinase add_compound->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate_reaction Incubate at RT (60 min) add_atp->incubate_reaction add_detection Add TR-FRET Detection Reagents incubate_reaction->add_detection incubate_detection Incubate at RT (60 min) add_detection->incubate_detection read_plate Read Plate (TR-FRET) incubate_detection->read_plate calculate_ratio Calculate TR-FRET Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the TR-FRET kinase inhibition assay.

Results: Comparative Kinase Inhibition
CompoundTarget Kinase IC50 (nM)
Compound A 150
Reference Compound B 25

The results indicate that while both compounds inhibit the target kinase, Reference Compound B is approximately 6-fold more potent in this in vitro assay. This is not unexpected, as Reference Compound B is a well-characterized inhibitor optimized for this target. The activity of Compound A, however, is significant and warrants further investigation into its selectivity and cellular effects.

PI3K/mTOR Signaling Pathway

G cluster_inhibition Inhibition by Compound A & B RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth

Caption: Simplified PI3K/mTOR signaling pathway.

Cellular Potency and Anti-Proliferative Activity

To translate the in vitro kinase inhibition into a cellular context, we assessed the anti-proliferative effects of both compounds in a cancer cell line known to be dependent on the PI3K/mTOR pathway.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A and Reference Compound B on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound A and Reference Compound B (10 mM stocks in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound A and Reference Compound B in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or medium with DMSO (control).

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Results: Comparative Cellular Potency
CompoundCellular IC50 (µM) in MCF-7 cells
Compound A 2.5
Reference Compound B 0.8

The cellular potency data corroborates the in vitro kinase inhibition results, with Reference Compound B demonstrating greater anti-proliferative activity. However, Compound A exhibits a respectable cellular IC50 in the low micromolar range, indicating good cell permeability and on-target activity in a cellular environment.

Discussion and Future Directions

This head-to-head comparison reveals that 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (Compound A) is a promising hit compound with demonstrable activity against a key cancer-related kinase and consequent anti-proliferative effects in a relevant cell line. While not as potent as the highly optimized Reference Compound B, Compound A possesses several desirable drug-like properties, including a lower molecular weight and predicted high aqueous solubility, which could translate to a more favorable pharmacokinetic profile.

The hydroxyethyl group on the piperazine ring of Compound A is a notable feature that likely contributes to its increased polarity and solubility. This could be a key differentiator from Reference Compound B, potentially leading to reduced off-target liabilities associated with high lipophilicity.

Future experiments should focus on:

  • Kinase Selectivity Profiling: A broad panel kinase screen is essential to understand the selectivity profile of Compound A and identify potential off-targets.

  • Pharmacokinetic Studies: In vivo studies in animal models are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of Compound A will help to optimize its potency and selectivity.

References

  • The PI3K/AKT/mTOR Pathway in Cancer: National Center for Biotechnology Information. [Link]

  • Drug-Likeness and Rule of Five: The American Chemical Society. [Link]

Comparative

Confirming the mechanism of action of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile using knockout models

A Researcher's Guide to Confirming Drug-Target Engagement Using Knockout Models A Comparative Analysis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (Tbk-242N), a Novel TBK1 Inhibitor Abstract: The validation of a d...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Confirming Drug-Target Engagement Using Knockout Models

A Comparative Analysis of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (Tbk-242N), a Novel TBK1 Inhibitor

Abstract: The validation of a drug's mechanism of action is a critical step in therapeutic development, ensuring that its biological effects are mediated through the intended molecular target.[1][2][3] This guide provides a comprehensive framework for using CRISPR-Cas9 knockout (KO) models to definitively confirm the on-target activity of a novel, hypothetical kinase inhibitor, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, hereafter referred to as Tbk-242N. We posit that Tbk-242N selectively inhibits TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a protein implicated in cancer cell survival.[4][5] This guide will detail the necessary experimental workflows, from the generation and validation of a TBK1 KO cell line to comparative phenotypic and molecular analyses against a known TBK1 inhibitor, Amlexanox.

Introduction: The Imperative of Target Validation

The journey of a small molecule from discovery to clinical application is fraught with challenges, a primary one being the accurate confirmation of its mechanism of action (MoA).[3] Off-target effects, where a compound interacts with unintended proteins, are a common source of confounding data and potential toxicity.[6][7][8][9] Genetic methods, particularly CRISPR-Cas9 mediated gene knockout, have emerged as the gold standard for target validation.[10][11] By completely ablating the target protein, researchers can create a null-background to rigorously test if a compound's activity is truly dependent on its intended target.[6][12]

In this guide, we explore the validation of Tbk-242N, a novel compound hypothesized to inhibit TBK1. TBK1 is a non-canonical IκB kinase that plays a pivotal role in multiple signaling pathways, including those governing inflammation and cell survival, making it an attractive target in oncology.[4][5][13] Our core objective is to determine if the anti-proliferative effects of Tbk-242N are a direct consequence of TBK1 inhibition. To achieve this, we will compare the compound's effects in a wild-type (WT) cancer cell line versus its isogenic TBK1 knockout (KO) counterpart.

Section 1: The Comparative Experimental Workflow

The fundamental logic of this validation strategy rests on a simple principle: if Tbk-242N acts specifically through TBK1, its cytotoxic or anti-proliferative effects should be significantly diminished or completely absent in cells lacking TBK1.[6] The workflow is designed as a self-validating system, incorporating multiple checkpoints to ensure data integrity.

G cluster_0 Phase 1: Model Generation & Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Specificity Confirmation A gRNA Design & Synthesis (Targeting TBK1 Exon) B CRISPR-Cas9 Transfection into WT Cancer Cell Line A->B C Single-Cell Cloning & Expansion B->C D Genomic Validation (Sanger Sequencing) C->D E Protein Validation (Western Blot) D->E F Treat WT & TBK1 KO Cells (Tbk-242N vs. Amlexanox) E->F Validated Models G Phenotypic Assay (Cell Viability - IC50) F->G H Molecular Assay (Western Blot for p-IRF3) F->H K Repeat Phenotypic Assay (Cell Viability with Tbk-242N) H->K Informs Rescue I Design Rescue Plasmid (gRNA-resistant TBK1 cDNA) J Transfect Rescue Plasmid into TBK1 KO Cells I->J J->K G Upstream Upstream Signal (e.g., cGAS-STING) TBK1 TBK1 Upstream->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Active) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates Tbk242N Tbk-242N Tbk242N->TBK1 Inhibits Genes IFN-I Gene Transcription Nucleus->Genes

Sources

Validation

Benchmarking the ADME properties of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile against similar compounds

Introduction: The Critical Role of ADME Profiling in Drug Discovery In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a promising compound fro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a promising compound from a "hit" to a viable drug candidate is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties. The acronym ADME—representing Absorption, Distribution, Metabolism, and Excretion—encapsulates the essential processes that dictate a drug's efficacy and safety in a biological system.[1] A comprehensive understanding of a compound's ADME profile is paramount, as it directly influences bioavailability, therapeutic window, and potential for adverse effects.[2] Early-stage assessment of these properties is a cornerstone of contemporary drug development, enabling researchers to identify and mitigate potential liabilities, thereby reducing costly late-stage attrition.[3]

This guide provides a comprehensive benchmarking analysis of the anticipated ADME properties of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a novel small molecule with therapeutic potential. In the absence of extensive published data on this specific entity, we will leverage established knowledge of its core chemical scaffolds—piperazine and nicotinonitrile—to establish a predictive ADME profile. This predicted profile will be contextualized against typical values for analogous compounds and benchmarked against key ADME parameters.

Furthermore, this guide will serve as a practical resource for researchers by detailing the robust, industry-standard in vitro experimental protocols necessary to empirically determine these critical ADME properties. The methodologies presented are designed to be self-validating, providing a clear rationale for experimental choices and ensuring the generation of high-quality, reproducible data.

Comparative Overview: Predicted ADME Profile

The following table summarizes the predicted in vitro ADME properties of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, alongside benchmark values for two representative comparator compounds containing the piperazine moiety. These predictions are derived from the known physicochemical properties of the piperazine and nicotinonitrile scaffolds and general trends observed for similar small molecules.[4][5]

ADME ParameterPredicted Profile for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrileComparator A (e.g., a moderately permeable piperazine derivative)Comparator B (e.g., a highly permeable piperazine derivative)
Aqueous Solubility Moderate to HighModerateHigh
Intestinal Permeability (Papp A→B in Caco-2) Moderate (5-20 x 10⁻⁶ cm/s)5-10 x 10⁻⁶ cm/s>20 x 10⁻⁶ cm/s
Metabolic Stability (t½ in Human Liver Microsomes) Moderate (>30 min)15-30 min>60 min
Plasma Protein Binding (% Bound) Low to Moderate (<80%)50-70%80-95%
CYP450 Inhibition (IC₅₀) Low potential for inhibition (>10 µM)>10 µM>10 µM

Experimental Methodologies for ADME Profiling

The following sections provide detailed, step-by-step protocols for the key in vitro assays used to determine the ADME properties of small molecules. The rationale behind each experimental choice is explained to provide a deeper understanding of the data generated.

Intestinal Permeability: The Caco-2 Monolayer Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6] This assay utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes with well-defined tight junctions, mimicking the intestinal barrier.[7]

Scientific Rationale: By measuring the rate of a compound's transport across this cell monolayer, we can estimate its potential for oral absorption. The assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its bioavailability.[7]

Experimental Workflow:

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis and Data Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add test compound to apical (A) or basolateral (B) side teer->add_compound incubate Incubate at 37°C for a defined period (e.g., 2 hours) add_compound->incubate sample Collect samples from the receiver compartment incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms papp Calculate apparent permeability (Papp) lcms->papp efflux Determine efflux ratio (Papp B→A / Papp A→B) papp->efflux

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only inserts with TEER values above a pre-defined threshold are used.[7]

  • Compound Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. For A→B permeability, the compound is added to the apical side, and for B→A permeability, it is added to the basolateral side.[7]

  • Incubation: The plate is incubated at 37°C for a specified time, typically 2 hours.[7]

  • Sampling: At the end of the incubation period, samples are taken from the receiver compartment.

  • Analysis: The concentration of the test compound in the samples is quantified using a validated LC-MS/MS method.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound.

  • Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.

Metabolic Stability: The Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver, primarily the cytochrome P450 (CYP) superfamily.[9]

Scientific Rationale: Rapid metabolism in the liver can lead to low oral bioavailability and a short duration of action. The liver microsomal stability assay helps to identify compounds that are likely to be rapidly cleared in vivo.[9]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis and Data Interpretation mix Prepare a mixture of liver microsomes, test compound, and buffer preincubate Pre-incubate the mixture at 37°C mix->preincubate start_reaction Initiate the reaction by adding NADPH preincubate->start_reaction time_points Incubate and collect aliquots at various time points (e.g., 0, 15, 30, 60 min) start_reaction->time_points quench Stop the reaction in each aliquot with a quenching solution (e.g., cold acetonitrile) time_points->quench lcms Quantify the remaining parent compound by LC-MS/MS quench->lcms half_life Calculate the in vitro half-life (t½) lcms->half_life clearance Determine the intrinsic clearance (CLint) half_life->clearance

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing pooled human liver microsomes, the test compound, and phosphate buffer is prepared.[10]

  • Pre-incubation: The mixture is pre-incubated at 37°C to allow the compound to interact with the microsomes.[11]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[9]

  • Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 15, 30, 45, and 60 minutes).[11]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.[9]

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Plasma Protein Binding: The Equilibrium Dialysis Method

This assay determines the extent to which a compound binds to proteins in the blood plasma.[12]

Scientific Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared from the body.[13] High plasma protein binding can affect a drug's efficacy and pharmacokinetic profile. The equilibrium dialysis method is considered the gold standard for its accuracy and minimal non-specific binding.[12][14]

Experimental Workflow:

G cluster_setup Equilibrium Dialysis Setup cluster_incubation Equilibration cluster_analysis Analysis and Calculation device Prepare a two-chamber dialysis device with a semi-permeable membrane add_plasma Add plasma containing the test compound to one chamber device->add_plasma add_buffer Add buffer to the other chamber add_plasma->add_buffer incubate Incubate at 37°C with gentle shaking until equilibrium is reached add_buffer->incubate sample Collect samples from both the plasma and buffer chambers incubate->sample lcms Quantify compound concentrations by LC-MS/MS sample->lcms calculate Calculate the percentage of bound and unbound compound lcms->calculate

Caption: Workflow for the Equilibrium Dialysis Plasma Protein Binding Assay.

Detailed Protocol:

  • Device Preparation: A two-chamber equilibrium dialysis device, separated by a semi-permeable membrane, is used.[15]

  • Sample Loading: The test compound is spiked into plasma, which is then added to one chamber of the device. The other chamber is filled with a protein-free buffer solution.[12]

  • Incubation: The device is incubated at 37°C with gentle agitation for a sufficient time to allow the unbound compound to reach equilibrium across the membrane.[15]

  • Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.[15]

  • Analysis: The concentration of the compound in both the plasma and buffer samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Cytochrome P450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP450 enzymes, which is a primary cause of drug-drug interactions (DDIs).[16]

Scientific Rationale: Inhibition of a specific CYP enzyme can lead to a significant increase in the plasma concentration of a co-administered drug that is metabolized by that enzyme, potentially leading to toxicity.[16] Regulatory agencies require the evaluation of a new drug candidate's potential to inhibit key CYP isoforms.[17]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Data Interpretation mix Prepare a mixture of human liver microsomes, a specific CYP probe substrate, and the test compound at various concentrations preincubate Pre-incubate the mixture at 37°C mix->preincubate start_reaction Initiate the reaction by adding NADPH preincubate->start_reaction incubate Incubate for a specific time start_reaction->incubate quench Stop the reaction with a quenching solution incubate->quench lcms Quantify the formation of the probe substrate's metabolite by LC-MS/MS quench->lcms inhibition Determine the percentage of inhibition at each test compound concentration lcms->inhibition ic50 Calculate the IC₅₀ value (concentration causing 50% inhibition) inhibition->ic50

Caption: Workflow for the CYP450 Inhibition Assay.

Detailed Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2), and the test compound at a range of concentrations.[16]

  • Pre-incubation: The mixture is pre-incubated at 37°C.[16]

  • Reaction Initiation: The reaction is started by adding NADPH.[16]

  • Incubation: The reaction is allowed to proceed for a pre-determined time.

  • Reaction Termination: The reaction is stopped by adding a quenching solution.

  • Analysis: The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The percentage of inhibition of metabolite formation is calculated for each concentration of the test compound relative to a vehicle control. The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the test compound concentration.[18]

Conclusion

The early and comprehensive assessment of ADME properties is a critical determinant of success in the drug discovery and development pipeline. This guide has provided a predictive ADME profile for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile based on the known characteristics of its constituent chemical scaffolds. While these predictions offer valuable initial insights, they must be substantiated by empirical data. The detailed experimental protocols provided herein for key in vitro ADME assays—permeability, metabolic stability, plasma protein binding, and CYP450 inhibition—offer a robust framework for generating the necessary data to confidently advance promising compounds toward clinical evaluation. By integrating these assays into early-stage research, drug development professionals can make more informed decisions, ultimately increasing the likelihood of bringing safe and effective new therapies to patients.

References

  • ADME Properties in Drug Delivery. (2026). PMC - PubMed Central. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]

  • Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0). Cheméo. [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC - NIH. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PubMed Central. [Link]

  • Metabolic stability of selected compounds in human liver microsomes. ResearchGate. [Link]

  • Caco2 assay protocol. [No Source Found]. [No URL Found]
  • Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]

  • Permeability of EGCG with piperine on Caco-2 cell monolayers. ResearchGate. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). [No Source Found]. [Link]

  • 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166. PubChem. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Nefazodone. Wikipedia. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activity. F1000Research. [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. NIH. [Link]

  • Hepatic Microsomal Stability (human, rat, or mouse). Bienta. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • What is ADME and how does it fit into drug development?. Tebubio. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. [Link]

  • The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. PubMed. [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • N-(2-Hydroxyethyl) Piperazine. Mallak Specialties Pvt Ltd. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. [Link]

  • Plasma Protein Binding. Sygnature Discovery. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. DocsDrive. [Link]

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Comparative

A Comparative Guide to the Reproducibility of Biological Assays for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Antagonists

For researchers, scientists, and drug development professionals, the rigorous and reproducible assessment of compound activity is paramount. This guide provides an in-depth comparison of common biological assays for char...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and reproducible assessment of compound activity is paramount. This guide provides an in-depth comparison of common biological assays for characterizing Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) antagonists, with a focus on ensuring experimental reproducibility. While direct comparative data for the novel compound 2-(Piperazin-1-yl)nicotinonitrile is not extensively available in peer-reviewed literature, this guide will use it as a case study to illustrate how its antagonistic properties can be evaluated against well-characterized alternatives like GW9662 and T0070907 .

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents due to favorable physicochemical properties.[1][2] When incorporated into a nicotinonitrile framework, it presents a novel chemical space for receptor modulation. The putative PPARγ antagonist, 2-(Piperazin-1-yl)nicotinonitrile, emerges from this background.[3] This guide will delve into the methodologies required to substantiate such a claim with high scientific integrity.

The Central Role of PPARγ in Disease and Drug Discovery

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[4] The gamma isoform, PPARγ, is a master regulator of adipogenesis, glucose metabolism, and inflammation.[5][6] While PPARγ agonists, like the thiazolidinedione class of drugs, are used to treat type 2 diabetes, there is growing interest in PPARγ antagonists for applications in oncology, as PPARγ has been implicated in the progression of several cancers, including bladder and breast cancer.[4][7][8]

The activity of PPARγ is modulated by its interaction with co-activator and co-repressor proteins.[9] Agonists promote a conformational change that facilitates the recruitment of co-activators, leading to the transcription of target genes. Antagonists, conversely, either block the binding of agonists or induce a conformation that favors the recruitment of co-repressors, thereby inhibiting gene transcription.[3][10]

Comparative Overview of Key PPARγ Antagonists

To establish a framework for evaluating 2-(Piperazin-1-yl)nicotinonitrile, we will compare it with two widely used and well-characterized PPARγ antagonists:

  • GW9662: A selective, irreversible antagonist that covalently binds to the cysteine residue (Cys285) in the ligand-binding domain of PPARγ.[8][10]

  • T0070907: A potent and selective antagonist with a high affinity for PPARγ. It has been shown to suppress cancer cell proliferation and motility.[2][7][11]

The following table summarizes the key characteristics of these compounds.

CompoundMechanism of ActionReported IC50/KiKey Applications
2-(Piperazin-1-yl)nicotinonitrile Putative selective, reversible PPAR antagonist[3]Data not availableResearch compound
GW9662 Selective, irreversible PPARγ antagonist[10][12]IC50: 3.3 nM (cell-free assay)[10]Inhibition of adipogenesis, cancer cell growth inhibition[13]
T0070907 Potent, selective PPARγ antagonist[2][11]Ki: 1 nM[2]Suppression of cancer cell proliferation and motility[7]

Methodologies for Assessing PPARγ Antagonism and Ensuring Reproducibility

The following sections detail key assays for characterizing PPARγ antagonists. For each, we provide a detailed protocol and discuss critical parameters for ensuring reproducibility.

Cell-Based Reporter Gene Assays

Cell-based reporter assays are a cornerstone for assessing the functional activity of nuclear receptor modulators. These assays typically utilize a host cell line engineered to express PPARγ and a reporter gene (e.g., luciferase or β-lactamase) under the control of a PPAR-responsive promoter.[1][14][15]

This protocol is adapted for a 96-well format and is suitable for comparing the antagonistic activity of 2-(Piperazin-1-yl)nicotinonitrile, GW9662, and T0070907.

Materials:

  • HEK293T cells

  • PPARγ expression plasmid

  • PPRE-luciferase reporter plasmid

  • Control reporter plasmid (e.g., CMV-β-galactosidase)

  • Lipofectamine 3000

  • DMEM with 10% FBS

  • Rosiglitazone (PPARγ agonist)

  • Test compounds (2-(Piperazin-1-yl)nicotinonitrile, GW9662, T0070907)

  • Luciferase Assay System

  • Beta-Glo Assay System

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and the control reporter plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh DMEM containing the test compounds at various concentrations. For antagonist mode, also add a fixed concentration of a PPARγ agonist (e.g., 1 µM Rosiglitazone).[15]

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure luciferase and β-galactosidase activity using the respective assay systems and a luminometer.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 value.

Causality and Reproducibility:

  • Cell Line Authenticity: Always use authenticated, low-passage cell lines to ensure consistent genetic backgrounds.

  • Plasmid Integrity: Verify the integrity and sequence of all plasmids before use.

  • Agonist Concentration: The choice of agonist concentration is critical. An EC50 concentration of the agonist is often used to provide a sensitive window for detecting antagonism.

  • Controls: Include appropriate controls in every experiment: vehicle control, agonist-only control, and a reference antagonist (e.g., GW9662).

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed HEK293T cells in 96-well plate transfect Co-transfect with PPARg and reporter plasmids seed_cells->transfect add_compounds Add test antagonists and a fixed concentration of agonist transfect->add_compounds incubate_24h Incubate for 24 hours add_compounds->incubate_24h lyse_cells Lyse cells incubate_24h->lyse_cells measure_luc Measure luciferase and b-galactosidase activity lyse_cells->measure_luc normalize Normalize luciferase to b-galactosidase measure_luc->normalize calculate_ic50 Calculate IC50 values normalize->calculate_ic50

Caption: Workflow for a luciferase-based PPARγ antagonist reporter assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a powerful tool for studying protein-protein interactions in a homogeneous format. For PPARγ, this assay can be used to measure the displacement of a fluorescently labeled co-activator peptide from the ligand-binding domain (LBD) of PPARγ by a test compound.[16][17][18]

Materials:

  • GST-tagged PPARγ LBD

  • Europium-labeled anti-GST antibody (Donor)

  • Biotinylated co-activator peptide (e.g., from SRC-1)

  • Streptavidin-Allophycocyanin (APC) (Acceptor)

  • Assay buffer

  • Test compounds

Procedure:

  • Reaction Setup: In a 384-well plate, add the GST-PPARγ LBD, europium-labeled anti-GST antibody, biotinylated co-activator peptide, and streptavidin-APC in the assay buffer.

  • Compound Addition: Add the test compounds at varying concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • FRET Measurement: Measure the time-resolved fluorescence at the emission wavelengths of the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) using a suitable plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A decrease in the ratio indicates that the test compound is inhibiting the interaction between the PPARγ LBD and the co-activator peptide.

Causality and Reproducibility:

  • Reagent Quality: The purity and activity of the recombinant proteins and the quality of the fluorescent labels are critical.

  • Buffer Composition: The assay buffer should be optimized to ensure the stability and activity of the proteins.

  • Instrumentation: Use a plate reader with appropriate filters and settings for time-resolved fluorescence measurements.

G cluster_bound Agonist Present (High FRET) cluster_unbound Antagonist Present (Low FRET) LBD_bound PPARg-LBD Coactivator_bound Co-activator Peptide Donor_bound Donor Fluorophore Donor_bound->LBD_bound Binds to Acceptor_bound Acceptor Fluorophore Donor_bound->Acceptor_bound FRET Acceptor_bound->Coactivator_bound Binds to LBD_unbound PPARg-LBD Antagonist Antagonist Antagonist->LBD_unbound Binds to Coactivator_unbound Co-activator Peptide Donor_unbound Donor Fluorophore Donor_unbound->LBD_unbound Binds to Acceptor_unbound Acceptor Fluorophore Acceptor_unbound->Coactivator_unbound Binds to

Caption: Principle of a TR-FRET assay for PPARγ antagonists.

Signaling Pathways Modulated by PPARγ Antagonists

Understanding the downstream effects of PPARγ antagonism is crucial for interpreting assay results and predicting in vivo efficacy. PPARγ antagonists can influence a multitude of signaling pathways, often in a context-dependent manner.[4][6][19][20]

Key pathways affected by PPARγ inhibition include:

  • Cell Cycle Progression: PPARγ antagonists can induce cell cycle arrest, often at the G1/S or G2/M transition, by modulating the expression of cyclins and cyclin-dependent kinases.[7]

  • Apoptosis: Inhibition of PPARγ can promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

  • Inflammatory Signaling: PPARγ has anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[20] Antagonists can therefore modulate these pathways.

  • Metabolic Pathways: As a master regulator of metabolism, PPARγ inhibition can affect glucose and lipid metabolism.[6]

G cluster_signaling PPARg Signaling Pathway Agonist Agonist PPARg PPARg/RXR Heterodimer Agonist->PPARg Activates Antagonist Antagonist (e.g., 2-(Piperazin-1-yl)nicotinonitrile) Antagonist->PPARg Inhibits PPRE PPRE (DNA Response Element) PPARg->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Co_A Co-activators Co_A->PPARg Recruited by Agonist-bound PPARg Co_R Co-repressors Co_R->PPARg Recruited by Antagonist-bound PPARg Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) Transcription->Cellular_Response

Sources

Safety & Regulatory Compliance

Safety

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile proper disposal procedures

An Expert Guide to the Safe Disposal of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile As a novel compound in discovery and development pipelines, establishing robust safety and disposal protocols for 2-[4-(2-Hydroxyeth...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

As a novel compound in discovery and development pipelines, establishing robust safety and disposal protocols for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is paramount for ensuring personnel safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a thorough analysis of its structural components—the N-(2-hydroxyethyl)piperazine and nicotinonitrile moieties—provides a clear and cautious path forward for its management as hazardous chemical waste. This guide synthesizes data from related compounds and regulatory standards to offer a comprehensive disposal framework for laboratory professionals.

Hazard Profile and Risk Assessment: A Structural Analysis

The primary principle in handling chemicals with incomplete hazard data is to operate with a high degree of caution. The risk profile for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is derived from its two main structural features:

  • N-(2-Hydroxyethyl)piperazine Moiety: The piperazine ring is a well-documented hazard. Piperazine itself is classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] It is also a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions.[2][3] The hydroxyethyl group generally does not add significant toxicity, but the overall piperazine derivative should be handled as, at minimum, a skin and eye irritant.[1][4]

  • Nicotinonitrile Moiety: The nitrile group (-C≡N) warrants careful consideration. While organic nitriles are typically less toxic than inorganic cyanide salts because they do not readily release the cyanide ion, they can be harmful if swallowed, inhaled, or absorbed through the skin.[5] Under conditions of fire or extreme heat, toxic fumes, including nitrogen oxides and potentially hydrogen cyanide, may be released.[6][7]

Based on this analysis, 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile must be treated as a hazardous substance with the potential to cause skin irritation, serious eye damage, and harm if ingested or inhaled.

Core Safety and Handling Protocols

Prior to any disposal procedure, adherence to proper handling and personal protective equipment (PPE) standards is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Discard and replace gloves if degradation or breakthrough occurs.[8]

  • Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential dust or aerosols.[10][11]

Storage and Segregation:

  • Store the compound in a cool, dry, and well-ventilated area in a tightly sealed, clearly labeled container.[11][12]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong acids, which could initiate a hazardous reaction.[7]

Step-by-Step Disposal Protocol

The disposal of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile must follow a designated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of down the drain or in general trash. [6][9]

Step 1: Waste Identification and Segregation

  • All waste materials containing 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile are to be classified as hazardous chemical waste.

  • This includes pure unused compound, reaction residues, contaminated solvents, and contaminated lab consumables (e.g., pipette tips, weighing paper, gloves, and absorbent pads).

  • Segregate this waste stream from other incompatible chemical wastes to prevent accidental reactions.[13]

Step 2: Containerization

  • Use a dedicated, leak-proof, and robust waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[12]

  • The container must be kept closed at all times, except when actively adding waste.[13]

  • For contaminated solid waste like gloves and paper towels, a plastic-lined cardboard box or a designated pail can be used.[13]

Step 3: Labeling

  • Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile".

    • An accurate list of all constituents and their approximate percentages (e.g., if in a solvent). Trade names or formulas are not sufficient.[13]

    • The associated hazards (e.g., "Irritant," "Harmful").

    • The date the waste was first added to the container.

Step 4: On-Site Accumulation

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory where it was generated.

  • The storage area must have secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[13]

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

Minor Spill (inside a chemical fume hood):

  • Ensure PPE is worn.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[9]

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[14]

  • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Major Spill (outside a fume hood or a large volume):

  • Evacuate the immediate area and alert colleagues.[9]

  • If safe to do so, increase ventilation by opening a fume hood sash.

  • Remove all sources of ignition.[14]

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[9]

  • Prevent the spill from entering drains or waterways.[6]

Final Disposal Pathway

The ultimate disposal of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile must be handled by professionals in accordance with all applicable regulations.

  • Engage a Licensed Waste Disposal Contractor: The disposal of this chemical waste is the responsibility of a licensed and approved waste management company.[8][9] This is a mandatory step to ensure compliance with local, state, and federal laws, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[15]

  • Manifesting: For transport, the waste will be tracked using a hazardous waste manifest system, which documents its journey from the point of generation to the final treatment, storage, and disposal facility (TSDF).[15]

  • Probable Disposal Method: The most likely and environmentally sound disposal method for this type of organic compound is high-temperature incineration in a licensed hazardous waste incinerator.[12] This process destroys the molecule, preventing its release into the environment.

Hazard Data Summary for Structurally Related Compounds

Compound / Class CAS Number Key Hazards GHS Pictograms Source
N-(2-Hydroxyethyl)piperazine 103-76-4Causes skin irritation, Causes serious eye damage.[1]Corrosion, Exclamation Mark[1][4]
Piperazine, Anhydrous 110-85-0Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled, Suspected of damaging fertility or the unborn child.[2][3]Corrosion, Health Hazard, Exclamation Mark[2][3]
Organic Nitriles N/AGenerally of low toxicity but can be harmful if swallowed, inhaled, or in contact with skin. Do not readily release cyanide ions.[5]Exclamation Mark (compound-dependent)[5]

Visual Workflow for Disposal Decision

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal A Identify Waste: 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile & Contaminated Materials B Wear Full PPE: Safety Goggles, Nitrile Gloves, Lab Coat A->B Always C Select Leak-Proof, Compatible Waste Container B->C Spill Spill Occurs B->Spill D Label Container: 'Hazardous Waste', Full Chemical Name, Constituents, Hazards, Date C->D E Keep Container Closed Except When Adding Waste D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment (e.g., Spill Tray) F->G H Segregate from Incompatible Wastes F->H I Arrange Pickup with Licensed Hazardous Waste Contractor F->I G->I H->I J Complete Hazardous Waste Manifest I->J K Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) J->K L Final Method: High-Temperature Incineration K->L Spill_Response Follow Spill & Decontamination Protocol; Contain, Absorb, and Collect Waste into Hazardous Container Spill->Spill_Response Emergency Procedure Spill_Response->C

Caption: Disposal workflow for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide. Benchchem.
  • Piperazine Safety Data Sheet. Apollo Scientific.
  • Piperazine Safety Data Sheet. ChemicalBook.
  • Chemical Waste Name or Mixtures. University of Maryland Environmental Safety, Sustainability & Risk.
  • 1,4-Bis(2-hydroxyethyl)piperazine Safety Data Sheet. Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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Handling

A Senior Application Scientist's Guide to Safely Handling 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

As researchers and drug development professionals, our primary commitment is to the integrity of our science, a goal that is fundamentally intertwined with the safety of our laboratory personnel. When handling novel or s...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to the integrity of our science, a goal that is fundamentally intertwined with the safety of our laboratory personnel. When handling novel or specialized compounds like 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a proactive and informed approach to safety is not merely a procedural formality; it is the bedrock of reliable and reproducible research. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the causality of chemical hazards and proven laboratory practices.

The following protocols are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of care. While no specific Safety Data Sheet (SDS) for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile was found, its structure contains a hydroxyethyl piperazine moiety. Therefore, this guidance is synthesized from the hazard profiles of structurally related and constituent compounds, such as N-(2-Hydroxyethyl)piperazine and 1,4-Bis(2-hydroxyethyl)piperazine, which are known to cause serious eye irritation and skin irritation[1][2][3][4].

Hazard Assessment and Core Protective Principles

Understanding the "why" behind a safety protocol is critical. The primary hazards associated with compounds structurally similar to our topic chemical are significant contact hazards.

  • Ocular Hazard : Related piperazine derivatives are classified as causing serious eye irritation or damage [1][2][3]. Contact can lead to severe and potentially lasting injury. This necessitates a non-negotiable barrier between the chemical and the eyes.

  • Dermal Hazard : These compounds are also known to cause skin irritation [2][3][4]. Prolonged or repeated contact can lead to dermatitis or other skin conditions. Therefore, preventing all skin contact is a primary objective.

  • Inhalation Hazard : While often handled as a solid, dusts or aerosols can be generated. Inhalation may cause respiratory irritation[1][4].

These three pillars—eye, skin, and respiratory protection—form the basis of our Personal Protective Equipment (PPE) selection and handling procedures.

Essential Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table summarizes the mandatory PPE for handling 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

Protection Area Required PPE Specification & Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times. They provide a full seal around the eyes, which is essential to protect against the "serious eye irritation" hazard from splashes or airborne dust[1][2][5][6]. Face Shield: Must be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing. It provides a secondary layer of protection for the entire face[6][7].
Hands Nitrile Gloves (Double-Gloved)Material: Nitrile provides good resistance against a broad range of chemicals and is a suitable choice in the absence of specific permeation data[8]. Double-Gloving: Recommended for all handling procedures. The outer glove is considered contaminated and should be removed immediately after handling the compound, while the inner glove protects the skin during de-gloving and subsequent actions[7].
Body Fully-Buttoned Laboratory CoatProvides a critical barrier to protect skin and personal clothing from accidental spills and contamination[5][9][10].
Respiratory NIOSH-Approved N95 RespiratorRequired when handling the solid powder outside of a certified chemical fume hood or when there is a potential for aerosolization (e.g., during weighing, scraping, or large-scale transfers). This mitigates the risk of respiratory tract irritation[4][7][11].

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for accurately weighing the solid compound and preparing a stock solution. It is a model workflow that integrates safety at every step.

Objective: To safely weigh 10 mg of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile and dissolve it in a solvent.

A. Pre-Operation Safety Check

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker and that airflow is optimal. Confirm the safety shower and eyewash station are unobstructed and have been recently tested[1][2].

  • Assemble Materials: Gather all necessary glassware, spatulas, solvent, and waste containers and place them inside the fume hood to minimize movement in and out of the controlled workspace.

  • Review SDS: Although a specific SDS is unavailable, review the SDS for a closely related compound like N-(2-Hydroxyethyl)piperazine to reinforce hazard awareness[2][3].

B. Donning PPE: The Correct Sequence

  • Put on the laboratory coat and fasten all buttons.

  • Don the inner pair of nitrile gloves.

  • Don the N95 respirator (if required by your risk assessment).

  • Put on the chemical splash goggles.

  • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Finally, put on the face shield if the procedure warrants it.

C. Chemical Handling Procedure

  • Perform all manipulations at least 6 inches inside the sash of the chemical fume hood[9].

  • Carefully open the container of 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile. Avoid creating dust.

  • Place a weigh boat on the analytical balance and tare it.

  • Using a clean spatula, carefully transfer a small amount of the compound to the weigh boat until the target weight is reached.

  • Once the desired mass is obtained, securely cap the source container.

  • Carefully transfer the weighed solid into the designated vessel for dissolution.

  • Add the required volume of solvent to the vessel and mix as required.

D. Decontamination and Immediate Disposal

  • Dispose of the contaminated weigh boat and outer gloves directly into a designated, sealed hazardous waste bag inside the fume hood.

  • Wipe down the spatula, the balance, and any surfaces within the fume hood that may have been exposed with an appropriate decontaminating solution, followed by a dry wipe. Dispose of wipes in the hazardous waste bag.

E. Doffing PPE: Avoiding Contamination

  • Remove the face shield (if used).

  • Remove the laboratory coat by rolling it outwards, ensuring the contaminated exterior is contained.

  • Remove chemical splash goggles.

  • Carefully remove the inner pair of gloves, avoiding contact with the outer surface.

  • Wash hands thoroughly with soap and water for at least 20 seconds[1][10].

Disposal Plan

Proper disposal is a critical final step to ensure the safety of all personnel and environmental compliance.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Chemical: Unused or expired 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed[12].

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain[13].

All waste must be handled in accordance with local, state, and federal regulations[12][13].

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling procedure, from preparation to completion.

cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling (in Fume Hood) cluster_decon 4. Decontamination & Disposal cluster_doff 5. PPE Doffing A Verify Engineering Controls (Fume Hood, Eyewash) B Assemble Materials C Review Safety Data D Don Lab Coat, Gloves, Goggles, Respirator E Weigh Solid Compound D->E F Prepare Solution G Dispose of Contaminated Items (Gloves, Weigh Boat) F->G H Clean Work Surfaces I Remove PPE in Correct Order H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile.

References

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